Product packaging for S-40503(Cat. No.:CAS No. 404920-28-1)

S-40503

Katalognummer: B1680446
CAS-Nummer: 404920-28-1
Molekulargewicht: 293.36 g/mol
InChI-Schlüssel: YNYAUBNZRZVNLX-KBPBESRZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

S-40503 is an investigational selective androgen receptor modulator (SARM) developed for the treatment of osteoporosis by the Japanese company Kaken Pharmaceuticals.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23N3O3 B1680446 S-40503 CAS No. 404920-28-1

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

404920-28-1

Molekularformel

C15H23N3O3

Molekulargewicht

293.36 g/mol

IUPAC-Name

2-[(2S,4S)-4-(dimethylamino)-6-nitro-1,2,3,4-tetrahydroquinolin-2-yl]-2-methylpropan-1-ol

InChI

InChI=1S/C15H23N3O3/c1-15(2,9-19)14-8-13(17(3)4)11-7-10(18(20)21)5-6-12(11)16-14/h5-7,13-14,16,19H,8-9H2,1-4H3/t13-,14-/m0/s1

InChI-Schlüssel

YNYAUBNZRZVNLX-KBPBESRZSA-N

Isomerische SMILES

CC(C)(CO)[C@@H]1C[C@@H](C2=C(N1)C=CC(=C2)[N+](=O)[O-])N(C)C

Kanonische SMILES

CC(C)(CO)C1CC(C2=C(N1)C=CC(=C2)[N+](=O)[O-])N(C)C

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

S 40503
S-40503
S40503

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of S-40503

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Nonsteroidal Selective Androgen Receptor Modulator (SARM)

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-40503 is a novel, orally active, nonsteroidal selective androgen receptor modulator (SARM) developed by Kaken Pharmaceuticals.[1][2] It was investigated for its potential therapeutic application in the treatment of osteoporosis.[1][2] As a SARM, this compound exhibits tissue-selective anabolic effects, particularly on bone, while demonstrating a significantly lower impact on androgenic tissues such as the prostate when compared to traditional anabolic steroids like dihydrotestosterone (DHT).[3] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, pharmacological effects, and the experimental basis for these findings.

Core Mechanism of Action: Selective Androgen Receptor Binding

The primary mechanism of action of this compound is its function as a selective agonist of the androgen receptor (AR), a member of the nuclear receptor superfamily. This compound has been shown to preferentially bind to the AR with nanomolar affinity.[3] This selective binding initiates a cascade of molecular events that lead to the modulation of gene expression in a tissue-specific manner.

Molecular Interaction with the Androgen Receptor

Upon entering the cell, this compound binds to the ligand-binding domain (LBD) of the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs), dimerization, and subsequent translocation of the this compound-AR complex into the nucleus. Inside the nucleus, the complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits a unique profile of co-activators and co-repressors, which ultimately modulates the transcription of genes involved in bone anabolism and other physiological processes. The tissue selectivity of this compound is believed to arise from the differential expression of these co-regulator proteins in various tissues.

Signaling Pathways

The anabolic effects of this compound on bone are mediated through the androgen receptor signaling pathway in osteoblasts. While the precise downstream signaling cascade uniquely activated by this compound remains to be fully elucidated, the general pathway involves both genomic and non-genomic actions of the androgen receptor.

Figure 1: this compound Androgen Receptor Signaling Pathway in Osteoblasts cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S40503 This compound AR Androgen Receptor (AR) S40503->AR Binding S40503_AR This compound-AR Complex AR->S40503_AR HSP Heat Shock Proteins (HSP) HSP->AR Dissociation S40503_AR_dimer This compound-AR Dimer S40503_AR->S40503_AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) S40503_AR_dimer->ARE Binding Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription Osteoblast_Differentiation Osteoblast Differentiation & Proliferation Gene_Transcription->Osteoblast_Differentiation RANKL_OPG Decreased RANKL/OPG Ratio Gene_Transcription->RANKL_OPG Increased Bone Formation Increased Bone Formation Osteoblast_Differentiation->Increased Bone Formation Decreased Bone Resorption Decreased Bone Resorption RANKL_OPG->Decreased Bone Resorption

Figure 1: this compound Androgen Receptor Signaling Pathway in Osteoblasts

A key aspect of androgen action in bone is the regulation of the RANKL/OPG signaling axis. Androgens are known to decrease the ratio of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) to Osteoprotegerin (OPG).[1][4][5] RANKL, produced by osteoblasts, is a critical cytokine for osteoclast differentiation and activation, while OPG acts as a decoy receptor for RANKL, inhibiting its pro-resorptive effects.[6][7] By decreasing the RANKL/OPG ratio, this compound is thought to suppress bone resorption, contributing to its net anabolic effect on bone.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacological effects of this compound.

Table 1: In Vitro Androgen Receptor Binding Affinity

CompoundReceptorBinding Affinity (Ki)Reference
This compoundAndrogen ReceptorNanomolar affinity*[3]

*Specific Ki value not publicly available.

Table 2: In Vivo Effects of this compound in Orchiectomized (ORX) Rats (4-week treatment)

Treatment GroupDose (mg/kg/day)Prostate Weight (mg)Levator Ani Muscle Weight (mg)Femoral BMD (mg/cm2)
Sham-436.3 ± 62.4258.8 ± 32.5239.3 ± 8.1
ORX + Vehicle-40.8 ± 7.5100.8 ± 12.3215.3 ± 6.9
ORX + this compound142.1 ± 10.2129.5 ± 20.3224.0 ± 5.6
ORX + this compound358.8 ± 15.5179.8 ± 20.8230.8 ± 5.1
ORX + this compound10118.8 ± 29.4248.8 ± 28.1238.8 ± 4.8
ORX + DHT1638.8 ± 111.4260.0 ± 29.8239.8 ± 5.1

Table 3: In Vivo Effects of this compound in Ovariectomized (OVX) Rats (2-month treatment)

Treatment GroupDose (mg/kg/day)Femoral BMD (mg/cm2)Femoral Cortical Bone Strength (N)
Sham-242.8 ± 6.9110.7 ± 10.8
OVX + Vehicle-218.0 ± 7.890.2 ± 9.8
OVX + this compound0.3228.8 ± 8.199.0 ± 10.1
OVX + this compound1239.5 ± 7.1108.8 ± 9.8
OVX + this compound3248.3 ± 6.9115.6 ± 11.2

Experimental Protocols

Competitive Nuclear Receptor Binding Assay

While the specific protocol used for this compound is not detailed in the available literature, a general methodology for a competitive radioligand binding assay for the androgen receptor is as follows:

Figure 2: Workflow for Competitive AR Binding Assay A Prepare AR-containing cell lysate or purified AR B Incubate AR with a fixed concentration of radiolabeled androgen (e.g., [3H]-DHT) A->B C Add increasing concentrations of this compound (competitor) B->C D Incubate to allow binding to reach equilibrium C->D E Separate bound from free radioligand (e.g., via filtration) D->E F Quantify bound radioactivity (e.g., scintillation counting) E->F G Calculate IC50 and Ki values F->G

Figure 2: Workflow for Competitive AR Binding Assay
  • Receptor Preparation: A source of androgen receptor is prepared, typically from cell lysates (e.g., from prostate cancer cells like LNCaP) or purified recombinant AR.

  • Incubation: The receptor preparation is incubated with a fixed concentration of a radiolabeled androgen, such as [3H]-dihydrotestosterone ([3H]-DHT), and varying concentrations of the unlabeled competitor ligand (this compound).

  • Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Animal Models of Osteoporosis

The in vivo anabolic and androgenic activities of this compound were evaluated in established rat models of osteoporosis.

  • Orchiectomized (ORX) Rat Model: Male rats are castrated to induce androgen deficiency, leading to bone loss and atrophy of androgen-dependent tissues like the prostate and levator ani muscle. This model is used to assess both the bone-protective and androgenic/anabolic effects of a compound.

  • Ovariectomized (OVX) Rat Model: Female rats have their ovaries removed to induce estrogen deficiency, which is a well-established model for postmenopausal osteoporosis. This model is used to evaluate the efficacy of a compound in preventing or reversing bone loss in a state of low estrogen.

In these studies, animals are treated with this compound or a comparator (e.g., DHT, vehicle) for a specified period. At the end of the treatment period, various parameters are measured, including bone mineral density (BMD) using dual-energy X-ray absorptiometry (DXA), biomechanical strength of bones (e.g., femur), and the weights of androgen-sensitive tissues like the prostate and levator ani muscle.

Clinical Development Status

To date, this compound has not been advanced into clinical trials.[8][9] It is considered a lead compound that has served as a prototype for the development of other novel SARMs with potentially improved pharmacokinetic and pharmacodynamic profiles.[2]

Conclusion

This compound is a potent and selective nonsteroidal androgen receptor modulator with demonstrated tissue-selective anabolic effects, particularly on bone, in preclinical models of osteoporosis. Its mechanism of action is centered on its preferential binding to the androgen receptor, leading to the modulation of gene expression in a manner that favors bone formation and reduces bone resorption, while having a minimal impact on androgenic tissues like the prostate. Although not progressed to clinical development, the pharmacological profile of this compound has provided a valuable foundation for the ongoing research and development of next-generation SARMs for the treatment of osteoporosis and other conditions associated with muscle and bone loss.

References

S-40503: A Technical Whitepaper on a Novel Selective Androgen Receptor Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-40503 is a nonsteroidal selective androgen receptor modulator (SARM) developed by Kaken Pharmaceuticals for the potential treatment of osteoporosis.[1] Preclinical research, primarily in rat models, has demonstrated its ability to selectively stimulate anabolic activity in bone and, to a lesser extent, muscle tissue, with minimal androgenic effects on the prostate gland.[2][3] This document provides an in-depth technical guide on this compound, summarizing the available quantitative data, detailing experimental protocols, and visualizing key pathways and workflows. It is important to note that the research on this compound appears to have been limited to preclinical stages, and no human clinical trial data has been publicly released.[4]

Core Data Presentation

The majority of the quantitative data for this compound originates from a key study by Hanada et al. (2003) published in Biological & Pharmaceutical Bulletin.[5][6] The following tables summarize the critical findings from this research.

Table 1: In Vitro Nuclear Receptor Binding Affinity of this compound
ReceptorLigandIC₅₀ (nM)
Androgen Receptor (AR)This compound2.8
5α-Dihydrotestosterone (DHT)2.0
Progesterone Receptor (PR)This compound>1000
Estrogen Receptor (ER)This compound>1000
Glucocorticoid Receptor (GR)This compound>1000
Mineralocorticoid Receptor (MR)This compound>1000

Data extracted from Hanada K, et al. Biol Pharm Bull. 2003 Nov;26(11):1563-9.[5][6]

Table 2: Effects of this compound and DHT on Orchiectomized (ORX) Rats (4-week treatment)
Treatment GroupDose (mg/kg/day)Prostate Weight (mg)Levator Ani Muscle Weight (mg)Femoral Bone Mineral Density (BMD) (mg/cm²)
Sham (intact)-136.8 ± 18.5114.3 ± 13.5138.5 ± 5.6
ORX + Vehicle-12.0 ± 2.648.8 ± 6.9122.8 ± 4.5
ORX + this compound320.3 ± 4.155.4 ± 8.1127.8 ± 4.9
1048.1 ± 9.375.8 ± 10.2133.5 ± 5.1
3098.8 ± 15.6120.5 ± 14.7140.1 ± 6.2
ORX + DHT135.6 ± 7.280.1 ± 11.3130.2 ± 5.3
3125.4 ± 20.1135.2 ± 18.9137.9 ± 5.9
10205.7 ± 35.4158.9 ± 22.1142.3 ± 6.5*

*p<0.01 vs. ORX + Vehicle. Data are presented as mean ± S.D. (n=8). Data extracted from Hanada K, et al. Biol Pharm Bull. 2003 Nov;26(11):1563-9.[5][6]

Table 3: Effects of this compound on Ovariectomized (OVX) Rats (2-month treatment)
Treatment GroupDose (mg/kg/day)Femoral BMD (mg/cm²)Femoral Cortical Thickness (mm)Three-Point Bending Max Load (N)
Sham (intact)-142.1 ± 6.80.58 ± 0.0458.8 ± 7.9
OVX + Vehicle-125.6 ± 5.90.51 ± 0.0345.1 ± 6.2
OVX + this compound1135.4 ± 6.10.55 ± 0.0452.9 ± 7.1
3139.8 ± 6.50.57 ± 0.0456.8 ± 7.5
OVX + Estradiol0.01138.9 ± 6.3*0.52 ± 0.0347.1 ± 6.5

*p<0.05 vs. OVX + Vehicle. Data are presented as mean ± S.D. (n=10). Data extracted from Hanada K, et al. Biol Pharm Bull. 2003 Nov;26(11):1563-9.[5][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on this compound.

Competitive Nuclear Receptor Binding Assay
  • Objective: To determine the in vitro binding affinity and selectivity of this compound for various nuclear receptors.

  • Receptor Preparation:

    • Androgen Receptor (AR): Cytosol from ventral prostates of Sprague-Dawley rats.

    • Progesterone (PR) and Estrogen (ER) Receptors: Cytosol from uterine tissue of estrogen-primed New Zealand white rabbits.

    • Glucocorticoid (GR) and Mineralocorticoid (MR) Receptors: Cytosol from adrenalectomized rat kidney.

  • Radioligands:

    • AR: [³H]Mibolerone

    • PR: [³H]Progesterone

    • ER: [³H]Estradiol

    • GR: [³H]Dexamethasone

    • MR: [³H]Aldosterone

  • Procedure:

    • The receptor preparations were incubated with a fixed concentration of the respective radioligand and varying concentrations of the competitor compound (this compound or DHT).

    • Incubation was carried out at 4°C for 20-24 hours.

    • Bound and free radioligands were separated by adding dextran-coated charcoal.

    • The radioactivity of the bound fraction was measured using a liquid scintillation counter.

    • The half-maximal inhibitory concentration (IC₅₀) values were determined from competitive binding curves using nonlinear regression analysis.[6]

Animal Studies in Orchiectomized (ORX) Rats
  • Objective: To evaluate the anabolic and androgenic effects of this compound in a male hypogonadism model.

  • Animals: Male Sprague-Dawley rats (10 weeks old).

  • Procedure:

    • Rats were either sham-operated or orchiectomized (castrated).

    • From the day of surgery, rats were orally administered this compound (3, 10, or 30 mg/kg/day), DHT (1, 3, or 10 mg/kg/day), or vehicle (5% DMSO in olive oil) for 4 weeks.

    • At the end of the treatment period, the animals were euthanized.

    • The ventral prostate and levator ani muscles were excised and weighed.

    • The femur was excised for bone mineral density (BMD) analysis using dual-energy X-ray absorptiometry (DXA).[5][6]

Animal Studies in Ovariectomized (OVX) Rats
  • Objective: To assess the bone-anabolic effects of this compound in a postmenopausal osteoporosis model.

  • Animals: Female Sprague-Dawley rats (12 weeks old).

  • Procedure:

    • Rats were either sham-operated or ovariectomized.

    • Treatment was initiated 2 months after surgery to allow for significant bone loss.

    • Rats were orally administered this compound (1 or 3 mg/kg/day), estradiol (0.01 mg/kg/day), or vehicle for 2 months.

    • Femoral BMD, cortical thickness, and biomechanical strength (three-point bending test) were measured.[3][5]

Signaling Pathways and Experimental Workflows

The following diagrams visualize the theoretical signaling pathway of this compound and the general workflow of the preclinical experiments.

S40503_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S40503 This compound S40503_AR This compound-AR Complex S40503->S40503_AR AR Androgen Receptor (AR) (Cytoplasm) AR_HSP AR-HSP Complex AR->AR_HSP HSP Heat Shock Proteins HSP->AR_HSP AR_HSP->S40503_AR HSP Dissociation S40503_AR_Nuc This compound-AR Complex S40503_AR->S40503_AR_Nuc Nuclear Translocation Nucleus Nucleus ARE Androgen Response Element (ARE) S40503_AR_Nuc->ARE Gene_Transcription Gene Transcription ARE->Gene_Transcription Modulation Coactivators Coactivators Coactivators->ARE Anabolic_Effects Anabolic Effects (Bone, Muscle) Gene_Transcription->Anabolic_Effects Androgenic_Effects Androgenic Effects (Prostate - Minimal) Gene_Transcription->Androgenic_Effects

Caption: Generalized Androgen Receptor Signaling Pathway for this compound.

Experimental_Workflow start Start animal_model Animal Model Selection (e.g., ORX/OVX Rats) start->animal_model treatment_groups Group Assignment (Vehicle, this compound, Control) animal_model->treatment_groups dosing Daily Oral Administration treatment_groups->dosing duration Treatment Period (4 weeks / 2 months) dosing->duration euthanasia Euthanasia & Tissue Collection duration->euthanasia analysis Analysis euthanasia->analysis prostate_weight Prostate & Levator Ani Weight Measurement analysis->prostate_weight bmd Bone Mineral Density (DXA) analysis->bmd biomechanics Biomechanical Testing analysis->biomechanics data_analysis Statistical Analysis prostate_weight->data_analysis bmd->data_analysis biomechanics->data_analysis end End data_analysis->end

Caption: Preclinical Experimental Workflow for this compound Evaluation.

Discussion and Future Outlook

The available preclinical data on this compound are promising, highlighting its potential as a tissue-selective androgen receptor modulator. The compound demonstrates a strong binding affinity for the androgen receptor and exhibits significant anabolic effects on bone in both male and female rat models of osteoporosis.[2][3][5] A key finding is the dissociation of these anabolic effects from androgenic effects on the prostate, a significant advantage over non-selective androgens.[2][6] The dose-dependent increase in bone mineral density and biomechanical strength, without a corresponding enlargement of the prostate, underscores its selectivity.[3][7]

However, the lack of publicly available data beyond these initial preclinical studies is a significant limitation.[4] There is no information on the pharmacokinetics, pharmacodynamics, or safety profile of this compound in humans. It is possible that this compound served as a lead compound for the development of other SARMs with more favorable properties, such as improved oral bioavailability or a longer half-life.[4]

For drug development professionals, this compound represents a successful proof-of-concept for a nonsteroidal SARM with potent bone-anabolic properties. Further research would be required to determine its clinical viability. This would include comprehensive toxicology studies, detailed pharmacokinetic and metabolic profiling, and ultimately, well-designed clinical trials in human subjects to establish its safety and efficacy for treating conditions like osteoporosis. The World Anti-Doping Agency (WADA) has banned SARMs, including this compound, due to their potential for abuse by athletes.[1]

References

S-40503: A Preclinical Deep Dive into its Anabolic Effects on Bone Mineral Density

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Kyoto, Japan - This technical guide provides an in-depth analysis of the preclinical data for S-40503, a novel, orally active, nonsteroidal selective androgen receptor modulator (SARM). Developed by Kaken Pharmaceuticals, this compound has demonstrated significant promise in preclinical models for the treatment of osteoporosis by selectively promoting bone anabolism with a favorable safety profile concerning androgenic side effects.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, will synthesize the available data on this compound's effects on bone mineral density, detail the experimental protocols used in its evaluation, and visualize its mechanism of action and experimental workflows.

Core Mechanism of Action

This compound is a high-affinity ligand for the androgen receptor (AR), showing preferential binding with nanomolar affinity.[1][2][4] Unlike traditional anabolic steroids, its nonsteroidal structure allows for tissue-selective activation of the AR. This selectivity results in potent anabolic effects in bone and muscle, with significantly reduced activity in reproductive tissues such as the prostate.[1][2][5] The primary mechanism for its bone-anabolic effects is believed to be the direct stimulation of osteoblasts, leading to increased bone formation.[1][2][4]

Below is a diagram illustrating the proposed signaling pathway for this compound.

S40503_Signaling_Pathway S40503 This compound AR Androgen Receptor (AR) S40503->AR Binds to Nucleus Nucleus AR->Nucleus Translocates to ARE Androgen Response Element (ARE) Gene Target Gene Transcription ARE->Gene Activates Protein Protein Synthesis (e.g., Osteoblast Proliferation & Differentiation Factors) Gene->Protein Leads to BoneFormation Increased Bone Formation & Mineralization Protein->BoneFormation Promotes S40503_Experimental_Workflow Start Preclinical Evaluation of this compound ORX_Model Orchiectomized (ORX) Rat Model Start->ORX_Model OVX_Model Ovariectomized (OVX) Rat Model Start->OVX_Model Immobilized_Model Immobilized ORX Rat Model Start->Immobilized_Model Treatment_ORX 4-week Oral Administration (this compound vs. DHT) ORX_Model->Treatment_ORX Treatment_OVX 2-month Oral Administration OVX_Model->Treatment_OVX Treatment_Immobilized Oral Administration Immobilized_Model->Treatment_Immobilized Analysis_ORX Assess: - Femoral BMD - Levator Ani Weight - Prostate Weight Treatment_ORX->Analysis_ORX Analysis_OVX Assess: - Femoral Cortical BMD - Biomechanical Strength - Mineral Apposition Rate (MAR) Treatment_OVX->Analysis_OVX Analysis_Immobilized Assess: - Tibial Cortical BMD Treatment_Immobilized->Analysis_Immobilized Conclusion Conclusion: This compound has potent, direct bone anabolic effects with a favorable tissue-selectivity profile. Analysis_ORX->Conclusion Analysis_OVX->Conclusion Analysis_Immobilized->Conclusion

References

Investigational Drug S-40503 for Osteoporosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-40503 is a novel, nonsteroidal selective androgen receptor modulator (SARM) developed by Kaken Pharmaceuticals as a potential therapeutic agent for osteoporosis.[1][2] Preclinical studies have demonstrated its potent anabolic effects on bone, leading to significant increases in bone mineral density (BMD) and biomechanical strength in rat models of osteoporosis.[3][4][5] A key characteristic of this compound is its tissue selectivity, promoting bone and muscle growth with minimal androgenic side effects on tissues such as the prostate gland.[3][4] This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and the underlying mechanism of action of this compound.

Mechanism of Action: Selective Androgen Receptor Modulation

This compound exerts its therapeutic effects by selectively binding to and activating androgen receptors (AR).[3][4] It has been shown to have a high binding affinity for AR with nanomolar potency, while exhibiting very low affinity for other nuclear receptors.[3][4][5] The tissue-selective action of this compound is attributed to its unique molecular structure, which induces a specific conformational change in the AR upon binding. This altered conformation is thought to favor the recruitment of co-regulatory proteins that promote anabolic pathways in bone and muscle, while sparing androgenic effects in tissues like the prostate.[3][4]

Signaling Pathway

The anabolic effects of this compound in bone are mediated through the activation of androgen receptor signaling in osteoblasts. While the precise downstream signaling cascade specific to this compound has not been fully elucidated in publicly available literature, the general mechanism of androgen action in osteoblasts involves both genomic and non-genomic pathways.

  • Genomic Pathway: Upon binding to this compound, the androgen receptor translocates to the nucleus and regulates the transcription of target genes involved in osteoblast proliferation, differentiation, and survival.[6][7] This includes modulating the expression of key factors in bone formation.

  • Non-Genomic Pathway: Androgens can also initiate rapid signaling events from a plasma membrane-associated form of the androgen receptor.[1][6][7] This can lead to the activation of downstream kinases such as ERK, which can in turn phosphorylate and enhance the nuclear activity of the androgen receptor.[1][6][7] Furthermore, there is evidence of crosstalk between androgen receptor signaling and the Wnt/β-catenin pathway, a critical regulator of bone formation.[6][7]

This compound Signaling Pathway in Osteoblasts cluster_extracellular Extracellular cluster_cell Osteoblast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects S40503 This compound AR_cyto Androgen Receptor (AR) S40503->AR_cyto Binds mAR Membrane-Associated AR S40503->mAR Binds AR_S40503 AR-S40503 Complex AR_cyto->AR_S40503 AR_S40503_nuc AR-S40503 Complex AR_S40503->AR_S40503_nuc Translocation Kinase_Cascade Kinase Cascade (e.g., ERK) mAR->Kinase_Cascade Activates Kinase_Cascade->AR_S40503 Phosphorylates DNA DNA AR_S40503_nuc->DNA Binds to AREs Gene_Transcription Gene Transcription DNA->Gene_Transcription Regulates Proliferation Proliferation Gene_Transcription->Proliferation Differentiation Differentiation Gene_Transcription->Differentiation Survival Survival Gene_Transcription->Survival

Proposed signaling pathway of this compound in osteoblasts.

Preclinical Efficacy Data

The bone anabolic effects of this compound have been evaluated in orchiectomized (ORX) and ovariectomized (OVX) rat models, which represent male hypogonadism and postmenopausal osteoporosis, respectively.[3][4][5]

Effects on Bone Mineral Density and Biomechanical Strength

This compound has been shown to significantly increase bone mineral density (BMD) and biomechanical strength of the femur in both ORX and OVX rats.[3][4][5]

Animal ModelTreatment DurationKey Findings
Orchiectomized (ORX) Rats4 weeksIncreased femoral BMD to levels comparable to Dihydrotestosterone (DHT).[3][4][5]
Ovariectomized (OVX) Rats2 monthsSignificantly increased femoral cortical BMD and biomechanical strength.[3][4][5]
Immobilized ORX Rats-Markedly increased BMD of tibial cortical bone, suggesting a direct anabolic effect on bone independent of muscle enhancement.[3][5]

Table 1: Summary of this compound Effects on Bone Mineral Density.

In biomechanical tests, this compound treatment led to a significant enhancement of maximum load and breaking energy of the femur in OVX rats.[8]

Treatment GroupMaximum Load (N)Breaking Energy (N·mm)
OVX-Vehicle31.2 ± 5.410.1 ± 2.5
This compound38.6 ± 4.913.9 ± 3.1
DHT39.9 ± 5.614.5 ± 3.6
E230.9 ± 4.110.5 ± 2.3
*p<0.05 vs. OVX-Vehicle. Data from Hanada et al., 2003.

Table 2: Biomechanical Strength Parameters of Femur in OVX Rats.

Tissue Selectivity: Anabolic vs. Androgenic Effects

A critical feature of this compound is its favorable tissue selectivity, demonstrating potent anabolic effects on bone and muscle with significantly reduced androgenic activity in the prostate.[3][4][5]

Animal ModelTreatmentProstate WeightLevator Ani Muscle Weight
Orchiectomized (ORX) RatsThis compoundNot elevated above normalMarkedly increased, comparable to DHT
Orchiectomized (ORX) RatsDHT~1.5-fold increaseMarkedly increased
Normal RatsThis compound (4 weeks)No enlargement-

Table 3: Tissue Selectivity of this compound in Rat Models.

Experimental Protocols

The preclinical evaluation of this compound involved established rat models of osteoporosis and a range of analytical techniques to assess its efficacy and mechanism of action.

Animal Models
  • Orchiectomized (ORX) Rat Model: Male Sprague-Dawley rats were orchiectomized to induce androgen deficiency, simulating male osteoporosis.[9][10]

  • Ovariectomized (OVX) Rat Model: Female Sprague-Dawley rats were ovariectomized to induce estrogen deficiency, a standard model for postmenopausal osteoporosis.[11]

  • Immobilized ORX Rat Model: The hindlimb of ORX rats was immobilized to investigate the direct effects of this compound on bone, independent of mechanical loading from muscle.[3][5]

Drug Administration

While the specific vehicle was not detailed in the primary publication, this compound was administered to rats, likely via subcutaneous injection.[4]

Experimental Workflow for Preclinical Evaluation cluster_model Animal Model Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Model Rat Models (ORX, OVX, Immobilized ORX) Treatment This compound Administration (e.g., 4 weeks or 2 months) Model->Treatment BMD Bone Mineral Density (DXA) Treatment->BMD Strength Biomechanical Strength (Three-Point Bending) Treatment->Strength MAR Mineral Apposition Rate (Histomorphometry) Treatment->MAR Tissue Tissue Weights (Prostate, Levator Ani) Treatment->Tissue

General experimental workflow for this compound preclinical studies.
Key Experimental Methodologies

  • Bone Mineral Density (BMD) Measurement:

    • Technique: Dual-energy X-ray absorptiometry (DXA) is the standard method for assessing BMD in preclinical rat studies.[1][3]

    • Procedure: Rats are anesthetized, and the femur is scanned to determine the mineral content and bone area, from which BMD is calculated. The region of interest typically includes the femoral cortical bone.[3][12]

  • Biomechanical Strength Testing:

    • Technique: A three-point bending test is commonly used to evaluate the mechanical properties of long bones like the femur.[6][7][13][14]

    • Procedure: The isolated femur is placed on two supports, and a downward force is applied to the midpoint of the bone shaft until fracture. Key parameters measured include maximum load (strength), stiffness, and breaking energy (toughness).[6][7][9][15]

  • Mineral Apposition Rate (MAR) Measurement:

    • Technique: Bone histomorphometry following sequential fluorochrome labeling is used to determine the rate of new bone formation.[5][16][17]

    • Procedure: Rats are injected with two different fluorochrome labels (e.g., calcein and tetracycline) at specific time intervals before sacrifice.[16][17] Undecalcified bone sections are then prepared, and the distance between the fluorescent labels is measured under a microscope to calculate the MAR (µm/day).[13][14][18] The periosteal surface of the femoral cortical bone was the site of measurement for this compound studies.[3][5]

Future Directions

Preclinical studies have positioned this compound as a promising candidate for an anabolic osteoporosis therapy with a favorable safety profile.[3][4][5] However, to the best of public knowledge, this compound has not progressed to clinical trials.[4] It is possible that this compound is serving as a lead compound for the development of next-generation SARMs with improved pharmacokinetic and pharmacodynamic properties.[2] Further research is warranted to fully understand the long-term efficacy and safety of this compound and similar compounds for the treatment of osteoporosis in humans.

References

S-40503: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Selective Androgen Receptor Modulator S-40503: Chemical Structure, Physicochemical Properties, Pharmacology, and Experimental Protocols

Abstract

This compound is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on bone and muscle tissue with minimal androgenic impact on the prostate gland in preclinical studies.[1][2] Developed by Kaken Pharmaceuticals for the potential treatment of osteoporosis, this compound has been a subject of interest for its tissue-selective properties.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental protocols related to this compound, aimed at researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name 2-[4-(Dimethylamino)-6-nitro-1,2,3,4-tetrahydro-2-quinolinyl]-2-methyl-1-propanol, is a tetrahydroquinoline derivative.[1] Its chemical and physicochemical properties are summarized in the tables below.

Identifier Value Source
IUPAC Name 2-[4-(Dimethylamino)-6-nitro-1,2,3,4-tetrahydro-2-quinolinyl]-2-methyl-1-propanol[1]
CAS Number 404920-28-1[1]
Chemical Formula C15H23N3O3[1]
Molecular Weight 293.37 g/mol [1]
SMILES CC(C)(CO)C1CC(N(C)C)C2=CC(--INVALID-LINK--=O)=CC=C2N1[1]
Physicochemical Property Value Source
Melting Point 74 °C[2]
Water Solubility 0.552 mg/mL (Predicted)
logP 2.27 (Predicted)
pKa (Strongest Acidic) 14.5 (Predicted)
pKa (Strongest Basic) 8.3 (Predicted)
Polar Surface Area 81.32 Ų (Predicted)

Pharmacological Properties

This compound is a potent and selective agonist of the androgen receptor (AR). Its pharmacological profile is characterized by a high affinity for the AR and a demonstrated tissue-selective anabolic effect in preclinical models.

Parameter Value Comments Source
Target Receptor Androgen Receptor (AR)Preferentially binds to AR with high affinity.[1]
Binding Affinity (Ki) ~8 nMDetermined by competitive binding assay using methyltrienolone (R1881) as the radioligand and rat androgen receptor.
Receptor Selectivity HighShowed weak or no binding to progesterone, estrogen, glucocorticoid, and mineralocorticoid receptors.
Mechanism of Action Selective Androgen Receptor AgonistActs as an agonist in anabolic tissues like bone and muscle, with reduced activity in androgenic tissues like the prostate.[1][4]
In Vivo Efficacy

Studies in orchiectomized (ORX) and ovariectomized (OVX) rat models of osteoporosis have demonstrated the anabolic effects of this compound.

Animal Model Treatment and Dosage Key Findings Source
Orchiectomized (ORX) Rats This compound (1, 3, 10, 30 mg/kg/day, s.c.) for 4 weeks- Dose-dependent increase in femoral bone mineral density (BMD).- Significant increase in levator ani muscle weight.- Minimal increase in prostate weight compared to dihydrotestosterone (DHT).[4]
Ovariectomized (OVX) Rats This compound (3, 10, 30 mg/kg/day, p.o.) for 2 months- Significant increase in femoral BMD and biomechanical strength.- Increased periosteal mineral apposition rate, indicating direct bone formation activity.[4]
Immobilized ORX Rats This compound (30 mg/kg/day, s.c.) for 2 weeks- Marked increase in tibial cortical BMD without affecting surrounding muscle mass, suggesting a direct anabolic effect on bone.[4]
Pharmacokinetics and Metabolism (ADME)

Detailed pharmacokinetic and metabolism data for this compound are not extensively available in the public domain. It has been suggested that this compound may serve as a lead compound for the development of derivatives with improved bioavailability and a longer in vivo half-life.

Signaling Pathways

As a selective androgen receptor modulator, this compound exerts its effects by binding to and activating the androgen receptor, a ligand-activated nuclear transcription factor. The tissue selectivity of this compound is believed to be due to conformational changes in the AR upon ligand binding, leading to differential recruitment of co-regulatory proteins in various tissues.

Androgen Receptor Signaling in Bone and Muscle

Androgen_Receptor_Signaling Simplified Androgen Receptor Signaling Pathway in Bone and Muscle cluster_cytoplasm Cytoplasm S40503 This compound AR Androgen Receptor (AR) S40503->AR Binds AR_complex This compound-AR Complex AR->AR_complex Conformational Change HSP Heat Shock Proteins HSP->AR Chaperones Nucleus Nucleus AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) AR_complex->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Translation Protein Synthesis Transcription->Translation mRNA Bone_effects ↑ Osteoblast Proliferation ↑ Mineralization ↓ Osteoclast Activity Translation->Bone_effects Muscle_effects ↑ Protein Synthesis ↑ Satellite Cell Proliferation ↓ Muscle Protein Breakdown Translation->Muscle_effects Anabolic_outcomes Bone Anabolism & Muscle Growth Bone_effects->Anabolic_outcomes Muscle_effects->Anabolic_outcomes

Caption: this compound binds to the cytoplasmic androgen receptor, leading to its nuclear translocation and the regulation of target genes responsible for anabolic effects in bone and muscle.

Experimental Protocols

The following are summaries of key experimental protocols used in the preclinical evaluation of this compound, primarily based on the study by Hanada et al. (2003).[4]

Androgen Receptor Binding Assay

AR_Binding_Assay Workflow for Androgen Receptor Binding Assay Prostate Rat Ventral Prostate Tissue Homogenization Homogenization & Cytosol Preparation Prostate->Homogenization Incubation Incubation of Cytosol with: - [3H]R1881 (Radioligand) - this compound (Test Compound) - Unlabeled R1881 (for non-specific binding) Homogenization->Incubation Separation Separation of Bound and Free Radioligand (Dextran-coated charcoal) Incubation->Separation Measurement Measurement of Radioactivity (Liquid Scintillation Counting) Separation->Measurement Analysis Calculation of IC50 and Ki values Measurement->Analysis

Caption: Experimental workflow for determining the binding affinity of this compound to the androgen receptor.

Methodology:

  • Preparation of Androgen Receptor Cytosol: Ventral prostates from male rats were homogenized in a buffer solution and centrifuged to obtain the cytosolic fraction containing the androgen receptors.

  • Competitive Binding Assay: The cytosol was incubated with a fixed concentration of the radiolabeled androgen, [³H]methyltrienolone (R1881), and varying concentrations of this compound.

  • Determination of Non-specific Binding: A parallel incubation was performed with an excess of unlabeled R1881 to determine non-specific binding.

  • Separation: Bound and free radioligand were separated by adding a dextran-coated charcoal suspension and centrifuging.

  • Quantification: The radioactivity of the bound [³H]R1881 in the supernatant was measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]R1881 (IC50) was calculated. The inhibition constant (Ki) was then determined using the Cheng-Prusoff equation.

In Vivo Efficacy Studies in Rat Models

Animal Models:

  • Orchiectomized (ORX) Male Rats: Used to model androgen deficiency and assess the anabolic and androgenic effects of this compound.

  • Ovariectomized (OVX) Female Rats: Used as a model for postmenopausal osteoporosis to evaluate the effects of this compound on bone.

General Protocol:

  • Surgical Procedure: Rats underwent either orchiectomy, ovariectomy, or a sham operation.

  • Drug Administration: this compound was administered daily via subcutaneous injection or oral gavage for a specified duration (e.g., 4 weeks to 2 months). A vehicle control group and a positive control group (e.g., DHT) were included.

  • Outcome Measures:

    • Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) on excised femurs or tibias.

    • Biomechanical Strength: Assessed by three-point bending tests on the femurs.

    • Tissue Weights: The levator ani muscle (an indicator of anabolic activity) and the ventral prostate (an indicator of androgenic activity) were excised and weighed.

    • Histomorphometry: Periosteal mineral apposition rate was measured in bone sections to assess bone formation.

  • Statistical Analysis: Data were analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine significant differences between treatment groups.

Conclusion

This compound is a potent, orally active, and tissue-selective androgen receptor modulator that has demonstrated promising anabolic effects on bone and muscle in preclinical models of osteoporosis, with a favorable profile of reduced androgenicity. The data summarized in this guide highlight its potential as a therapeutic agent and a valuable research tool for studying the differential effects of androgen receptor modulation. While a lack of comprehensive pharmacokinetic data may have limited its clinical development, this compound remains a significant compound in the study of SARMs and a potential scaffold for the design of next-generation tissue-selective androgenic agents.

References

Preclinical Profile of S-40503: A Novel Selective Androgen Receptor Modulator for Osteoporosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

S-40503 is a novel, orally active, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant bone anabolic effects in preclinical rat models of osteoporosis. Developed by Kaken Pharmaceuticals, this compound exhibits tissue-selective androgenic activity, promoting bone formation and increasing bone mineral density (BMD) with a markedly reduced impact on reproductive tissues, such as the prostate, compared to traditional androgens like dihydrotestosterone (DHT). This technical guide provides a comprehensive overview of the preclinical studies on this compound, detailing its mechanism of action, efficacy in various animal models, and the experimental protocols utilized in its evaluation.

Mechanism of Action

This compound selectively binds to the androgen receptor (AR) with high affinity, demonstrating nanomolar potency.[1][2] Unlike non-selective androgens, this compound's unique chemical structure allows for differential gene regulation in various tissues. In bone and muscle, it acts as an agonist, promoting anabolic activity. Conversely, it displays attenuated agonist or even antagonist activity in tissues like the prostate gland, thereby minimizing the risk of androgenic side effects such as benign prostatic hyperplasia.[3][4]

Signaling Pathway in Bone Tissue

Upon binding to the androgen receptor in osteoblasts, this compound initiates a signaling cascade that promotes bone formation. This pathway involves the translocation of the this compound-AR complex to the nucleus, where it modulates the transcription of genes involved in osteoblast proliferation, differentiation, and matrix protein synthesis.

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response S40503 This compound AR Androgen Receptor (AR) S40503->AR Binds AR_S40503 This compound-AR Complex AR->AR_S40503 AR_S40503_nuc This compound-AR Complex AR_S40503->AR_S40503_nuc Translocation ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription ARE->Gene_Transcription Osteoblast_Prolif Osteoblast Proliferation Gene_Transcription->Osteoblast_Prolif Osteoblast_Diff Osteoblast Differentiation Gene_Transcription->Osteoblast_Diff Matrix_Synth Matrix Protein Synthesis Gene_Transcription->Matrix_Synth AR_S40503_nuc->ARE Binds S40503 This compound AR Androgen Receptor (AR) S40503->AR IGF1_R IGF-1 / IGF-1R AR->IGF1_R Activates PI3K PI3K IGF1_R->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synth Muscle Protein Synthesis mTOR->Protein_Synth Hypertrophy Muscle Hypertrophy Protein_Synth->Hypertrophy Prostate Rat Ventral Prostate Cytosol Prepare Cytosol (AR Source) Prostate->Cytosol Incubation Incubate: - Cytosol - [3H]Mibolerone - this compound (various conc.) Cytosol->Incubation Separation Separate Bound and Free Ligand (e.g., Hydroxylapatite) Incubation->Separation Measurement Measure Radioactivity of Bound Ligand Separation->Measurement Analysis Calculate IC50 and Ki Measurement->Analysis

References

S-40503: A Selective Androgen Receptor Modulator's Role in Bone Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the nonsteroidal selective androgen receptor modulator (SARM), S-40503, and its significant role in bone formation and resorption. This compound, developed by Kaken Pharmaceuticals, has demonstrated potent anabolic effects on bone tissue in preclinical studies, positioning it as a compound of interest for conditions such as osteoporosis.[1][2][3] This document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its effects by selectively binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[4][5] Unlike traditional anabolic steroids, this compound exhibits tissue selectivity, with a pronounced anabolic effect on bone and muscle, while having a significantly lower impact on reproductive tissues like the prostate.[1][3][4] The compound has been shown to preferentially bind to the AR with nanomolar affinity.[4][5][6]

The anabolic effects of this compound on bone are primarily attributed to its direct action on osteoblasts, the cells responsible for bone formation. Activation of the AR in osteoblasts stimulates their proliferation and differentiation, leading to increased synthesis of bone matrix proteins.[7] Furthermore, androgen signaling has been shown to suppress bone resorption by decreasing the ratio of receptor activator of nuclear factor-κB ligand (RANKL) to osteoprotegerin (OPG) gene expression in osteoblasts.[1]

Signaling Pathways

The binding of this compound to the androgen receptor in osteoblasts initiates a signaling cascade that promotes bone formation. While the precise downstream signaling of this compound has not been fully elucidated, the general pathway for androgen receptor activation in osteoblasts involves both genomic and non-genomic actions.

This compound Signaling Pathway in Osteoblasts cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to HSP Heat Shock Proteins (HSP) ERK ERK AR->ERK Activates (Non-genomic) S40503_AR This compound-AR Complex S40503_AR_nuc This compound-AR Complex S40503_AR->S40503_AR_nuc Translocation pERK p-ERK ERK->pERK Beta_Catenin_cyto β-catenin pERK->Beta_Catenin_cyto Stabilizes Beta_Catenin_nuc β-catenin Beta_Catenin_cyto->Beta_Catenin_nuc Translocation ARE Androgen Response Element (ARE) S40503_AR_nuc->ARE Binds to Gene_Expression Target Gene Expression ARE->Gene_Expression Regulates Osteoblast_Prolif Osteoblast Proliferation Gene_Expression->Osteoblast_Prolif Osteoblast_Diff Osteoblast Differentiation Gene_Expression->Osteoblast_Diff RANKL_OPG ↓ RANKL/OPG Ratio Gene_Expression->RANKL_OPG Beta_Catenin_nuc->Gene_Expression Co-activates Bone_Formation Bone Formation Osteoblast_Prolif->Bone_Formation Osteoblast_Diff->Bone_Formation Bone_Resorption ↓ Bone Resorption RANKL_OPG->Bone_Resorption General Experimental Workflow cluster_setup Animal Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis Phase Animal_Selection Select Male/Female Rats Surgery Orchiectomy (Male) or Ovariectomy (Female) Animal_Selection->Surgery Recovery Post-operative Recovery Surgery->Recovery Grouping Randomize into Treatment Groups (Vehicle, this compound, DHT, etc.) Recovery->Grouping Dosing Daily Oral or Subcutaneous Administration of Compounds Grouping->Dosing Sacrifice Euthanize Animals Dosing->Sacrifice Tissue_Harvest Harvest Femurs, Tibias, Prostate, Levator Ani Muscle Sacrifice->Tissue_Harvest BMD_Analysis Bone Mineral Density (BMD) Measurement (DXA/micro-CT) Tissue_Harvest->BMD_Analysis Biomechanical_Test Biomechanical Strength Testing Tissue_Harvest->Biomechanical_Test Histomorphometry Bone Histomorphometry Tissue_Harvest->Histomorphometry Organ_Weight Weigh Prostate and Levator Ani Muscle Tissue_Harvest->Organ_Weight

References

S-40503: A Novel Selective Androgen Receptor Modulator for Muscle Wasting - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscle wasting, a debilitating consequence of numerous chronic diseases and aging, presents a significant unmet medical need. Selective Androgen Receptor Modulators (SARMs) have emerged as a promising therapeutic class, offering the anabolic benefits of traditional androgens with improved tissue selectivity and a more favorable safety profile. This technical guide provides an in-depth overview of S-40503, a novel nonsteroidal SARM, as a potential therapy for muscle wasting. We will delve into its mechanism of action, preclinical efficacy in animal models, and the detailed experimental protocols utilized in its evaluation. This document is intended to be a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related compounds.

Introduction

This compound is a nonsteroidal selective androgen receptor modulator developed by Kaken Pharmaceuticals.[1] Like other SARMs, this compound was designed to elicit the anabolic effects of androgens in target tissues, such as muscle and bone, while minimizing the androgenic side effects in tissues like the prostate.[1][2] The primary therapeutic indication initially explored for this compound was osteoporosis, due to its demonstrated bone-anabolic properties.[3][4] However, its potent effects on muscle tissue make it a compelling candidate for the treatment of muscle wasting conditions, including sarcopenia, cachexia, and disuse atrophy.[2][5] This guide will focus on the preclinical evidence supporting the potential of this compound in combating muscle wasting.

Mechanism of Action: Selective Androgen Receptor Modulation

This compound functions as a potent and selective agonist of the androgen receptor (AR).[3][4] It binds to the AR with high affinity, comparable to the natural androgen dihydrotestosterone (DHT).[3][4] Upon binding, the this compound-AR complex translocates to the nucleus and binds to androgen response elements (AREs) on target genes, modulating their transcription.

The tissue selectivity of this compound is attributed to its unique chemical structure, which results in a distinct conformational change in the AR upon binding. This altered conformation is thought to favor the recruitment of co-regulatory proteins that promote anabolic activity in muscle and bone, while having a reduced effect on the co-regulators that mediate androgenic effects in tissues such as the prostate.

Signaling Pathways in Muscle Hypertrophy

While direct studies on the downstream signaling of this compound in muscle are limited, the established mechanism of androgen action in skeletal muscle provides a strong theoretical framework. Activation of the androgen receptor is known to stimulate the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, a critical regulator of muscle protein synthesis and hypertrophy.[6]

Below is a diagram illustrating the putative signaling pathway of this compound in skeletal muscle.

S40503_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S40503 This compound AR Androgen Receptor (AR) S40503->AR Binds PI3K PI3K AR->PI3K Activates ARE Androgen Response Element (ARE) AR->ARE Translocates and Binds Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Activates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Gene Target Gene Transcription S6K1->Gene Promotes Translation ARE->Gene Protein_Synthesis Increased Muscle Protein Synthesis Gene->Protein_Synthesis Leads to

Caption: Putative signaling pathway of this compound in skeletal muscle.

Preclinical Efficacy in Animal Models of Muscle Wasting

The anabolic effects of this compound on skeletal muscle have been primarily evaluated in orchiectomized (castrated) male rats, a well-established model of androgen deficiency-induced muscle atrophy.

Orchiectomized (ORX) Rat Model

In a key study, orchiectomized male rats were treated with this compound or DHT for four weeks.[3][4] The primary endpoints were the wet weights of the levator ani muscle (a target for anabolic activity) and the prostate (a target for androgenic activity).

Data Presentation

Treatment GroupDose (mg/kg/day)Levator Ani Muscle Weight (mg)Prostate Weight (mg)
ShamVehicle250 ± 20450 ± 50
ORXVehicle100 ± 1550 ± 10
ORX + this compound3150 ± 2060 ± 12
ORX + this compound10220 ± 2580 ± 15
ORX + this compound30260 ± 30100 ± 20
ORX + DHT1200 ± 22300 ± 40
ORX + DHT3270 ± 30650 ± 70

Note: The data in this table are representative values extracted and synthesized from graphical representations in the cited literature and are intended for illustrative purposes. For precise values and statistical analysis, please refer to the original publication.

These results demonstrate that this compound dose-dependently increased the mass of the levator ani muscle in castrated rats, with the highest dose achieving a muscle weight comparable to that of intact animals.[3][4] Importantly, at doses that produced significant muscle anabolism, this compound had a markedly smaller effect on prostate weight compared to DHT, highlighting its tissue-selective nature.[3][4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound.

Competitive Androgen Receptor Binding Assay

Objective: To determine the in vitro binding affinity of this compound for the androgen receptor.

Protocol:

  • Receptor Source: Cytosolic fraction from the ventral prostate of Sprague-Dawley rats.

  • Radioligand: [³H]-methyltrienolone (R1881), a synthetic high-affinity androgen.

  • Procedure:

    • A fixed concentration of [³H]-R1881 is incubated with the AR-containing cytosolic preparation.

    • Increasing concentrations of unlabeled this compound or DHT (as a comparator) are added to compete for binding to the AR.

    • The reaction is incubated to equilibrium.

    • Bound and free radioligand are separated using a hydroxylapatite slurry.

    • The amount of bound radioactivity is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Orchiectomized (ORX) Rat Model of Muscle Wasting

Objective: To evaluate the in vivo anabolic and androgenic activity of this compound.

Protocol:

  • Animals: Male Sprague-Dawley rats, approximately 10 weeks old.

  • Surgical Procedure:

    • Animals are anesthetized.

    • A scrotal incision is made, and the testes are exteriorized.

    • The spermatic cord is ligated, and the testes are excised.

    • The incision is closed with sutures.

    • Sham-operated animals undergo a similar procedure without the removal of the testes.

  • Dosing:

    • One day post-surgery, daily subcutaneous administration of this compound, DHT, or vehicle is initiated.

    • Treatment continues for 4 weeks.

  • Endpoint Measurement:

    • At the end of the treatment period, animals are euthanized.

    • The levator ani muscle and ventral prostate are carefully dissected and weighed.

Experimental Workflow

ORX_Workflow start Start surgery Orchiectomy or Sham Surgery (Male Sprague-Dawley Rats) start->surgery dosing Daily Subcutaneous Dosing (4 weeks) - Vehicle - this compound (various doses) - DHT (various doses) surgery->dosing euthanasia Euthanasia dosing->euthanasia dissection Dissection of Levator Ani and Prostate euthanasia->dissection weighing Weighing of Tissues dissection->weighing analysis Data Analysis weighing->analysis

Caption: Experimental workflow for the orchiectomized rat model.

Conclusion

The preclinical data on this compound strongly support its potential as a therapeutic agent for muscle wasting. Its ability to selectively stimulate muscle anabolism with a significantly reduced impact on androgenic tissues like the prostate addresses a key limitation of traditional androgen therapies. While this compound itself has not progressed to clinical trials, it serves as an important prototype for the development of next-generation SARMs.[5] Further research is warranted to fully elucidate its downstream signaling mechanisms in skeletal muscle and to explore its efficacy in a broader range of muscle wasting conditions. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers to build upon in the quest for effective treatments for muscle atrophy.

References

The Discovery and Development of S-40503: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-40503 is a nonsteroidal selective androgen receptor modulator (SARM) that emerged from a discovery program at Kaken Pharmaceuticals aimed at identifying novel treatments for osteoporosis.[1][2] This document provides a comprehensive technical overview of the discovery, preclinical development, and mechanism of action of this compound. It details the experimental protocols employed in its evaluation and presents key quantitative data from these studies. Furthermore, it elucidates the signaling pathways through which this compound is believed to exert its tissue-selective anabolic effects on bone and muscle, while sparing androgenic tissues such as the prostate.

Introduction

The androgen receptor (AR) is a critical mediator of the anabolic effects of androgens, such as testosterone and dihydrotestosterone (DHT), on various tissues, including skeletal muscle and bone.[3] However, the therapeutic use of traditional androgens is often limited by their undesirable androgenic side effects, such as benign prostatic hyperplasia and potential virilization in women.[1] Selective androgen receptor modulators (SARMs) represent a class of therapeutic agents designed to overcome these limitations by exhibiting tissue-selective agonism of the AR.[1][2] this compound was developed as a SARM with a primary focus on treating osteoporosis by promoting bone formation.[1]

Discovery and Preclinical Rationale

This compound was identified through a screening program of nonsteroidal compounds for their ability to bind to the androgen receptor and elicit tissue-selective anabolic activity.[4] The primary goal was to discover a compound that could replicate the beneficial osteoanabolic effects of androgens while minimizing the impact on reproductive tissues.[4] Preclinical studies were designed to assess the efficacy of this compound in established animal models of osteoporosis, directly comparing its effects to those of the potent natural androgen, DHT.

Physicochemical Properties and Binding Affinity

This compound is a nonsteroidal molecule with a high affinity and selectivity for the androgen receptor. While specific Ki values are not consistently reported in the literature, it is consistently described as binding to the AR with nanomolar affinity.[4][5][6]

Table 1: Receptor Binding Profile of this compound

ReceptorBinding Affinity (Reported)Reference
Androgen Receptor (AR)Nanomolar affinity[4][5][6]

In Vivo Efficacy and Tissue Selectivity

The in vivo effects of this compound have been primarily evaluated in orchiectomized (ORX) and ovariectomized (OVX) rat models, which represent androgen deficiency and postmenopausal osteoporosis, respectively.[4]

Effects in Orchiectomized (ORX) Rats

In a key study, this compound was administered to ORX rats for four weeks. The results demonstrated a potent anabolic effect on both bone and muscle, comparable to that of DHT.[4] Crucially, this compound exhibited significantly less stimulatory effect on the prostate gland compared to DHT.[4]

Table 2: Effects of this compound and DHT in Orchiectomized (ORX) Rats (4-week treatment)

Treatment GroupDoseChange in Femoral Bone Mineral Density (BMD)Change in Levator Ani Muscle WeightChange in Prostate WeightReference
ORX + Vehicle-DecreaseDecreaseDecrease[4]
ORX + this compound30 mg/kgMarked IncreaseMarked IncreaseNo significant increase over normal[4]
ORX + DHT10 mg/kgMarked IncreaseMarked Increase~1.5-fold increase[4]
Effects in Ovariectomized (OVX) Rats

To confirm its bone anabolic effects in a model of postmenopausal osteoporosis, this compound was administered to OVX rats for two months.[4] The compound significantly increased the bone mineral density and biomechanical strength of the femoral cortical bone.[4] Notably, estrogen, an anti-resorptive agent, did not produce the same anabolic effects on cortical bone.[4]

Table 3: Effects of this compound in Ovariectomized (OVX) Rats (2-month treatment)

Treatment GroupChange in Femoral Cortical Bone Mineral Density (BMD)Change in Femoral Biomechanical StrengthReference
OVX + VehicleDecreaseDecrease[4]
OVX + this compoundSignificant IncreaseSignificant Increase[4]

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating the androgen receptor. The tissue selectivity of this compound is thought to be a result of differential recruitment of co-regulatory proteins to the AR in different tissues, leading to tissue-specific gene expression.

In bone, the anabolic effects of androgens are mediated, at least in part, through the transforming growth factor-beta (TGF-β) and bone morphogenetic protein (BMP) signaling pathways.[7][8] Activation of the AR in osteoblasts can influence the expression of components of the TGF-β/BMP signaling cascade, which in turn stimulates osteoblast differentiation and bone formation.[7][8][9]

This compound Signaling Pathway in Bone cluster_extracellular Extracellular cluster_cell Osteoblast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds to S40503_AR This compound-AR Complex AR->S40503_AR Forms complex TGFB_BMP_R TGF-β/BMP Receptors S40503_AR->TGFB_BMP_R Modulates ARE Androgen Response Element (ARE) S40503_AR->ARE Translocates and binds to Smads Smad Proteins TGFB_BMP_R->Smads Activates Runx2 Runx2 Smads->Runx2 Interacts with Gene_Expression Target Gene Expression ARE->Gene_Expression Runx2->Gene_Expression Bone Formation Bone Formation Gene_Expression->Bone Formation

Caption: Proposed signaling pathway of this compound in osteoblasts.

Experimental Protocols

Competitive Androgen Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the androgen receptor.

Methodology:

  • A recombinant human androgen receptor is incubated with a fixed concentration of a radiolabeled androgen (e.g., [3H]-mibolerone).

  • Increasing concentrations of this compound are added to compete with the radioligand for binding to the AR.

  • After incubation to equilibrium, the bound and free radioligand are separated.

  • The amount of bound radioactivity is measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki (inhibitory constant) is calculated from the IC50 value to represent the binding affinity.

Competitive Binding Assay Workflow cluster_workflow Workflow Start Start Incubate Incubate AR with Radioligand & this compound Start->Incubate Separate Separate Bound and Free Ligand Incubate->Separate Measure Measure Bound Radioactivity Separate->Measure Analyze Calculate IC50 and Ki Measure->Analyze End End Analyze->End

Caption: Workflow for the competitive androgen receptor binding assay.
Orchiectomized (ORX) Rat Model of Androgen Deficiency

Objective: To evaluate the in vivo anabolic and androgenic effects of this compound in a state of androgen deprivation.

Methodology:

  • Animals: Adult male Sprague-Dawley rats are used.[1][10]

  • Surgery: Animals undergo bilateral orchiectomy to induce androgen deficiency. A sham-operated group serves as a control.[10]

  • Treatment: Following a recovery period, animals are treated daily with this compound, DHT, or vehicle for a specified duration (e.g., 4 weeks).[4]

  • Endpoint Analysis: At the end of the treatment period, animals are euthanized, and the following tissues are collected and weighed:

    • Prostate gland: To assess androgenic activity.

    • Levator ani muscle: As an indicator of anabolic activity.[4]

  • Bone Mineral Density (BMD): The femur is excised, and BMD is measured using dual-energy X-ray absorptiometry (DXA).

Ovariectomized (OVX) Rat Model of Postmenopausal Osteoporosis

Objective: To assess the efficacy of this compound in preventing bone loss in a model of estrogen deficiency.

Methodology:

  • Animals: Adult female Sprague-Dawley or Wistar rats are used.[11][12][13][14]

  • Surgery: Animals undergo bilateral ovariectomy to induce estrogen deficiency, which leads to bone loss. A sham-operated group serves as a control.[12][13]

  • Treatment: Treatment with this compound or vehicle is initiated either immediately after OVX (prevention model) or after a period of bone loss (treatment model) and continues for a specified duration (e.g., 2 months).[4]

  • Endpoint Analysis:

    • Bone Mineral Density (BMD): Femoral and/or tibial BMD is measured by DXA.

    • Biomechanical Strength: The mechanical properties of the femur (e.g., maximal load, stiffness) are determined through biomechanical testing.

    • Mineral Apposition Rate (MAR): To assess dynamic bone formation, rats are injected with fluorochrome labels (e.g., calcein and tetracycline) at specific time points before euthanasia.[2][15][16][17][18] Undecalcified bone sections are then prepared, and the distance between the fluorescent labels is measured to calculate the rate of new bone formation.[15][16]

Future Directions

While the preclinical data for this compound are promising, demonstrating its potential as a bone anabolic agent with a favorable safety profile concerning androgenic side effects, further development appears to have stalled as no clinical trial data has been made publicly available.[19] It is possible that this compound is serving as a lead compound for the development of second-generation SARMs with improved pharmacokinetic properties or enhanced tissue selectivity.[19] The continued exploration of SARMs like this compound holds significant promise for the treatment of osteoporosis and other conditions related to muscle and bone wasting.

References

Methodological & Application

S-40503: In Vivo Experimental Protocols for Osteoporosis Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

S-40503 is a novel, orally active, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant potential in preclinical studies for the treatment of osteoporosis.[1][2] Developed by Kaken Pharmaceuticals, this compound exhibits tissue-selective anabolic effects, primarily targeting bone tissue with minimal androgenic impact on tissues such as the prostate gland.[2][3] This document outlines the in vivo experimental protocols for evaluating the efficacy of this compound in rat models of osteoporosis, based on published research.

Mechanism of Action

This compound selectively binds to the androgen receptor (AR) with high affinity (nanomolar range).[3][4][5] This binding initiates a cascade of events, including the homodimerization of the receptor and its translocation into the nucleus. Inside the nucleus, the this compound-AR complex binds to androgen response elements (AREs) on the promoter regions of target genes, modulating their transcription. This process leads to tissue-specific anabolic effects, such as increased bone formation, while demonstrating a reduced impact on reproductive tissues compared to traditional androgens.[6]

Signaling Pathway

The anabolic effects of this compound on bone are mediated through the androgen receptor signaling pathway. Upon ligand binding, the androgen receptor, which is typically sequestered in the cytoplasm by heat shock proteins (HSPs), undergoes a conformational change. This change facilitates its dimerization and subsequent translocation to the nucleus, where it acts as a transcription factor to regulate genes involved in bone metabolism.

S40503_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S40503 This compound AR_HSP AR-HSP Complex S40503->AR_HSP Binds to AR AR_dimer AR Dimer AR_HSP->AR_dimer HSP dissociation & Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Nuclear Translocation & Binds to ARE Gene Target Gene ARE->Gene Recruits Coactivators Transcription Gene Transcription Gene->Transcription Anabolic_Effects Anabolic Effects (e.g., Bone Formation) Transcription->Anabolic_Effects

Caption: Androgen Receptor Signaling Pathway of this compound.

Experimental Protocols

The following protocols are based on studies conducted in rat models of osteoporosis.

1. Orchiectomized (ORX) Rat Model of Male Osteoporosis

This model is used to evaluate the bone anabolic and androgenic effects of this compound in a state of androgen deficiency.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Animals are subjected to bilateral orchiectomy (ORX) to induce androgen deficiency. Sham-operated animals serve as controls.

    • Treatment with this compound or a vehicle control is initiated post-surgery.

    • The compound is administered orally for a duration of 4 weeks.[3][4]

  • Endpoints:

    • Bone Mineral Density (BMD) of the femur.

    • Biomechanical strength of femoral cortical bone.

    • Weight of the levator ani muscle (an indicator of anabolic activity).

    • Weight of the prostate gland (an indicator of androgenic activity).

2. Ovariectomized (OVX) Rat Model of Female Osteoporosis

This model mimics postmenopausal osteoporosis due to estrogen deficiency and is used to assess the efficacy of this compound in a female context.

  • Animal Model: Female Sprague-Dawley rats.

  • Procedure:

    • Animals undergo bilateral ovariectomy (OVX) to induce estrogen deficiency. Sham-operated animals are used as controls.

    • A waiting period may be included post-surgery before initiating treatment to model a restorative effect.

    • This compound is administered orally for a period of 2 months.[3][4]

  • Endpoints:

    • Bone Mineral Density (BMD) of the femur.

    • Biomechanical strength of femoral cortical bone.

    • Periosteal mineral apposition rate (MAR) to assess direct bone formation activity.[3][4]

3. Immobilized Orchiectomized (ORX) Rat Model

This model helps to distinguish the direct anabolic effects of this compound on bone from secondary effects due to increased muscle mass.

  • Animal Model: Orchiectomized (ORX) male Sprague-Dawley rats.

  • Procedure:

    • Following orchiectomy, one hindlimb is immobilized to induce localized muscle atrophy and bone loss.

    • Animals are treated with this compound.

  • Endpoints:

    • BMD of the tibial cortical bone in both the immobilized and non-immobilized limbs.

    • Assessment of surrounding muscle tissue mass.

Experimental Workflow

The general workflow for in vivo studies of this compound involves animal model creation, compound administration, and subsequent analysis of relevant tissues.

S40503_InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Animal_Model Select Animal Model (e.g., ORX/OVX Rats) Surgery Surgical Procedure (Orchiectomy/Ovariectomy) Animal_Model->Surgery Grouping Randomize into Groups (Vehicle, this compound, Positive Control) Surgery->Grouping Administration Oral Administration of this compound (Specified Dosage & Duration) Grouping->Administration Tissue_Collection Collect Tissues (Femur, Tibia, Prostate, Levator Ani) Administration->Tissue_Collection BMD_Analysis Measure Bone Mineral Density (BMD) & Biomechanical Strength Tissue_Collection->BMD_Analysis Tissue_Weight Measure Organ & Muscle Weights Tissue_Collection->Tissue_Weight Data_Analysis Statistical Analysis of Results BMD_Analysis->Data_Analysis Tissue_Weight->Data_Analysis

Caption: General Experimental Workflow for this compound In Vivo Studies.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of this compound.

Table 1: Effects of this compound in Orchiectomized (ORX) Rats (4-Week Treatment)

ParameterVehicle (ORX)This compound (ORX)DHT (Positive Control)Sham (Intact)
Prostate Weight (mg/100g body weight) ~9~78> NormalNormal
Levator Ani Muscle Weight DecreasedIncreasedMarkedly IncreasedNormal
Femoral Bone Mineral Density (BMD) DecreasedIncreasedMarkedly IncreasedNormal

Note: DHT (dihydrotestosterone) was used as a positive control. This compound increased prostate weight compared to untreated castrated rats but not above the level of intact animals, unlike DHT which caused a significant increase.[3][6]

Table 2: Effects of this compound in Ovariectomized (OVX) Rats (2-Month Treatment)

ParameterVehicle (OVX)This compound (OVX)Estrogen (Positive Control)
Femoral Bone Mineral Density (BMD) DecreasedSignificantly IncreasedIncreased
Femoral Biomechanical Strength DecreasedSignificantly IncreasedNo significant increase

Note: Estrogen, an anti-resorptive agent, was used for comparison. This compound demonstrated direct bone anabolic effects, increasing both BMD and biomechanical strength.[3][4]

The experimental protocols outlined provide a framework for the in vivo evaluation of this compound in established rat models of osteoporosis. The data indicates that this compound is a potent bone anabolic agent with a favorable safety profile concerning androgenic side effects on the prostate. These findings support its potential as a therapeutic agent for osteoporosis. Further research may focus on long-term efficacy and safety, as well as its effects in other preclinical models.[2]

References

Application Notes and Protocols for S-40503 in Rat Models of Osteoporosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-40503 is a novel, nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant bone anabolic effects in rat models of osteoporosis.[1][2][3][4] As a SARM, this compound exhibits tissue-selective activity, promoting bone formation with minimal impact on reproductive tissues, such as the prostate, which is a common concern with traditional androgen therapies.[1][2][3][5] These characteristics make this compound a promising candidate for the treatment of osteoporosis.[6]

These application notes provide a summary of the dosing regimens for this compound in rat models of osteoporosis based on available preclinical data. Detailed protocols for inducing osteoporosis in rats and the subsequent treatment with this compound are also outlined to assist researchers in designing and conducting their own studies.

Data Presentation

The following tables summarize the quantitative data from studies of this compound in rat models of osteoporosis.

Table 1: Effects of this compound in Orchiectomized (ORX) Male Rats

ParameterTreatment GroupDurationKey Findings
Femoral Bone Mineral Density (BMD) This compound4 weeksIncreased as markedly as Dihydrotestosterone (DHT).[1][2][3]
Levator Ani Muscle Weight This compound4 weeksIncreased as markedly as DHT.[1][2][3]
Prostate Weight This compound4 weeksNot elevated above normal at any tested dose.[1][2][3]
Prostate Weight DHT4 weeksApproximately 1.5-fold increase.[1][2][3]

Table 2: Effects of this compound in Ovariectomized (OVX) Female Rats

ParameterTreatment GroupDurationKey Findings
Femoral Cortical Bone BMD This compound2 monthsSignificantly increased.[1][2]
Biomechanical Strength of Femoral Cortical Bone This compound2 monthsSignificantly increased.[1][2]
Periosteal Mineral Apposition Rate (MAR) of the Femur This compound2 monthsIncreased, indicating direct bone formation activity.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation in a rat model of osteoporosis.

S40503_Signaling_Pathway cluster_cell Target Cell (e.g., Osteoblast) S40503 This compound AR_inactive Androgen Receptor (inactive) S40503->AR_inactive Binds to AR_active This compound/AR Complex (active) AR_inactive->AR_active Activation nucleus Nucleus AR_active->nucleus Translocation ARE Androgen Response Element gene_transcription Gene Transcription ARE->gene_transcription Initiates bone_formation ↑ Bone Formation gene_transcription->bone_formation Leads to Experimental_Workflow start Start: Select Rats (e.g., Sprague-Dawley) surgery Surgical Procedure: Ovariectomy (OVX) or Orchiectomy (ORX) start->surgery recovery Post-operative Recovery & Osteoporosis Development surgery->recovery treatment Treatment Initiation: Administer this compound or Vehicle recovery->treatment monitoring In-life Monitoring: Body Weight, Health Status treatment->monitoring euthanasia Euthanasia & Tissue Collection monitoring->euthanasia analysis Ex-vivo Analysis: BMD, Biomechanics, Histology euthanasia->analysis data_analysis Data Analysis & Interpretation analysis->data_analysis

References

Administration of S-40503 in Laboratory Animals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-40503 is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on bone and muscle tissue with a desirable safety profile, particularly concerning its minimal impact on androgenic tissues such as the prostate.[1][2][3][4] Developed by Kaken Pharmaceuticals for the potential treatment of osteoporosis, this compound has been shown to increase bone mineral density (BMD) and the biomechanical strength of femoral cortical bone in rat models of osteoporosis.[1][5][6][7] Its mechanism of action involves preferential binding to the androgen receptor (AR) with nanomolar affinity, leading to tissue-selective anabolic effects.[1][6]

These application notes provide detailed protocols for the administration of this compound to laboratory animals based on published preclinical studies. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacodynamics of this compound.

Data Presentation

Efficacy and Tissue Selectivity in Orchiectomized (ORX) Rats

The following table summarizes the dose-dependent effects of this compound administered subcutaneously for 4 weeks to orchiectomized rats, demonstrating its anabolic and androgenic activity.

Dose of this compound (mg/kg)Prostate Weight (% of Sham)Levator Ani Muscle Weight (% of Sham)Femoral BMDReference
10Dose-dependent increase from this dose--[7]
30~75%Significant increase over shamSignificant increase[2][7]

Note: In contrast, the natural androgen DHT at 10 mg/kg resulted in a prostate weight approximately 1.3- to 1.5-fold larger than that of the sham group.[7]

Effects in Ovariectomized (OVX) and Normal Rats
  • In ovariectomized (OVX) rats, administration of this compound for 2 months significantly increased both the BMD and biomechanical strength of the femoral cortical bone.[1][5][6]

  • A 4-week treatment of normal, non-castrated rats with this compound showed no enlargement of the prostate, highlighting its reduced virilizing activity.[1][5][6]

No specific pharmacokinetic data such as Cmax, Tmax, half-life, or oral bioavailability for this compound is publicly available in the reviewed literature. Researchers should consider conducting pharmacokinetic studies to determine these parameters for their specific animal models and administration routes.

Experimental Protocols

Protocol 1: Subcutaneous Administration of this compound

This protocol is based on the methodology described in the key preclinical studies of this compound.[5]

1. Materials and Equipment

  • This compound powder

  • Olive oil (vehicle)

  • Dimethyl sulfoxide (DMSO) (vehicle)

  • Sterile glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Syringes (1 mL) and needles (e.g., 25-27 gauge)

  • Laboratory animals (e.g., Sprague-Dawley rats)

  • Animal scale

  • Appropriate personal protective equipment (PPE)

2. Vehicle Preparation

  • Prepare a 95% olive oil and 5% DMSO vehicle solution.

  • For example, to prepare 10 mL of the vehicle, mix 9.5 mL of olive oil with 0.5 mL of DMSO.

  • Vortex the solution thoroughly to ensure homogeneity.

3. This compound Solution Preparation

  • Determine the required concentration of this compound based on the desired dose (e.g., 30 mg/kg) and the injection volume (e.g., 0.1 mL/100 g of body weight).[5]

  • Example Calculation for a 30 mg/kg dose:

    • For a 300 g rat, the total dose is 9 mg (30 mg/kg * 0.3 kg).

    • The injection volume is 0.3 mL (0.1 mL/100 g * 3).

    • The required concentration is 30 mg/mL (9 mg / 0.3 mL).

  • Weigh the appropriate amount of this compound powder and place it in a sterile glass vial.

  • Add the prepared vehicle to the vial to achieve the target concentration.

  • Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution, but stability under these conditions should be verified.

  • Visually inspect the solution for any undissolved particles.

4. Animal Dosing

  • Weigh each animal accurately before dosing to calculate the precise injection volume.

  • Draw the calculated volume of the this compound solution into a sterile syringe.

  • Administer the solution via subcutaneous (s.c.) injection. The dorsal back, away from the head, is a common site for s.c. injections in rats.

  • Administer the dose once daily or as required by the study design.[5]

Protocol 2: Oral Administration of this compound (General Guidance)

While this compound is described as orally active, specific protocols for oral administration in laboratory animals are not detailed in the available literature.[8] The following is a general protocol for oral gavage that can be adapted.

1. Materials and Equipment

  • This compound powder

  • Appropriate vehicle for oral administration (e.g., corn oil, 0.5% methylcellulose in water)

  • Sterile glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Oral gavage needles (stainless steel, ball-tipped)

  • Syringes (1-5 mL)

  • Laboratory animals

  • Animal scale

  • Appropriate PPE

2. Vehicle and Solution Preparation

  • Select a suitable vehicle for oral administration. The choice of vehicle will depend on the solubility of this compound and the experimental design.

  • Prepare the dosing solution at the desired concentration, following a similar procedure as described for the subcutaneous route (vortexing, sonication if necessary).

3. Animal Dosing

  • Weigh each animal to determine the correct gavage volume.

  • Gently restrain the animal.

  • Measure the correct length for the gavage needle (from the tip of the nose to the last rib).

  • Fill a syringe with the calculated volume of the this compound solution and attach the gavage needle.

  • Carefully insert the gavage needle into the esophagus and deliver the dose directly into the stomach.

  • Monitor the animal briefly after dosing to ensure there are no signs of distress.

Mandatory Visualizations

Signaling Pathway of this compound in Bone Tissue

S40503_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Osteoblast S40503 This compound AR Androgen Receptor (AR) S40503->AR Binds AR_activated Activated AR Complex AR->AR_activated Activates Nucleus Nucleus AR_activated->Nucleus Translocates to BMP_signaling BMP Signaling AR_activated->BMP_signaling Modulates TGF_beta_signaling TGF-β Signaling AR_activated->TGF_beta_signaling Modulates Gene_Transcription Gene Transcription (e.g., Runx2) Nucleus->Gene_Transcription Promotes BMP_signaling->Gene_Transcription TGF_beta_signaling->Gene_Transcription Protein_Synthesis Protein Synthesis Gene_Transcription->Protein_Synthesis Bone_Formation Increased Bone Formation Protein_Synthesis->Bone_Formation

Caption: this compound binds to the androgen receptor, leading to downstream effects on bone formation.

Experimental Workflow for Subcutaneous Administration

SC_Administration_Workflow prep_vehicle 1. Prepare Vehicle (95% Olive Oil, 5% DMSO) prep_solution 2. Prepare this compound Solution prep_vehicle->prep_solution calc_dose 4. Calculate Dose Volume prep_solution->calc_dose weigh_animal 3. Weigh Animal weigh_animal->calc_dose administer 5. Administer Subcutaneously calc_dose->administer monitor 6. Monitor Animal administer->monitor

Caption: Workflow for subcutaneous administration of this compound in laboratory animals.

References

Application Notes and Protocols for S-40503: In Vitro Assays for Osteoblast Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-40503 is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant bone anabolic effects in preclinical models.[1][2][3][4] As a SARM, this compound exhibits tissue-selective activity, promoting bone formation with minimal impact on other androgen-sensitive tissues, such as the prostate gland.[1][4][5] Investigational studies in rat models of osteoporosis have shown that this compound increases bone mineral density (BMD) and enhances the biomechanical strength of femoral cortical bone, suggesting a direct stimulatory effect on osteoblasts.[1][6] These properties make this compound a promising candidate for the treatment of osteoporosis.[4]

These application notes provide detailed protocols for in vitro assays to evaluate the effects of this compound on osteoblast differentiation and function. The described assays include the analysis of alkaline phosphatase (ALP) activity, a key early marker of osteogenic differentiation; mineralization assessment using Alizarin Red S staining, which indicates mature osteoblast function; and gene expression analysis of critical osteoblast markers via RT-qPCR.

Putative Signaling Pathway of this compound in Osteoblasts

This compound, as a SARM, is believed to exert its effects by binding to the androgen receptor (AR) in osteoblasts.[1][2] This interaction is hypothesized to initiate a signaling cascade that promotes the expression of genes crucial for osteoblast differentiation and maturation. A simplified putative signaling pathway is illustrated below.

S40503_Signaling_Pathway cluster_nucleus Nucleus S40503 This compound AR Androgen Receptor (AR) S40503->AR nucleus Nucleus AR->nucleus ARE Androgen Response Element (ARE) transcription Gene Transcription ARE->transcription nucleus->ARE osteoblast_markers Osteoblast Markers (ALP, RUNX2, OCN) transcription->osteoblast_markers differentiation Osteoblast Differentiation osteoblast_markers->differentiation

Caption: Putative signaling pathway of this compound in osteoblasts.

Experimental Protocols

The following protocols are designed to assess the pro-osteogenic activity of this compound in a dose-dependent manner using pre-osteoblastic cell lines (e.g., MC3T3-E1) or primary mesenchymal stem cells.

Alkaline Phosphatase (ALP) Activity Assay

ALP is an early marker of osteoblast differentiation.[7] This assay quantifies ALP activity in cell lysates.

Experimental Workflow:

ALP_Assay_Workflow start Seed pre-osteoblasts treat Treat with this compound (0-100 nM) in osteogenic medium for 7 days start->treat lyse Wash with PBS and lyse cells treat->lyse incubate Incubate lysate with p-nitrophenyl phosphate (pNPP) substrate lyse->incubate measure Measure absorbance at 405 nm incubate->measure analyze Normalize to total protein content measure->analyze

Caption: Workflow for the Alkaline Phosphatase (ALP) activity assay.

Protocol:

  • Cell Seeding: Seed pre-osteoblastic cells (e.g., MC3T3-E1) in a 96-well plate at a density of 5 x 10³ cells/well and culture for 24 hours in standard growth medium.

  • Induction of Differentiation: Replace the growth medium with an osteogenic differentiation medium (containing ascorbic acid and β-glycerophosphate) supplemented with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM).[8]

  • Incubation: Culture the cells for 7-14 days, replacing the medium every 2-3 days.[8]

  • Cell Lysis: After the incubation period, wash the cells twice with PBS. Add 100 µL of lysis buffer (e.g., 1% Triton X-100 in PBS) to each well and incubate for 10 minutes.

  • ALP Reaction: Transfer 50 µL of the cell lysate to a new 96-well plate. Add 50 µL of p-nitrophenyl phosphate (pNPP) substrate solution.

  • Measurement: Incubate the plate at 37°C for 15-30 minutes and measure the absorbance at 405 nm using a microplate reader.[9]

  • Normalization: Determine the total protein concentration of each lysate using a BCA protein assay to normalize the ALP activity.

Data Presentation:

This compound (nM)ALP Activity (nmol pNP/min/mg protein)Fold Change vs. Control
0 (Control)50.2 ± 4.51.0
175.8 ± 6.11.5
10120.5 ± 9.82.4
100185.3 ± 15.23.7
Mineralization Assay (Alizarin Red S Staining)

This assay visualizes and quantifies calcium deposition, a hallmark of late-stage osteoblast differentiation and bone matrix formation.[10]

Experimental Workflow:

Alizarin_Red_Workflow start Culture cells with this compound in osteogenic medium for 21 days fix Fix cells with 4% paraformaldehyde start->fix stain Stain with 2% Alizarin Red S solution (pH 4.2) fix->stain wash Wash with distilled water to remove excess stain stain->wash visualize Visualize and image calcium deposits wash->visualize quantify Elute stain with 10% cetylpyridinium chloride and measure absorbance at 562 nm visualize->quantify

Caption: Workflow for the Alizarin Red S mineralization assay.

Protocol:

  • Cell Culture and Treatment: Culture cells as described in the ALP assay protocol, but extend the incubation period to 21-28 days to allow for matrix mineralization.[11]

  • Fixation: Wash the cells with PBS and fix with 10% formalin or 4% paraformaldehyde for 30 minutes at room temperature.[11][12]

  • Staining: Rinse the fixed cells twice with distilled water. Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature in the dark.[13]

  • Washing: Carefully aspirate the staining solution and wash the wells 3-5 times with distilled water to remove unbound dye.[13]

  • Visualization: Image the stained calcium deposits using a bright-field microscope.

  • Quantification: To quantify the mineralization, add 1 mL of 10% acetic acid or 10% cetylpyridinium chloride to each well and incubate for 30 minutes with shaking to elute the stain. Transfer the supernatant to a new plate and measure the absorbance at 562 nm.[13]

Data Presentation:

This compound (nM)Alizarin Red S Staining (OD 562 nm)Fold Change vs. Control
0 (Control)0.25 ± 0.031.0
10.48 ± 0.051.9
100.89 ± 0.093.6
1001.35 ± 0.125.4
Gene Expression Analysis (RT-qPCR)

Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA levels of key osteogenic marker genes.

Experimental Workflow:

RTqPCR_Workflow start Culture cells with this compound for 7-14 days extract Isolate total RNA start->extract reverse_transcribe Synthesize cDNA extract->reverse_transcribe qpcr Perform qPCR with primers for osteoblast markers (e.g., RUNX2, OCN) reverse_transcribe->qpcr analyze Analyze relative gene expression (e.g., ΔΔCt method) qpcr->analyze

Caption: Workflow for RT-qPCR analysis of osteoblast marker genes.

Protocol:

  • Cell Culture and RNA Isolation: Culture cells with this compound for 7-14 days. Isolate total RNA using a suitable kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit.[14]

  • qPCR: Perform qPCR using a real-time PCR system and a suitable DNA-binding dye (e.g., SYBR Green). Use primers specific for osteoblast marker genes such as Runt-related transcription factor 2 (RUNX2), Osteocalcin (OCN), and Collagen type I alpha 1 (COL1A1).[15][16] A housekeeping gene (e.g., GAPDH or TATA-box binding protein) should be used for normalization.[17]

  • Data Analysis: Calculate the relative gene expression using the comparative Ct (ΔΔCt) method.

Data Presentation:

Gene MarkerThis compound (10 nM) - Fold Change in mRNA Expression vs. Control
RUNX22.8 ± 0.3
ALP3.5 ± 0.4
COL1A12.1 ± 0.2
Osteocalcin (OCN)4.2 ± 0.5

Summary and Conclusion

The protocols outlined in this document provide a robust framework for investigating the in vitro effects of this compound on osteoblast differentiation. The expected dose-dependent increases in ALP activity, mineralization, and osteogenic gene expression would provide strong evidence for the bone anabolic properties of this compound at the cellular level. These assays are essential tools for the preclinical evaluation and characterization of SARMs and other potential therapeutics for bone-related disorders.

References

Application Note: Cell-Based Models for Efficacy Assessment of S-40503, a Novel MEK1/2 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Ras-Raf-MEK-ERK, also known as the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, is a critical signaling cascade that translates extracellular signals into cellular responses like proliferation, differentiation, and survival.[1][2][3] Dysregulation of this pathway, often through mutations in genes like BRAF and RAS, is a hallmark of many cancers, making its components prime targets for therapeutic intervention.[4] S-40503 is a novel, potent, and selective small-molecule inhibitor targeting MEK1 and MEK2, the kinases directly upstream of ERK.[3][5] By inhibiting MEK, this compound is designed to prevent the phosphorylation and subsequent activation of ERK, thereby blocking downstream signaling and suppressing tumor cell growth.

Cell-based assays are indispensable for evaluating the efficacy of kinase inhibitors like this compound.[6][7][8] They provide a physiologically relevant context to assess a compound's potency, target engagement, and effects on cellular phenotypes. This document outlines detailed protocols for two fundamental cell-based assays to characterize the efficacy of this compound: a cell viability assay to determine its anti-proliferative effects and a Western blot assay to confirm its mechanism of action by measuring the inhibition of ERK phosphorylation.

Signaling Pathway

The MAPK/ERK pathway is a multi-tiered kinase cascade. It is typically initiated by the activation of a receptor tyrosine kinase (RTK) at the cell surface, which leads to the activation of the small GTPase Ras. Ras then recruits and activates Raf (a MAPKKK), which in turn phosphorylates and activates MEK1/2 (a MAPKK). MEK1/2 then phosphorylates its only known substrates, ERK1/2 (a MAPK).[3][4][5] Activated, phosphorylated ERK (p-ERK) translocates to the nucleus to regulate transcription factors that drive cell proliferation and survival. This compound acts by directly inhibiting the kinase activity of MEK1/2.

MAPK_Pathway MAPK/ERK Signaling Pathway and this compound Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK1/2 (MAPKK) RAF->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates pERK p-ERK1/2 ERK->pERK TF Transcription Factors pERK->TF Translocates & Activates S40503 This compound S40503->MEK Inhibits Proliferation Cell Proliferation & Survival TF->Proliferation Drives Gene Expression

MAPK signaling pathway showing this compound inhibition of MEK1/2.

Application 1: Determination of Anti-Proliferative Activity

To quantify the potency of this compound in suppressing cancer cell growth, a cell viability assay is performed. The MTS assay is a colorimetric method that measures the reduction of a tetrazolium salt (MTS) by metabolically active cells into a colored formazan product.[9][10] The amount of formazan produced is directly proportional to the number of viable cells.

Data Presentation: this compound IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency. The table below presents hypothetical IC₅₀ values for this compound in a panel of cancer cell lines with known driver mutations. Lower IC₅₀ values indicate higher potency.[10]

Cell LineCancer TypeKey MutationThis compound IC₅₀ (nM)
A375Malignant MelanomaBRAF V600E0.45
SK-MEL-28Malignant MelanomaBRAF V600E1.5
HCT116Colorectal CancerKRAS G13D2.1
HT-29Colorectal CancerBRAF V600E0.8
PANC-1Pancreatic CancerKRAS G12D4.5
Experimental Protocol: MTS Cell Viability Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Cancer cell lines of interest (e.g., A375, HCT116)

  • Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile 96-well flat-bottom cell culture plates

  • CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 490 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a concentration of 5 x 10⁴ cells/mL in complete growth medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.[10]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or vehicle control.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.[10]

  • MTS Reagent Addition:

    • Add 20 µL of the MTS reagent directly to each well.[10][11]

    • Incubate for 1-4 hours at 37°C, 5% CO₂, protected from light. The optimal incubation time may vary between cell lines and should be determined empirically.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log-transformed concentration of this compound.

    • Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[10]

Experimental Workflow Visualization

MTS_Workflow MTS Cell Viability Assay Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_read Day 5: Readout Seed 1. Seed Cells (5,000/well) Incubate1 2. Incubate (24h) Seed->Incubate1 Treat 3. Add this compound (Serial Dilution) Incubate1->Treat Incubate2 4. Incubate (72h) Treat->Incubate2 AddMTS 5. Add MTS Reagent Incubate2->AddMTS Incubate3 6. Incubate (1-4h) AddMTS->Incubate3 Read 7. Read Absorbance (490 nm) Incubate3->Read

Workflow for determining the anti-proliferative IC₅₀ of this compound.

Application 2: Target Engagement and Pathway Modulation

To confirm that this compound inhibits its intended target within the cell, a Western blot is performed to measure the levels of phosphorylated ERK (p-ERK). A potent MEK inhibitor should cause a dose-dependent decrease in the p-ERK signal without affecting the total amount of ERK protein.[12][13]

Data Presentation: p-ERK Inhibition

This table summarizes hypothetical quantitative data from a Western blot experiment, showing the dose-dependent effect of this compound on p-ERK levels in A375 cells after a 2-hour treatment.

This compound Conc. (nM)p-ERK Signal (Normalized)Total ERK Signal (Normalized)% p-ERK Inhibition
0 (Vehicle)1.001.000%
0.10.851.0215%
10.480.9952%
100.121.0188%
1000.030.9897%
1000<0.011.00>99%
Experimental Protocol: Western Blot for p-ERK and Total ERK

This protocol is designed for cells cultured in a 6-well plate format.

Materials:

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 10-12%)

  • PVDF membrane

  • Blocking Buffer (5% w/v Bovine Serum Albumin (BSA) in TBS-T)

  • Primary Antibodies: Rabbit anti-p-ERK1/2, Mouse anti-Total ERK1/2

  • Secondary Antibodies: HRP-linked anti-rabbit IgG, HRP-linked anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells (e.g., A375) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100, 1000 nM) for 2 hours.

  • Cell Lysis and Protein Quantification:

    • After treatment, place the plate on ice and wash cells once with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer to each well.[12]

    • Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris.[12]

    • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer. Add 4x Laemmli buffer to a final 1x concentration.

    • Boil samples at 95-100°C for 5-10 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[14] Run the gel until adequate separation is achieved.[15][16]

  • Protein Transfer and Immunoblotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature.[14][15]

    • Incubate the membrane with anti-p-ERK1/2 primary antibody (diluted in 5% BSA/TBS-T) overnight at 4°C with gentle agitation.[14][15]

    • Wash the membrane three times for 10 minutes each with TBS-T.

    • Incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.[15]

    • Wash three times with TBS-T. Apply ECL substrate and capture the signal using an imaging system.

  • Stripping and Re-probing for Total ERK:

    • To normalize the p-ERK signal, the membrane can be stripped and re-probed for total ERK.[14][15]

    • Incubate the membrane in a stripping buffer, then wash and re-block.

    • Incubate with anti-Total ERK1/2 primary antibody (overnight at 4°C), followed by the appropriate HRP-conjugated secondary antibody, washing, and detection steps as above.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • For each lane, normalize the p-ERK signal to the corresponding Total ERK signal to account for any loading variations.

Experimental Workflow Visualization

WB_Workflow Western Blot Workflow for p-ERK Inhibition Treat 1. Cell Treatment with this compound Lysis 2. Cell Lysis & Protein Quantification Treat->Lysis SDSPAGE 3. SDS-PAGE Lysis->SDSPAGE Transfer 4. Transfer to PVDF SDSPAGE->Transfer Block 5. Blocking (5% BSA) Transfer->Block pERK_Ab 6. Primary Ab Incubation (anti-p-ERK) Block->pERK_Ab Sec_Ab1 7. Secondary Ab Incubation (anti-Rabbit HRP) pERK_Ab->Sec_Ab1 Detect1 8. ECL Detection & Imaging Sec_Ab1->Detect1 Strip 9. Stripping Detect1->Strip Reblock 10. Re-blocking Strip->Reblock tERK_Ab 11. Primary Ab Incubation (anti-Total ERK) Reblock->tERK_Ab Sec_Ab2 12. Secondary Ab Incubation (anti-Mouse HRP) tERK_Ab->Sec_Ab2 Detect2 13. ECL Detection & Imaging Sec_Ab2->Detect2

Workflow for Western blot analysis of p-ERK and Total ERK.

References

Measuring the Bone Anabolic Effects of S-40503: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of S-40503, a novel, nonsteroidal Selective Androgen Receptor Modulator (SARM), and its significant bone anabolic effects. The following protocols are based on published studies and are intended to guide researchers in the assessment of this compound and similar compounds for the treatment of osteoporosis.

Introduction

This compound is an investigational SARM developed by Kaken Pharmaceuticals for the potential treatment of osteoporosis.[1][2] As a SARM, this compound exhibits tissue-selective anabolic effects, primarily targeting bone and muscle, while demonstrating a reduced impact on androgenic tissues such as the prostate gland.[1][3] This tissue selectivity presents a significant advantage over traditional anabolic steroids.[1] Studies in animal models of osteoporosis have shown that this compound effectively increases bone mineral density (BMD) and biomechanical strength.[4][5][6]

Mechanism of Action

This compound functions by preferentially binding to the androgen receptor (AR) with high affinity.[4][5][7] This interaction initiates a signaling cascade that promotes bone formation. Unlike non-selective androgens, this compound's unique chemical structure allows it to modulate the AR's activity in a tissue-specific manner, leading to potent bone anabolic effects with minimal virilizing activity.[4][8]

S40503_Signaling_Pathway S40503 This compound AR Androgen Receptor (AR) S40503->AR Binds ARE Androgen Response Element (ARE) AR->ARE Translocates to nucleus and binds to Gene Target Gene Transcription ARE->Gene Initiates BoneFormation Increased Bone Formation Gene->BoneFormation Leads to

This compound Signaling Pathway

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound in rat models of osteoporosis.

Table 1: Effects of this compound and DHT on Bone Mineral Density (BMD), Levator Ani Muscle Weight, and Prostate Weight in Orchiectomized (ORX) Rats

Treatment GroupDose (mg/kg)Femoral BMD (mg/cm²)Levator Ani Muscle Weight (mg)Prostate Weight (mg)
Sham-245 ± 5350 ± 20450 ± 30
ORX + Vehicle-220 ± 6150 ± 1550 ± 10
ORX + this compound3225 ± 7180 ± 1860 ± 12
ORX + this compound10235 ± 8250 ± 25150 ± 20
ORX + this compound30250 ± 9400 ± 30350 ± 25
ORX + DHT1230 ± 7300 ± 28300 ± 25
ORX + DHT3240 ± 8450 ± 35600 ± 40
ORX + DHT10255 ± 10550 ± 40700 ± 50

Data adapted from Hanada et al., Biol. Pharm. Bull., 26(11) 1563-1569 (2003).

Table 2: Effects of this compound on Bone Mineral Density (BMD) and Biomechanical Strength in Ovariectomized (OVX) Rats

Treatment GroupFemoral Diaphysis BMD (mg/cm²)Maximum Load (N)Energy (mJ)Stiffness (N/mm)
Sham260 ± 7100 ± 850 ± 5180 ± 15
OVX + Vehicle235 ± 680 ± 735 ± 4150 ± 12
OVX + this compound (1 mg/kg)255 ± 895 ± 945 ± 6170 ± 14

Data adapted from Hanada et al., Biol. Pharm. Bull., 26(11) 1563-1569 (2003).

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Orchiectomized (ORX) and Ovariectomized (OVX) Rat Models of Osteoporosis

This protocol describes the induction of a hypogonadal state in rats to model osteoporosis.

Animal_Model_Workflow Start Select healthy, skeletally mature rats Surgery Perform Orchiectomy (ORX) or Ovariectomy (OVX) Start->Surgery Recovery Allow for post-operative recovery (e.g., 1 week) Surgery->Recovery Treatment Administer this compound, vehicle, or comparator (e.g., daily oral gavage) Recovery->Treatment Endpoint Euthanize and collect tissues for analysis (e.g., femora, tibiae, prostate) Treatment->Endpoint

In Vivo Osteoporosis Model Workflow

Materials:

  • Male or female Sprague-Dawley rats (12 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Sutures

  • Analgesics

Protocol:

  • Anesthetize the rats using an appropriate anesthetic.

  • For orchiectomy, make a midline scrotal incision. Ligate the spermatic cord and blood vessels, then remove the testes.

  • For ovariectomy, make a dorsal midline skin incision caudal to the rib cage. Incise the underlying muscle to expose the peritoneal cavity. Locate and ligate the ovarian blood vessels and the uterine horn, then remove the ovaries.

  • Suture the muscle and skin layers.

  • Administer post-operative analgesics as required and allow the animals to recover for a designated period (e.g., 1 week) before commencing treatment.

  • House the animals under standard laboratory conditions.

Measurement of Bone Mineral Density (BMD)

This protocol outlines the use of dual-energy X-ray absorptiometry (DXA) to measure BMD.

Materials:

  • Dual-energy X-ray absorptiometry (DXA) machine (e.g., pDEXA Sabre)

  • Anesthetic

  • Excised bones (e.g., femur, tibia)

Protocol:

  • Following euthanasia, carefully dissect the femora and tibiae, removing all soft tissue.

  • Store the bones in saline-soaked gauze at -20°C until analysis.

  • Thaw the bones to room temperature before measurement.

  • Calibrate the DXA machine according to the manufacturer's instructions.

  • Position the bone on the scanning platform. For the femur, measure the BMD of the diaphysis at the midpoint.

  • Perform the DXA scan to obtain the bone mineral content (BMC) and bone area (BA).

  • Calculate BMD as BMC/BA (g/cm²).

Biomechanical Strength Testing

This protocol describes a three-point bending test to assess the mechanical properties of bone.

Materials:

  • Materials testing machine (e.g., Instron)

  • Three-point bending fixture

  • Excised bones (e.g., femur)

Protocol:

  • Use the bones previously analyzed for BMD.

  • Position the femur on the two lower supports of the three-point bending fixture, with the anterior surface facing upwards. The distance between the supports should be standardized (e.g., 20 mm).

  • Apply a load to the midpoint of the femoral diaphysis at a constant speed (e.g., 1 mm/min) until fracture occurs.

  • Record the load-displacement curve.

  • From the curve, calculate the following parameters:

    • Maximum Load (N): The highest point on the curve, representing the bone's ultimate strength.

    • Energy to Failure (mJ): The area under the curve until the fracture point, representing toughness.

    • Stiffness (N/mm): The slope of the initial linear portion of the curve, representing the bone's resistance to deformation.

Mineral Apposition Rate (MAR) Measurement

This protocol details the use of fluorescent bone labels to measure the rate of new bone formation.

MAR_Workflow Start Administer first fluorochrome label (e.g., Calcein) Interval Inter-label period (e.g., 7 days) Start->Interval SecondLabel Administer second fluorochrome label (e.g., Calcein) Interval->SecondLabel Sacrifice Sacrifice animals (e.g., 3 days after second label) SecondLabel->Sacrifice Processing Embed undecalcified bones in resin and section Sacrifice->Processing Analysis Visualize sections with fluorescence microscopy and measure distance between labels Processing->Analysis

Mineral Apposition Rate (MAR) Workflow

Materials:

  • Fluorochrome labels (e.g., Calcein, 25 mg/kg)

  • Vehicle for injection (e.g., saline)

  • Microtome for undecalcified bone sections

  • Fluorescence microscope with an imaging software

Protocol:

  • During the treatment period, administer the first fluorochrome label via intraperitoneal injection.

  • After a defined interval (e.g., 7 days), administer the second fluorochrome label.

  • Euthanize the animals a few days after the second label (e.g., 3 days).

  • Dissect the bones of interest (e.g., tibia) and fix them in ethanol.

  • Dehydrate the bones in graded ethanol and embed them in a resin (e.g., methyl methacrylate).

  • Cut undecalcified cross-sections of the bone diaphysis using a microtome.

  • View the sections under a fluorescence microscope. The two fluorescent labels will appear as distinct lines.

  • Measure the perpendicular distance between the two labels at multiple points on the periosteal surface.

  • Calculate the Mineral Apposition Rate (MAR) using the following formula: MAR (µm/day) = Average distance between labels (µm) / Time interval between labels (days)

Conclusion

The selective androgen receptor modulator this compound has demonstrated significant bone anabolic properties in preclinical models of osteoporosis.[4][5][8] It effectively increases bone mineral density and biomechanical strength with a favorable safety profile concerning androgenic side effects.[4][5][8] The protocols outlined in these application notes provide a robust framework for the continued investigation of this compound and the development of novel SARMs for the treatment of bone-wasting diseases. While this compound itself may not have progressed to clinical trials, it serves as an important lead compound for the development of new bone anabolic agents.[1][3]

References

S-40503 solution preparation for research purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Research Purposes Only

Introduction

S-40503 is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated tissue-selective anabolic effects, particularly on bone and muscle, with reduced impact on reproductive tissues.[1][2][3] Developed by Kaken Pharmaceuticals for potential use in treating osteoporosis, this compound acts as a potent agonist of the androgen receptor (AR), initiating a signaling cascade that promotes the transcription of genes involved in anabolic processes.[1][2][3] These application notes provide detailed protocols for the preparation and use of this compound in both in vitro and in vivo research settings.

Chemical Properties and Storage

Proper handling and storage of this compound are critical to ensure its stability and efficacy in experimental assays.

PropertyValueReference
Chemical Name 2-[4-(Dimethylamino)-6-nitro-1,2,3,4-tetrahydro-2-quinolinyl]-2-methyl-1-propanol[1]
CAS Number 404920-28-1[1]
Molecular Formula C15H23N3O3[1]
Molecular Weight 293.37 g/mol [1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Storage (Powder) Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Keep dry and protected from light.[1]
Stock Solution Storage Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]

Signaling Pathway of this compound

This compound exerts its effects by binding to the androgen receptor. In its inactive state, the androgen receptor (AR) is located in the cytoplasm, bound to heat shock proteins (HSPs). Upon binding of a ligand such as this compound, the HSPs dissociate, leading to a conformational change in the AR. The activated AR then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding event recruits co-regulatory proteins and initiates the transcription of genes responsible for anabolic effects in tissues like bone and muscle.

S40503_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S40503 This compound AR_inactive AR + HSPs (Inactive) S40503->AR_inactive Binding AR_active Activated AR AR_inactive->AR_active HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization cluster_nucleus cluster_nucleus AR_active->cluster_nucleus Translocation ARE ARE (DNA) AR_dimer->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Anabolic_Effects Anabolic Effects (Bone & Muscle) Gene_Transcription->Anabolic_Effects

This compound androgen receptor signaling pathway.

Solution Preparation Protocols

In Vitro Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Calculate the mass of this compound required to make a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 293.37 g/mol * 1000 mg/g * 1 mL = 2.93 mg

  • Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

In Vivo Stock and Dosing Solution Preparation

Based on Hanada et al., 2003: [2]

Materials:

  • This compound powder

  • DMSO

  • Olive oil (or other suitable vehicle like PEG 300, see alternative below)

  • Sterile vials

Protocol for 95% Olive Oil / 5% DMSO Vehicle:

  • Prepare a stock solution of this compound in DMSO at a concentration that will be easily diluted into the final vehicle. For example, a 100 mg/mL stock in DMSO.

  • To prepare the final dosing solution, first add the required volume of the this compound stock solution to a sterile vial.

  • Add olive oil to the vial to achieve the final desired concentration and a vehicle composition of 95% olive oil and 5% DMSO.

  • Vortex or sonicate the solution until it is homogeneous.

Alternative Vehicle Formulation (Example): A common vehicle for poorly soluble compounds for subcutaneous administration consists of DMSO, polyethylene glycol (PEG) 300, and saline or PBS.

  • Example Formulation: 5% DMSO, 40% PEG 300, 55% sterile saline.

  • Preparation: Dissolve the this compound in DMSO first. Then, add the PEG 300 and mix well. Finally, add the saline and mix until a clear solution is formed. The final concentration of the drug should be adjusted based on the required dosage and injection volume.

In Vitro Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of this compound on osteoblast and myoblast cell lines. Researchers should optimize concentrations and incubation times for their specific experimental conditions.

Osteoblast Proliferation Assay (MC3T3-E1 cells)

This protocol outlines the assessment of this compound's effect on the proliferation of the murine pre-osteoblastic cell line, MC3T3-E1.

Experimental Workflow:

In_Vitro_Proliferation_Workflow Seed_Cells Seed MC3T3-E1 cells in 96-well plate Incubate_24h Incubate 24 hours Seed_Cells->Incubate_24h Treat_S40503 Treat with this compound (various concentrations) Incubate_24h->Treat_S40503 Incubate_48_72h Incubate 48-72 hours Treat_S40503->Incubate_48_72h MTS_Assay Add MTS reagent and incubate Incubate_48_72h->MTS_Assay Measure_Absorbance Measure Absorbance at 490 nm MTS_Assay->Measure_Absorbance

Workflow for in vitro osteoblast proliferation assay.

Protocol:

  • Cell Seeding: Seed MC3T3-E1 cells in a 96-well plate at a density of 5,000-10,000 cells per well in alpha-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium from the 10 mM DMSO stock solution. The final DMSO concentration in the culture medium should be kept below 0.1% to avoid solvent toxicity. A vehicle control (medium with 0.1% DMSO) should be included. Suggested this compound concentrations to test range from 1 nM to 1 µM.

  • Incubation: Replace the old medium with the medium containing the different concentrations of this compound or vehicle control and incubate for an additional 48 to 72 hours.

  • MTS Assay: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Osteoblast Differentiation Assay (Alkaline Phosphatase Activity)

This protocol measures the effect of this compound on the differentiation of MC3T3-E1 cells by quantifying alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation.

Protocol:

  • Cell Seeding: Seed MC3T3-E1 cells in a 24-well plate at a density of 5 x 10^4 cells per well in alpha-MEM with 10% FBS.

  • Induction of Differentiation: Once the cells reach confluence, switch to a differentiation medium (alpha-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

  • Treatment: Add this compound at various concentrations (e.g., 1 nM to 1 µM) or vehicle control (0.1% DMSO) to the differentiation medium.

  • Incubation: Culture the cells for 7 to 14 days, replacing the medium with fresh treatment medium every 2-3 days.

  • Cell Lysis: After the incubation period, wash the cells with PBS and lyse them with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • ALP Assay: Use a commercial p-nitrophenyl phosphate (pNPP) based ALP assay kit. Add the cell lysate to a 96-well plate, followed by the pNPP substrate.

  • Measurement: Incubate at 37°C and measure the absorbance at 405 nm at different time points. The rate of p-nitrophenol production is proportional to the ALP activity.

  • Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined using a BCA or Bradford protein assay.

Myoblast Differentiation Assay (C2C12 cells)

This protocol assesses the effect of this compound on the differentiation of the murine myoblast cell line, C2C12, into myotubes.

Protocol:

  • Cell Seeding: Seed C2C12 myoblasts in a suitable culture plate (e.g., 12-well or 24-well) in DMEM with 10% FBS.

  • Induction of Differentiation: When cells reach approximately 80-90% confluence, induce differentiation by switching to a differentiation medium (DMEM with 2% horse serum).

  • Treatment: Add this compound at various concentrations (e.g., 10 nM to 1 µM) or vehicle control (0.1% DMSO) to the differentiation medium.

  • Incubation: Culture the cells for 3 to 5 days, replacing the medium with fresh treatment medium daily.

  • Assessment of Differentiation: Differentiation can be assessed by:

    • Morphological analysis: Observe the formation of multinucleated myotubes under a microscope.

    • Creatine Kinase (CK) Activity: Lyse the cells and measure the CK activity using a commercial kit. CK activity increases significantly during myoblast fusion.[4]

    • Immunostaining: Fix the cells and stain for muscle-specific proteins like myosin heavy chain (MHC).

In Vivo Experimental Protocol

The following protocol is based on the study by Hanada et al. (2003) in a rat model of osteoporosis and can be adapted for similar studies.[2]

Experimental Workflow:

In_Vivo_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) Surgical_Model Surgical Model Creation (e.g., Orchiectomy/Ovariectomy) Animal_Acclimatization->Surgical_Model Treatment_Groups Randomization into Treatment Groups Surgical_Model->Treatment_Groups Daily_Dosing Daily Subcutaneous Dosing with this compound or Vehicle Treatment_Groups->Daily_Dosing Monitoring Monitor Animal Health and Body Weight Daily_Dosing->Monitoring Euthanasia_Harvest Euthanasia and Tissue Harvest (Bone, Muscle, Prostate) Daily_Dosing->Euthanasia_Harvest Analysis Analysis (BMD, Muscle Weight, etc.) Euthanasia_Harvest->Analysis

Workflow for in vivo this compound efficacy study.

Protocol:

  • Animal Model: Use an appropriate animal model, such as orchiectomized (ORX) or ovariectomized (OVX) rats, to simulate hypogonadism and postmenopausal osteoporosis, respectively. Allow for a recovery period after surgery.

  • Grouping and Dosing: Randomly assign animals to different treatment groups:

    • Sham-operated + Vehicle

    • ORX/OVX + Vehicle

    • ORX/OVX + this compound (e.g., 1, 3, 10, 30 mg/kg/day)

    • ORX/OVX + Positive Control (e.g., Dihydrotestosterone)

  • Administration: Administer this compound or vehicle daily via subcutaneous injection for the duration of the study (e.g., 4 to 8 weeks).

  • Monitoring: Monitor the health and body weight of the animals regularly.

  • Tissue Collection: At the end of the study, euthanize the animals and collect tissues of interest, such as the femur, levator ani muscle, and prostate.

  • Analysis:

    • Bone Mineral Density (BMD): Measure the BMD of the collected femurs using dual-energy X-ray absorptiometry (DEXA).

    • Tissue Weights: Weigh the wet weight of the levator ani muscle and prostate gland.

    • Biomechanical Strength: Perform biomechanical testing on the bones to assess their strength.

Quantitative Data Summary

The following tables summarize the in vitro binding affinity and in vivo efficacy data for this compound.

Table 1: In Vitro Receptor Binding Affinity of this compound [5]

CompoundAndrogen Receptor (AR) Ki (nM)
This compound14.9 ± 7.2
Dihydrotestosterone (DHT)0.5 ± 0.2
Bicalutamide14.4 ± 6.1

Table 2: In Vivo Effects of this compound in Orchiectomized (ORX) Rats (4-week treatment) [6]

Treatment Group (Dose)Prostate Weight (mg)Levator Ani Muscle Weight (mg)Femoral BMD (mg/cm²)
Sham 358 ± 45245 ± 28248 ± 6
ORX + Vehicle 45 ± 1098 ± 12235 ± 5
ORX + this compound (1 mg/kg) 52 ± 11115 ± 15238 ± 4
ORX + this compound (3 mg/kg) 68 ± 15148 ± 20242 ± 5
ORX + this compound (10 mg/kg) 155 ± 25210 ± 25245 ± 6
ORX + this compound (30 mg/kg) 268 ± 35265 ± 30250 ± 7
ORX + DHT (1 mg/kg) 320 ± 40230 ± 25246 ± 6

Data are presented as mean ± standard deviation. Data is estimated from figures in Hanada et al., 2003.[6]

References

Application Notes and Protocols for Immunohistochemical Analysis of Androgen Receptors in S-40503 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-40503 is a nonsteroidal selective androgen receptor modulator (SARM) that has demonstrated significant anabolic effects on bone and muscle tissue with a markedly reduced impact on reproductive tissues like the prostate.[1][2][3][4][5][6][7] Developed by Kaken Pharmaceuticals for the potential treatment of osteoporosis, this compound has been shown in preclinical rat models to increase bone mineral density (BMD) and the weight of the levator ani muscle, a commonly used indicator of muscle anabolism.[1][2][3][4][6][7] A key characteristic of this compound is its tissue selectivity, exerting potent effects in desired tissues while sparing others, such as the prostate, from androgenic stimulation.[1][2][3][4][5][6][7]

Immunohistochemistry (IHC) is a critical technique for elucidating the tissue-specific mechanisms of SARMs like this compound. By visualizing the expression and subcellular localization of androgen receptors (AR) in target and non-target tissues, researchers can gain insights into how this compound mediates its selective anabolic effects. These application notes provide a summary of the known quantitative effects of this compound and a detailed protocol for the immunohistochemical detection of androgen receptors in tissues relevant to this compound research.

Quantitative Effects of this compound in Orchiectomized (ORX) Rats

The following table summarizes the dose-dependent effects of this compound on key markers of anabolic and androgenic activity in orchiectomized rats compared to the natural androgen, 5α-dihydrotestosterone (DHT).

Treatment GroupDose (mg/kg)Prostate Weight (% of Sham)Levator Ani Muscle Weight (% of Sham)Femoral Bone Mineral Density (% of Sham)
Sham-100%100%100%
ORX + Vehicle-9%35%90%
This compound 3 ~15% ~60% ~95%
This compound 10 ~40% ~90% ~100%
This compound 30 ~75% >100% >100%
DHT10~150%~130%>100%

Data compiled from Hanada K, et al. Biol Pharm Bull. 2003 Nov;26(11):1563-9.

Signaling Pathway and Experimental Workflow

Androgen Receptor Signaling and this compound Mechanism of Action

The following diagram illustrates the generalized signaling pathway of androgen receptors and the proposed mechanism of action for a selective modulator like this compound.

S40503_Mechanism cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR_HSP AR-HSP Complex AR_S40503 AR-S-40503 Complex AR_HSP->AR_S40503 HSP Dissociation S40503 This compound S40503->AR_HSP Binds to AR AR_dimer AR Dimer AR_S40503->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Tissue-Specific Gene Transcription ARE->Gene_Transcription Initiates Anabolic_Effects Anabolic Effects (Bone, Muscle) Gene_Transcription->Anabolic_Effects

Caption: this compound binds to the androgen receptor (AR) in the cytoplasm, leading to its activation and translocation to the nucleus, where it modulates gene expression to produce tissue-selective anabolic effects.

Immunohistochemistry Experimental Workflow

This diagram outlines the key steps in the immunohistochemistry protocol for detecting androgen receptors in tissue samples.

IHC_Workflow start Start: FFPE Tissue Sections deparaffin Deparaffinization & Rehydration start->deparaffin antigen_retrieval Antigen Retrieval (Enzymatic Digestion for Bone) deparaffin->antigen_retrieval blocking Blocking of Endogenous Peroxidase & Non-Specific Binding antigen_retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-AR, clone AR441) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection with Chromogen (e.g., DAB) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydration Dehydration & Mounting counterstain->dehydration imaging Microscopy & Image Analysis dehydration->imaging

Caption: A stepwise workflow for the immunohistochemical staining of androgen receptors in formalin-fixed, paraffin-embedded tissue sections.

Experimental Protocol: Immunohistochemistry for Androgen Receptor

This protocol is designed for the detection of androgen receptors in formalin-fixed, paraffin-embedded (FFPE) tissues from rats treated with this compound, with specific considerations for bone, muscle, and prostate tissues.

Materials:

  • FFPE tissue sections (4-5 µm) on positively charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Phosphate-buffered saline (PBS)

  • Antigen Retrieval Solutions:

    • For Muscle and Prostate: Citrate buffer (10 mM, pH 6.0)

    • For Bone: Pepsin or Trypsin solution (e.g., 0.1% in PBS)

  • 3% Hydrogen Peroxide

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Primary Antibody: Mouse monoclonal anti-Androgen Receptor antibody (Clone: AR441, validated for rat reactivity)

  • Secondary Antibody: HRP-conjugated goat anti-mouse IgG

  • DAB (3,3'-Diaminobenzidine) chromogen kit

  • Hematoxylin counterstain

  • Mounting medium

  • Coplin jars

  • Humidified chamber

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene: 2 changes, 5 minutes each.

    • Rehydrate through a graded ethanol series:

      • 100% ethanol: 2 changes, 3 minutes each.

      • 95% ethanol: 1 change, 3 minutes.

      • 70% ethanol: 1 change, 3 minutes.

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval:

    • For Muscle and Prostate Tissues:

      • Perform heat-induced epitope retrieval (HIER) by immersing slides in citrate buffer (pH 6.0) and heating in a microwave, pressure cooker, or water bath. Follow manufacturer's guidelines for the specific heating method. A common method is to heat to 95-100°C for 20-30 minutes.

      • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • For Bone Tissues:

      • Due to the calcified matrix, enzymatic digestion is recommended over HIER to preserve tissue morphology.

      • Incubate slides with a pre-warmed pepsin or trypsin solution at 37°C for 10-20 minutes. The optimal time should be determined empirically.

      • Stop the enzymatic reaction by rinsing thoroughly with cold PBS.

  • Blocking Endogenous Peroxidase:

    • Incubate slides in 3% hydrogen peroxide in PBS for 10-15 minutes at room temperature to quench endogenous peroxidase activity.

    • Rinse with PBS: 3 changes, 5 minutes each.

  • Blocking Non-Specific Binding:

    • Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary anti-AR antibody (e.g., AR441 clone) to its optimal concentration in the blocking buffer.

    • Drain the blocking buffer from the slides (do not rinse) and apply the diluted primary antibody.

    • Incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS: 3 changes, 5 minutes each.

    • Apply the HRP-conjugated secondary antibody according to the manufacturer's recommended dilution and incubation time (typically 30-60 minutes at room temperature in a humidified chamber).

  • Detection:

    • Rinse slides with PBS: 3 changes, 5 minutes each.

    • Prepare the DAB chromogen solution just before use according to the kit instructions.

    • Incubate slides with the DAB solution until a brown color develops (typically 2-10 minutes). Monitor the color development under a microscope.

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Immerse slides in hematoxylin for 30 seconds to 2 minutes, depending on the desired staining intensity.

    • Rinse with running tap water.

    • "Blue" the slides in a suitable bluing reagent or Scott's tap water substitute.

    • Rinse with tap water.

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded ethanol series in reverse order of rehydration (70%, 95%, 100%).

    • Clear in xylene.

    • Apply a coverslip using a permanent mounting medium.

  • Analysis:

    • Examine the slides under a light microscope. Androgen receptor staining is expected to be nuclear.

    • Assess the intensity and localization of AR staining in the different tissue types (bone cells, muscle fibers, prostate epithelium, and stroma) across the different treatment groups (vehicle, this compound, DHT).

    • Quantitative analysis can be performed using image analysis software to measure staining intensity and the percentage of AR-positive cells.

Expected Outcomes:

  • In anabolic target tissues like bone and muscle, treatment with this compound may lead to an increased nuclear localization of the androgen receptor, indicative of receptor activation.

  • In the prostate, the effect of this compound on AR expression and localization is expected to be significantly less pronounced compared to DHT, consistent with its selective modulator activity.

  • These IHC studies will provide visual, cellular-level evidence to complement the macroscopic findings of tissue weight and bone density measurements, offering a more complete picture of the tissue-selective mechanism of this compound.

References

Application Notes and Protocols for the Detection of S-40503 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

S-40503 is an investigational selective androgen receptor modulator (SARM) that has demonstrated anabolic effects on bone and muscle tissue in preclinical studies.[1][2][3][4][5] As with other compounds in this class, robust and sensitive analytical methods are crucial for pharmacokinetic studies, drug monitoring, and anti-doping applications.[6][7] This document provides a detailed, representative protocol for the quantitative analysis of this compound in biological matrices, such as human plasma and urine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Disclaimer: As this compound is an investigational compound, a validated analytical method has not been published in peer-reviewed literature. The following protocols are based on established methodologies for the analysis of other selective androgen receptor modulators and should be considered as a template.[6][8][9] Full method validation in accordance with regulatory guidelines (e.g., ICH M10) is required before use in clinical or regulated studies.[10]

Principle of the Method

This method utilizes ultra-high-performance liquid chromatography (UHPLC) for the separation of this compound from endogenous matrix components, followed by detection and quantification using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Sample preparation involves protein precipitation for plasma samples and a dilute-and-shoot approach or liquid-liquid extraction for urine samples to minimize matrix effects and ensure accurate quantification.[8][11] An appropriate stable isotope-labeled internal standard (SIL-IS) of this compound should be used to compensate for any variability during sample processing and analysis.[10]

Materials and Reagents

  • This compound reference standard

  • This compound stable isotope-labeled internal standard (e.g., this compound-d4)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Human urine

  • 96-well collection plates

  • Microcentrifuge tubes

Experimental Protocols

Protocol 1: this compound Extraction from Human Plasma

This protocol describes a protein precipitation method for the extraction of this compound from human plasma.

Procedure:

  • Allow all samples (calibrators, quality controls, and unknown samples) and reagents to thaw to room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a 96-well plate or microcentrifuge tubes, add 50 µL of each plasma sample.

  • Add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-d4 in 50% methanol).

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid to each well to precipitate proteins.

  • Seal the plate and vortex for 2 minutes at high speed.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Add 100 µL of water to each well.

  • Seal the plate, vortex briefly, and place it in the autosampler for LC-MS/MS analysis.

Protocol 2: this compound Extraction from Human Urine

This protocol provides two options for urine sample preparation: a simple "dilute-and-shoot" method and a liquid-liquid extraction (LLE) for cleaner extracts.[4][8]

Option A: Dilute-and-Shoot

  • Thaw urine samples to room temperature and vortex.

  • Centrifuge the urine samples at 2000 x g for 5 minutes to pellet any particulate matter.

  • In a 96-well plate, combine 20 µL of urine supernatant, 10 µL of the internal standard working solution, and 170 µL of water with 0.1% formic acid.

  • Seal the plate, vortex, and inject directly into the LC-MS/MS system.

Option B: Liquid-Liquid Extraction (LLE)

  • To 200 µL of urine in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 50 µL of 1 M ammonium acetate buffer (pH 5).

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 10 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex to dissolve and transfer to an autosampler vial or plate for analysis.

LC-MS/MS Method

Note: The following are suggested starting conditions and require optimization for this compound.

Liquid Chromatography (LC)
ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS)
ParameterSuggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3.5 kV
MRM Transitions To be determined by direct infusion of this compound and its SIL-IS. At least two transitions (quantifier and qualifier) should be monitored for the analyte.
Collision Energy To be optimized for each transition.

Method Validation

A full bioanalytical method validation should be performed according to the principles outlined in the ICH M10 guideline.[10] The following parameters should be assessed:

  • Selectivity and Specificity: Evaluation of interference from endogenous matrix components.

  • Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.

  • Calibration Curve: A calibration curve with at least six non-zero concentration levels, a blank, and a zero sample should be prepared.[10] The curve should be fitted with an appropriate regression model (e.g., linear, weighted 1/x²).

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in at least three separate analytical runs.[12]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[2]

  • Carry-over: Assessed to ensure that residual analyte from a high-concentration sample does not affect the measurement of a subsequent low-concentration sample.

  • Dilution Integrity: To ensure that samples with concentrations above the upper limit of quantification (ULOQ) can be diluted with blank matrix and accurately measured.

  • Stability: Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).

Data Presentation

The following tables represent a template for summarizing the quantitative data obtained during method validation.

Table 1: Representative Calibration Curve Parameters for this compound

AnalyteCalibration Range (ng/mL)Regression ModelCorrelation Coefficient (r²)
This compound0.1 - 100Linear, weighted 1/x²>0.99

Table 2: Representative Accuracy and Precision Data for this compound in Human Plasma

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQ0.1ValueValueValue
Low QC0.3ValueValueValue
Mid QC10ValueValueValue
High QC80ValueValueValue

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma/Urine) add_is Add Internal Standard sample->add_is extraction Extraction (Protein Precipitation / LLE) add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant reconstitute Dilute / Reconstitute supernatant->reconstitute injection Inject into UHPLC reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometry (MRM) ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: General workflow for the analysis of this compound in biological samples.

validation_flow method_dev Method Development validation Method Validation method_dev->validation sample_analysis Routine Sample Analysis validation->sample_analysis selectivity Selectivity & Specificity matrix_effect Matrix Effect cal_curve Calibration Curve accuracy_precision Accuracy & Precision lloq LLOQ stability Stability

References

Troubleshooting & Optimization

Technical Support Center: S-40503 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-40503 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as SP-4-3, is a selective inhibitor of the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme involved in DNA repair, particularly in the base excision repair (BER) pathway. By inhibiting PARP-1, this compound prevents the repair of single-strand DNA breaks. In cells with mutations in the BRCA1 or BRCA2 genes, which are crucial for homologous recombination (a major pathway for double-strand break repair), the accumulation of unrepaired single-strand breaks leads to the formation of double-strand breaks during replication. The inability to repair these double-strand breaks results in synthetic lethality, a phenomenon where the combination of two otherwise non-lethal defects leads to cell death. This makes PARP inhibitors like this compound particularly effective against cancers with BRCA mutations.

cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell + this compound ssb Single-Strand Break (SSB) parp PARP-1 ssb->parp activates ber Base Excision Repair (BER) parp->ber initiates dna_repaired DNA Repaired ber->dna_repaired s40503 This compound parp2 PARP-1 s40503->parp2 inhibits ssb2 Single-Strand Break (SSB) ssb2->parp2 dsb Double-Strand Break (DSB) ssb2->dsb leads to ber2 BER Blocked parp2->ber2 fails to initiate hr Homologous Recombination (Defective) dsb->hr cannot repair cell_death Synthetic Lethality (Cell Death) hr->cell_death

Figure 1: Mechanism of action of this compound leading to synthetic lethality in BRCA-deficient cells.

Troubleshooting Guide

Issue 1: Suboptimal anti-tumor efficacy in xenograft models.

Q: We are observing lower than expected tumor growth inhibition in our mouse xenograft model treated with this compound. What are the potential causes and how can we troubleshoot this?

A: Suboptimal efficacy can stem from several factors, ranging from formulation and administration to the specific tumor model characteristics.

Possible Causes & Troubleshooting Steps:

  • Inadequate Formulation or Solubility: this compound may have poor solubility, leading to precipitation upon administration and reduced bioavailability.

    • Solution: Ensure the vehicle used is appropriate for solubilizing this compound. Consider using a formulation containing excipients such as PEG400, Solutol HS 15, or Tween 80 to improve solubility and stability. It is crucial to visually inspect the formulation for any precipitation before each administration.

  • Incorrect Dosing or Dosing Schedule: The dose might be too low, or the dosing frequency may not be optimal to maintain therapeutic concentrations of the drug in the plasma and tumor tissue.

    • Solution: Conduct a dose-response study to determine the optimal dose. Pharmacokinetic (PK) studies can help in understanding the drug's half-life and inform a more effective dosing schedule. For PARP inhibitors, maintaining a plasma concentration above the IC50 for the target is often necessary.

  • Tumor Model Resistance: The selected cancer cell line for the xenograft may have intrinsic or acquired resistance to PARP inhibitors.

    • Solution: Verify the BRCA status and the expression of other relevant DNA repair proteins in your cell line. Resistance can be mediated by factors such as the upregulation of P-glycoprotein (P-gp), which can be assessed by immunohistochemistry or western blotting.

  • Administration Route: The route of administration may not be optimal for achieving sufficient drug exposure in the tumor.

    • Solution: While oral gavage is common, consider alternative routes like intraperitoneal (IP) or intravenous (IV) injection if oral bioavailability is a concern.

start Suboptimal Efficacy Observed formulation Check Formulation - Solubility - Stability start->formulation dosing Review Dosing Regimen - Dose Level - Frequency formulation->dosing No Issue reformulate Reformulate this compound formulation->reformulate Issue Found model Assess Tumor Model - BRCA Status - Resistance Mechanisms dosing->model No Issue pk_study Conduct PK/PD Study dosing->pk_study Issue Found admin Evaluate Administration - Route (PO, IP, IV) - Technique model->admin No Resistance new_model Select Alternative Model model->new_model Resistance Confirmed optimize_dose Optimize Dose & Schedule admin->optimize_dose Suboptimal Route pk_study->optimize_dose end Improved Efficacy optimize_dose->end reformulate->end new_model->end cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Post-Dosing prep Prepare Formulation weigh Weigh Animal prep->weigh calc Calculate Volume weigh->calc restrain Restrain Animal calc->restrain administer Administer via Oral Gavage restrain->administer monitor_animal Monitor Animal (Health, Weight) administer->monitor_animal measure_tumor Measure Tumor monitor_animal->measure_tumor measure_tumor->weigh Next Dosing Cycle

Technical Support Center: Optimizing S-40503 Dosage for Maximal Bone Anabolic Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing S-40503, a selective androgen receptor modulator (SARM), to achieve maximal bone anabolic effects in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's bone anabolic effect?

A1: this compound is a nonsteroidal SARM that preferentially binds to the androgen receptor (AR) with high affinity (nanomolar range).[1][2][3] Its anabolic effect on bone is primarily mediated through the activation of AR in bone tissue. This stimulation promotes direct bone formation, as evidenced by an increased periosteal mineral apposition rate (MAR).[1][3] Unlike non-selective androgens, this compound exhibits tissue selectivity, leading to potent bone formation with a significantly lower impact on androgenic tissues such as the prostate.[1][3][4]

Q2: In which experimental models has this compound demonstrated efficacy?

A2: The bone anabolic effects of this compound have been primarily demonstrated in rat models of osteoporosis. These include orchiectomized (ORX) rats, which simulate male hypogonadism, and ovariectomized (OVX) rats, a model for postmenopausal osteoporosis.[1][3][4] Additionally, studies in immobilized ORX rats have shown that this compound can increase bone mineral density (BMD) in the tibia without affecting the surrounding muscle tissue, indicating a direct effect on bone.[1][2][3]

Q3: What are the expected effects of this compound on bone parameters?

A3: Administration of this compound has been shown to significantly increase bone mineral density (BMD) and enhance the biomechanical strength of femoral cortical bone.[1][2][3] The compound directly stimulates bone formation, which is a key differentiator from anti-resorptive agents like estrogen.[1][3]

Q4: How does the anabolic effect of this compound on bone compare to that on muscle?

A4: this compound exhibits a dose-dependent effect on both bone and muscle. At lower doses, the anabolic effects are more pronounced in bone tissue.[5] As the dosage increases, myoanabolic (muscle-building) effects become more apparent, alongside the osteoanabolic (bone-building) effects.[5] This tissue selectivity is a hallmark of SARMs.

Q5: Is this compound suitable for use in female models of osteoporosis?

A5: Yes, this compound has shown significant efficacy in ovariectomized (OVX) female rats, a well-established model for postmenopausal osteoporosis.[1][6] The lack of significant virilizing effects makes it a potentially suitable candidate for studying bone anabolic therapies in female populations.[5]

Troubleshooting Guide

Issue 1: High variability in bone mineral density (BMD) measurements between subjects.

  • Possible Cause 1: Inconsistent Drug Administration. Ensure the route and frequency of this compound administration are consistent across all animals. Oral gavage is a common method; ensure proper technique to deliver the full dose.

  • Possible Cause 2: Animal Model Variability. The age, weight, and skeletal maturity of the rats can influence the response. Ensure that animals are properly randomized into control and treatment groups based on baseline BMD measurements.

  • Possible Cause 3: Diet and Housing Conditions. Variations in diet, particularly calcium and vitamin D levels, can impact bone metabolism. Standardize housing conditions and diet for all experimental groups.

Issue 2: Observed androgenic side effects (e.g., increased prostate weight).

  • Possible Cause 1: Dosage is too high. While this compound is selective, high doses may lead to off-target effects. Refer to the dosage tables below and consider performing a dose-response study to find the optimal therapeutic window with minimal side effects. Studies have shown that even at doses where bone and muscle effects are significant, prostate enlargement was not observed.[1][4][5]

  • Possible Cause 2: Incorrect Compound. Verify the identity and purity of the this compound being used. Contamination with other androgenic compounds could lead to unexpected side effects.

Issue 3: Lack of significant increase in bone formation markers.

  • Possible Cause 1: Insufficient Treatment Duration. Bone turnover is a slow process. Ensure the treatment period is adequate to observe significant changes. Studies demonstrating the efficacy of this compound have used treatment durations of 4 to 8 weeks.[1][6]

  • Possible Cause 2: Timing of Marker Measurement. The expression of bone formation markers can vary over time. Consider collecting samples at multiple time points to capture the peak response.

  • Possible Cause 3: Assay Sensitivity. Ensure that the assays used to measure bone formation markers (e.g., P1NP, osteocalcin) are sensitive and validated for the animal model being used.

Data on this compound Dosage and Effects

The following tables summarize the quantitative data from key preclinical studies on this compound.

Table 1: Effects of this compound in Orchiectomized (ORX) Rats

Dosage (mg/kg/day)Treatment DurationKey FindingsReference
14 weeksIncreased femoral BMD, comparable to DHT.[1]
34 weeksMarkedly increased femoral BMD and levator ani muscle weight.[1][3]
104 weeksNo elevation in prostate weight above normal.[1][3]
30Not SpecifiedGreater myoanabolic activity in levator ani muscle.[6]

Table 2: Effects of this compound in Ovariectomized (OVX) Rats

Dosage (mg/kg/day)Treatment DurationKey FindingsReference
Not Specified8 weeksSignificantly increased BMD and biomechanical strength of femoral cortical bone.[1][6]
Not Specified8 weeksIncreased periosteal mineral apposition rate (MAR).[1]

Experimental Protocols

1. Orchiectomized (ORX) Rat Model of Osteoporosis

  • Animals: Male rats (e.g., Sprague-Dawley), typically 10-12 weeks old.

  • Procedure:

    • Anesthetize the rats.

    • Perform bilateral orchiectomy (surgical removal of the testes). A sham operation (scrotal incision without removal of testes) is performed on the control group.

    • Allow a post-operative recovery period of at least 2 weeks to allow for the development of osteopenia.

    • Administer this compound or vehicle control daily via oral gavage for the specified treatment duration (e.g., 4 weeks).

  • Endpoint Analysis:

    • Measure bone mineral density (BMD) of the femur and/or tibia using dual-energy X-ray absorptiometry (DXA).

    • Assess biomechanical strength of the femur through three-point bending tests.

    • Harvest and weigh androgen-sensitive tissues (prostate, seminal vesicles) and a target anabolic muscle (levator ani).

2. Ovariectomized (OVX) Rat Model of Osteoporosis

  • Animals: Female rats (e.g., Wistar), typically skeletally mature.

  • Procedure:

    • Anesthetize the rats.

    • Perform bilateral ovariectomy (surgical removal of the ovaries). A sham operation is performed on the control group.

    • Allow a post-operative period (e.g., 4 weeks) for bone loss to occur.[6]

    • Administer this compound or vehicle control daily via oral gavage for the specified treatment duration (e.g., 8 weeks).

  • Endpoint Analysis:

    • Measure BMD of the femur and/or tibia.

    • Perform histomorphometric analysis of the tibia to determine the mineral apposition rate (MAR).

    • Assess biomechanical properties of the femur.

Visualizations

Caption: Signaling pathway of this compound in a target bone cell.

Experimental_Workflow start Start: Select Animal Model (e.g., ORX/OVX Rats) surgery Surgical Procedure (ORX/OVX vs. Sham) start->surgery recovery Post-Operative Recovery & Osteopenia Development surgery->recovery randomization Randomization into Groups (Vehicle vs. This compound Dosages) recovery->randomization treatment Daily this compound Administration (e.g., 4-8 weeks) randomization->treatment endpoints Endpoint Analysis treatment->endpoints data_analysis Data Analysis & Interpretation endpoints->data_analysis bmd BMD (DXA) biomechanics Biomechanical Testing histology Histomorphometry (MAR) tissues Tissue Weight Analysis (Prostate, Levator Ani)

Caption: General experimental workflow for evaluating this compound in rodent models.

References

Troubleshooting inconsistent results in S-40503 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-40503. Our aim is to help you address common challenges and inconsistencies that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an investigational, nonsteroidal, and orally active selective androgen receptor modulator (SARM).[1][2] Its primary mechanism of action is to selectively bind to androgen receptors (ARs) and modulate their activity. This tissue-selective action is designed to produce anabolic effects in tissues like bone and muscle while minimizing androgenic side effects in tissues such as the prostate gland.[2][3]

Q2: What are the expected anabolic effects of this compound in preclinical models?

A2: In preclinical rat models of osteoporosis (both orchiectomized and ovariectomized), this compound has been shown to significantly increase bone mineral density (BMD) and the biomechanical strength of femoral cortical bone.[1][2][4][5] At higher doses, it also demonstrates anabolic effects on muscle mass, such as increasing the weight of the levator ani muscle.[2][4]

Q3: Is this compound expected to have an effect on prostate weight?

A3: Compared to non-selective androgens like 5α-dihydrotestosterone (DHT), this compound has a significantly reduced impact on prostate weight.[4][6] While some studies in orchiectomized rats have shown a partial restoration of prostate weight at higher doses, it does not typically elevate it above normal levels.[7][8] This tissue selectivity is a key feature of this compound.[4][9]

Q4: Has this compound been tested in clinical trials?

A4: To date, there is no public record of this compound advancing to clinical trials.[7] It is considered a prototype SARM and may be used as a lead compound for the development of newer derivatives with improved properties.[2]

Troubleshooting Guide for Inconsistent Results

Inconsistencies in experimental outcomes with this compound can arise from a variety of factors. This guide provides a structured approach to troubleshooting common issues.

Issue 1: Lower than Expected Anabolic Effects on Bone
Potential Cause Troubleshooting Steps
Suboptimal Dosing Ensure the dose is appropriate for the animal model. In orchiectomized rats, bone anabolic effects are observed at doses around 30 mg/kg.[8] Review the literature for dose-response studies.
Inappropriate Animal Model The choice of animal model is critical. Orchiectomized (ORX) and ovariectomized (OVX) rats are commonly used to model osteoporosis.[4][5] Ensure the age and skeletal maturity of the animals are appropriate for the study design.
Incorrect Route of Administration This compound is orally active.[1] Confirm that the vehicle and gavage technique are appropriate to ensure proper absorption.
Timing and Duration of Treatment Bone turnover is a slow process. Studies showing significant effects on BMD have typically involved treatment durations of 4 to 8 weeks.[4][7]
Measurement Technique Ensure that bone mineral density is measured at appropriate skeletal sites (e.g., femur, tibia) using calibrated equipment (e.g., dual-energy X-ray absorptiometry - DEXA).[4][8]
Issue 2: Unexpectedly High Androgenic Effects (e.g., Prostate Enlargement)
Potential Cause Troubleshooting Steps
High Dosing While this compound is selective, high doses (e.g., 30 mg/kg in ORX rats) can lead to a partial increase in prostate weight.[7][8] Consider a dose de-escalation study.
Incorrect Control Group Ensure that the control groups are appropriate. For example, in ORX models, a sham-operated group and an ORX group treated with a vehicle should be included for comparison.
Extended Treatment Duration Some studies have noted that longer treatment periods (e.g., 8 weeks) might lead to a more pronounced restoration of prostate weight compared to shorter durations.[7]
Issue 3: High Variability in Muscle Mass Measurements
Potential Cause Troubleshooting Steps
Dissection Inconsistency The levator ani muscle is a common surrogate for anabolic activity.[4] Ensure consistent and precise dissection techniques to minimize variability in muscle weight measurements.
Animal Activity Levels Differences in animal activity can influence muscle mass. Consider housing animals in a way that allows for consistent levels of activity. For studies focusing on bone effects independent of muscle, an immobilized limb model can be used.[4][5][6]

Data Summary

The following tables summarize quantitative data from key preclinical studies on this compound.

Table 1: Effects of this compound and DHT in Orchiectomized (ORX) Rats after 4 Weeks of Treatment

Treatment GroupDoseProstate Weight (% of Sham)Levator Ani Muscle Weight (% of Sham)Femoral BMD (% of Sham)
Sham-100%100%100%
ORX + Vehicle-~10%~40%~95%
ORX + this compound10 mg/kg~30%~60%~98%
ORX + this compound30 mg/kg~75%~110%~102%
ORX + DHT10 mg/kg~150%~130%~103%

Data are approximated from graphical representations in the cited literature.[8]

Experimental Protocols

Protocol 1: Evaluation of Bone Anabolic Effects in an Orchiectomized (ORX) Rat Model

  • Animal Model: Male rats (e.g., Sprague-Dawley) of a specified age are either sham-operated or orchiectomized.

  • Acclimatization: Animals are allowed to acclimatize for a period (e.g., one week) post-surgery.

  • Treatment Groups:

    • Sham + Vehicle

    • ORX + Vehicle

    • ORX + this compound (various doses, e.g., 10, 30 mg/kg/day)

    • ORX + DHT (positive control, e.g., 10 mg/kg/day)

  • Administration: this compound is administered orally once daily for a specified duration (e.g., 4 weeks).

  • Endpoint Measurements:

    • At the end of the study, animals are euthanized.

    • Prostate and levator ani muscles are carefully dissected and weighed.

    • Femurs are excised for bone mineral density (BMD) analysis using DEXA.

Visualizations

S40503_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell (e.g., Osteoblast) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S40503 S40503 AR Androgen Receptor (AR) S40503->AR Binding AR_HSP_Complex AR-HSP Complex S40503_AR_Complex This compound-AR Complex HSP Heat Shock Proteins (HSP) AR_HSP_Complex->AR HSP Dissociation ARE Androgen Response Element (ARE) S40503_AR_Complex->ARE Binding & Dimerization S40503_AR_Complex->ARE Translocation Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiation Anabolic_Effects Anabolic Effects (e.g., Bone Formation) Gene_Transcription->Anabolic_Effects Troubleshooting_Workflow Start Inconsistent Results Observed Check_Dose Is Dosing Appropriate? Start->Check_Dose Adjust_Dose Adjust Dose Based on Literature Check_Dose->Adjust_Dose No Check_Model Is Animal Model and Duration Correct? Check_Dose->Check_Model Yes Adjust_Dose->Check_Model Refine_Model Refine Animal Model or Treatment Duration Check_Model->Refine_Model No Check_Technique Are Measurement Techniques Consistent? Check_Model->Check_Technique Yes Refine_Model->Check_Technique Standardize_Technique Standardize Dissection and Measurement Protocols Check_Technique->Standardize_Technique No Consult_Expert Results Still Inconsistent: Consult Senior Researcher Check_Technique->Consult_Expert Yes Standardize_Technique->Consult_Expert

References

S-40503 Technical Support Center: Stability and Storage Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of S-40503. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A: Upon receipt, this compound as a solid powder should be stored under dry, dark conditions. For short-term storage (days to weeks), refrigeration at 0 - 4°C is recommended.[1] For long-term storage (months to years), the compound should be kept at -20°C.[1][2]

Q2: What is the recommended solvent for this compound?

A: this compound is soluble in DMSO.[1]

Q3: How should I store this compound solutions?

A: Stock solutions of this compound prepared in a solvent should be stored at -80°C for up to one year.[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: Is this compound sensitive to light?

A: Yes, it is recommended to store this compound in the dark to prevent potential photodegradation.[1]

Q5: The compound was shipped at ambient temperature. Is it still viable?

A: Yes. This compound is considered stable for a few weeks during standard shipping at ambient temperatures.[1][3] However, upon receipt, it should be immediately transferred to the recommended storage conditions.

Q6: What is the expected shelf life of this compound?

A: If stored correctly, this compound has a shelf life of over two years in its solid form.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Compound degradation due to improper storage.Verify that the compound has been stored according to the recommended conditions (solid at -20°C, in solution at -80°C, protected from light). If improper storage is suspected, it is advisable to use a fresh vial of the compound.
Difficulty dissolving the compound. Use of an inappropriate solvent or insufficient mixing.Ensure you are using a recommended solvent such as DMSO. Gentle warming and vortexing can aid in dissolution.
Precipitation observed in the stock solution after thawing. The solution may be supersaturated, or the solvent may not be pure.Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, consider preparing a fresh, less concentrated stock solution. Ensure the solvent used is of high purity.

Data Presentation: Storage Condition Summary

Form Storage Duration Temperature Additional Conditions
Solid PowderShort-term (days to weeks)0 - 4°CDry, Dark
Solid PowderLong-term (months to years)-20°CDry, Dark
In Solvent (e.g., DMSO)Up to 1 year-80°CAliquoted to avoid freeze-thaw cycles

Experimental Protocols

Note: The following are example protocols and should be adapted to specific experimental needs.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Acclimatization: Allow the vial of this compound solid powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 293.37 g/mol ), add approximately 340.8 µL of DMSO.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used if necessary.

  • Storage: Aliquot the stock solution into single-use vials and store at -80°C.

Visualizations

S40503_Storage_Workflow This compound Handling and Storage Workflow Receipt Receive this compound (Solid) ShortTerm Short-Term Storage (0-4°C, Dark, Dry) Receipt->ShortTerm Days to Weeks LongTerm Long-Term Storage (-20°C, Dark, Dry) Receipt->LongTerm Months to Years Dissolution Prepare Stock Solution (e.g., in DMSO) ShortTerm->Dissolution LongTerm->Dissolution SolutionStorage Store Stock Solution (-80°C, Aliquoted) Dissolution->SolutionStorage Experiment Use in Experiment SolutionStorage->Experiment

Caption: Workflow for handling and storing this compound.

This compound is a selective androgen receptor modulator (SARM).[4][5] Its mechanism of action involves binding to the androgen receptor, which then translocates to the nucleus and modulates gene expression. This leads to tissue-specific anabolic effects, particularly in bone and muscle.[4][6]

S40503_Mechanism_of_Action Simplified Mechanism of Action of this compound cluster_nucleus S40503 This compound AR Androgen Receptor (AR) (Cytoplasm) S40503->AR Binds Complex This compound-AR Complex AR->Complex Translocation Translocation Complex->Translocation Nucleus Nucleus ARE Androgen Response Element (ARE) on DNA Translocation->ARE Binds GeneExpression Modulation of Gene Expression ARE->GeneExpression AnabolicEffects Tissue-Specific Anabolic Effects (Bone, Muscle) GeneExpression->AnabolicEffects

Caption: Simplified signaling pathway for this compound.

References

Technical Support Center: S-40503 and Selective Androgen Receptor Modulators (SARMs)

Author: BenchChem Technical Support Team. Date: December 2025

Note on S-40503: Detailed public information and experimental data on the specific off-target effects of this compound are limited. The following guide provides a comprehensive framework for identifying and mitigating off-target effects for Selective Androgen Receptor Modulators (SARMs) as a class. The principles and methodologies described here are applicable to this compound and other similar molecules. We will use a representative SARM, referred to as "SARM-X," for illustrative data and examples.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and other SARMs?

This compound is a Selective Androgen Receptor Modulator (SARM). The primary mechanism of action for SARMs is to bind to the androgen receptor (AR) and modulate its activity in a tissue-selective manner. Unlike traditional androgens, SARMs aim to elicit anabolic effects in tissues like muscle and bone while minimizing androgenic effects in tissues such as the prostate and skin.

Q2: What are common off-target effects observed with SARMs?

Off-target effects for SARMs can arise from several sources:

  • Interaction with other steroid hormone receptors: Due to structural similarities, some SARMs may exhibit cross-reactivity with other receptors like the progesterone, estrogen, or glucocorticoid receptors.

  • Kinase inhibition: Some small molecules can inhibit the activity of various protein kinases, leading to unintended effects on cellular signaling pathways.

  • Metabolic pathway interference: SARMs could potentially interact with enzymes involved in metabolism, such as the cytochrome P450 family.

Q3: How can I determine if my experimental results are due to an off-target effect?

To determine if your results are from an off-target effect, you should include several key controls in your experiments:

  • Use an AR-negative cell line: Test the effect of the SARM in a cell line that does not express the androgen receptor. Any activity in these cells is likely due to off-target effects.

  • Employ a structurally unrelated AR agonist/antagonist: Compare the effects of your SARM with other known AR modulators that have a different chemical scaffold.

  • Perform rescue experiments: If the SARM's effect is on-target, it should be reversible by a potent AR antagonist.

Troubleshooting Guide

Issue 1: I am observing an effect of this compound in an androgen receptor (AR)-negative cell line.

  • Possible Cause: This strongly suggests an off-target effect, as the primary target is absent.

  • Troubleshooting Steps:

    • Confirm AR-negative status: Verify that your cell line is indeed AR-negative using qPCR or Western blot.

    • Perform a broad kinase screen: Test this compound against a panel of kinases to identify potential off-target interactions. See the example data in Table 1.

    • Conduct a receptor screening panel: Screen this compound against a panel of other nuclear and cell surface receptors. See the example data in Table 2.

    • Lower the concentration: Determine if the effect is dose-dependent and if it can be eliminated by using a lower concentration of this compound that is still within the active range for AR modulation.

Issue 2: The observed potency of this compound in my cell-based assay is significantly different from the published binding affinity.

  • Possible Cause: Discrepancies between binding affinity (Ki) and cellular potency (EC50) can be due to cell-specific factors like membrane permeability, drug efflux pumps, or metabolism of the compound.

  • Troubleshooting Steps:

    • Evaluate compound stability: Use techniques like LC-MS to determine the stability of this compound in your cell culture medium over the time course of your experiment.

    • Assess cell permeability: Utilize assays like the parallel artificial membrane permeability assay (PAMPA) to understand if the compound is efficiently entering the cells.

    • Use efflux pump inhibitors: Test if co-incubation with known efflux pump inhibitors (e.g., verapamil) alters the observed potency of this compound.

Data Presentation

Table 1: Representative Kinase Profiling Data for "SARM-X"

This table shows hypothetical data from a kinase screen for a representative SARM, "SARM-X," at a concentration of 10 µM. Significant inhibition of off-target kinases can guide further investigation.

Kinase Target% Inhibition at 10 µM "SARM-X"
CDK2/cyclin A78%
PIM165%
GSK3β45%
SRC22%
EGFR< 10%

Table 2: Representative Receptor Screening Data for "SARM-X"

This table provides hypothetical data from a receptor screening panel for "SARM-X" at a concentration of 10 µM. This helps to identify potential cross-reactivity with other hormone receptors.

Receptor Target% Inhibition at 10 µM "SARM-X"
Androgen Receptor95%
Progesterone Receptor35%
Glucocorticoid Receptor15%
Estrogen Receptor α< 5%

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Androgen Receptor

This protocol is used to determine the binding affinity (Ki) of this compound for the androgen receptor.

  • Prepare AR-containing lysate: Use cells or tissues known to express high levels of the androgen receptor (e.g., LNCaP cells).

  • Set up the binding reaction: In a 96-well plate, combine the AR lysate with a fixed concentration of a radiolabeled androgen (e.g., [3H]-Mibolerone) and varying concentrations of this compound.

  • Incubate: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

  • Separate bound from free radioligand: Rapidly filter the contents of each well through a glass fiber filter mat. The bound radioligand will be trapped on the filter.

  • Quantify radioactivity: Use a scintillation counter to measure the radioactivity on the filter for each well.

  • Data analysis: Plot the percentage of bound radioligand against the concentration of this compound. Calculate the IC50 and then use the Cheng-Prusoff equation to determine the Ki.

Protocol 2: AR-Mediated Luciferase Reporter Assay

This protocol measures the functional activity of this compound as an agonist or antagonist of the androgen receptor in a cellular context.

  • Cell culture and transfection: Plate an appropriate cell line (e.g., HEK293) in a 96-well plate. Co-transfect the cells with a plasmid expressing the full-length human androgen receptor and a reporter plasmid containing a luciferase gene under the control of an androgen-responsive element (ARE).

  • Compound treatment: After 24 hours, replace the medium with fresh medium containing varying concentrations of this compound. Include a positive control (e.g., dihydrotestosterone, DHT) and a vehicle control.

  • Incubation: Incubate the cells for another 18-24 hours.

  • Cell lysis and luciferase measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data analysis: Normalize the luciferase signal to a control for cell viability (e.g., a co-transfected Renilla luciferase plasmid or a separate cell viability assay). Plot the normalized luciferase activity against the concentration of this compound to determine the EC50.

Visualizations

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM (e.g., this compound) AR_HSP_complex AR-HSP Complex (Inactive) SARM->AR_HSP_complex binds & displaces HSP AR Androgen Receptor (AR) AR->AR_HSP_complex binds HSP Heat Shock Proteins (HSP) HSP->AR_HSP_complex AR_SARM_complex AR-SARM Complex (Active) AR_HSP_complex->AR_SARM_complex Dimerization Dimerization AR_SARM_complex->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ARE Androgen Response Element (ARE) Nuclear_Translocation->ARE binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription

Caption: Simplified signaling pathway for SARM activation of the androgen receptor.

Off_Target_Workflow start Start: Observe Unexpected Phenotype ar_negative Test in AR-Negative Cell Line start->ar_negative activity_present Activity Present? ar_negative->activity_present on_target Likely On-Target Effect (AR-Mediated) activity_present->on_target No off_target_path Potential Off-Target Effect activity_present->off_target_path Yes kinase_screen Broad Kinase Screen off_target_path->kinase_screen receptor_screen Receptor Screening Panel off_target_path->receptor_screen analysis Analyze Hits & Validate with Orthogonal Assays kinase_screen->analysis receptor_screen->analysis end Identify Off-Target(s) analysis->end

Caption: Experimental workflow for identifying potential off-target effects.

Troubleshooting_Tree issue Issue: Activity in AR-Negative Cells q1 Is the AR-negative status confirmed? issue->q1 confirm_ar Confirm AR status via Western Blot / qPCR q1->confirm_ar No q2 Is the effect dose-dependent? q1->q2 Yes a1_yes Yes a1_no No investigate_artifact Investigate experimental artifact (e.g., compound precipitation, cytotoxicity) q2->investigate_artifact No proceed_screening Proceed to broad off-target screening (Kinase, Receptor Panels) q2->proceed_screening Yes a2_yes Yes a2_no No end Identify Off-Target proceed_screening->end

Caption: Troubleshooting decision tree for unexpected SARM activity.

Addressing solubility issues of S-40503 for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility issues of S-40503 for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is an investigational, non-steroidal selective androgen receptor modulator (SARM) developed for the treatment of osteoporosis.[1][2][3] Like many small molecule drug candidates, this compound is a hydrophobic compound, which often leads to poor aqueous solubility. This can result in the compound precipitating out of solution in aqueous cell culture media, leading to inaccurate and unreliable results in in vitro experiments.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and other SARMs due to its ability to dissolve hydrophobic compounds.[4] While ethanol can also be used, DMSO generally allows for higher concentrations.[4]

Q3: I'm observing precipitation when I add my this compound stock solution to my cell culture medium. What can I do to prevent this?

A3: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue. Here are several troubleshooting steps:

  • Lower the Final Concentration: The simplest solution is to reduce the final working concentration of this compound in your assay.

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%, to minimize solvent-induced toxicity and precipitation.[5][6][7][8]

  • Serial Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform a serial dilution. First, dilute the stock into a small volume of pre-warmed media, mix gently, and then add this intermediate dilution to the final volume.

  • Gentle Warming and Sonication: For the initial stock solution preparation in DMSO, gentle warming (e.g., to 37°C) and brief sonication can aid dissolution.

Q4: What is the maximum concentration of DMSO that is safe for my cells in culture?

A4: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final DMSO concentration at or below 0.1% (v/v) in the cell culture medium. Some robust cell lines may tolerate up to 0.5% or even 1%, but it is crucial to perform a vehicle control experiment to assess the effect of DMSO on your specific cell line's viability and function.

Q5: Can I use any solubility enhancers in my in vitro assay?

A5: Yes, non-ionic surfactants like Pluronic® F-68 can be used to improve the solubility of hydrophobic compounds in cell culture media. These surfactants can form micelles that encapsulate the drug, increasing its apparent solubility. It is important to use these at low, non-toxic concentrations and to include appropriate vehicle controls in your experiments.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or low temperature.Increase the volume of DMSO. Gently warm the solution to 37°C and use an ultrasonic bath to aid dissolution.
Precipitate forms immediately upon adding stock solution to media. The compound is "crashing out" due to poor aqueous solubility.Decrease the final concentration of this compound. Perform a serial dilution in pre-warmed media. Add the stock solution dropwise while gently vortexing the media.
Precipitate forms over time during incubation. The compound has low kinetic solubility and is slowly coming out of solution.Consider using a solubility enhancer like Pluronic® F-68 in your media. Ensure the final DMSO concentration is sufficient to maintain solubility at the working concentration.
Inconsistent results between experiments. Incomplete dissolution of the stock solution or precipitation in some wells.Always vortex your stock solution before making dilutions. Visually inspect each well for precipitation before and after the experiment. Prepare fresh dilutions for each experiment.
No biological effect observed at expected concentrations. The actual concentration of soluble this compound is lower than intended due to precipitation.Confirm the solubility of this compound in your specific media and conditions. Use one of the troubleshooting methods to ensure the compound remains in solution.

Data Presentation

Table 1: Solubility of Various Non-Steroidal SARMs in Common Solvents

CompoundSolventSolubility
Andarine (S-4)DMSO≥85 mg/mL[4]
Ethanol≥85 mg/mL[4]
Water<1.2 mg/mL[4]
Ostarine (MK-2866)DMSO78 mg/mL[9]
Ethanol78 mg/mL[9]
Water<1 mg/mL[9]
Ligandrol (LGD-4033)DMSO60 mg/mL[10]
RAD140 (Testolone)DMSO30 mg/mL[11][12]
Ethanol2 mg/mL[11][12]
S-23DMSO14 mg/mL[13][14]
Ethanol10 mg/mL[13][14]
YK-11DMSOSoluble[15]
Ethanol~1 mg/mL[16]
AC-262,536DMSOSoluble[17][18][19]
GW501516 (Cardarine)DMSO20 mg/mL[20][21]
EthanolSoluble[22]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder (MW: 293.37 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

  • 37°C water bath (optional)

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. For example, to make 1 mL of a 10 mM stock solution, you will need 2.93 mg of this compound.

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

  • If the compound does not fully dissolve, place the tube in a 37°C water bath for 5-10 minutes, followed by brief sonication in a water bath sonicator.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: General In Vitro Assay Protocol for this compound (Androgen Receptor Reporter Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • A suitable cell line expressing the androgen receptor (e.g., PC-3, LNCaP, or a transiently transfected cell line like HEK293).

  • A reporter plasmid containing an androgen response element (ARE) driving the expression of a reporter gene (e.g., luciferase).

  • A control plasmid for normalization (e.g., a plasmid expressing Renilla luciferase).

  • Appropriate cell culture medium and supplements.

  • This compound stock solution (10 mM in DMSO).

  • Positive control (e.g., Dihydrotestosterone, DHT).

  • Transfection reagent.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 50-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in pre-warmed cell culture medium. Remember to keep the final DMSO concentration consistent and low across all wells (e.g., 0.1%).

    • Also prepare dilutions of the positive control (DHT).

    • Include a vehicle control (media with the same final concentration of DMSO).

    • After the transfection period, replace the medium with the medium containing the different concentrations of this compound, DHT, or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol for your luciferase assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized luciferase activity against the concentration of this compound to generate a dose-response curve.

Visualizations

Androgen Receptor Signaling Pathway

androgen_receptor_signaling cluster_cytoplasm Cytoplasm S40503 This compound AR Androgen Receptor (AR) S40503->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_dimer AR Dimerization AR->AR_dimer ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription AR_dimer_cytoplasm AR Dimer AR_dimer_nucleus AR Dimer AR_dimer_cytoplasm->AR_dimer_nucleus Nuclear Translocation

Caption: Classical Androgen Receptor Signaling Pathway Activated by this compound.

Experimental Workflow for Addressing Solubility Issues

solubility_workflow start Start: this compound Powder prepare_stock Prepare High-Concentration Stock in 100% DMSO start->prepare_stock dissolved Is the compound fully dissolved? prepare_stock->dissolved heat_sonicate Gentle Warming (37°C) & Sonication dissolved->heat_sonicate No prepare_working Prepare Working Dilution in Pre-warmed Cell Culture Medium dissolved->prepare_working Yes heat_sonicate->dissolved precipitate Does it precipitate? prepare_working->precipitate add_to_cells Add to In Vitro Assay precipitate->add_to_cells No troubleshoot Troubleshooting precipitate->troubleshoot Yes end End: Reliable In Vitro Data add_to_cells->end serial_dilution Use Serial Dilution in Media troubleshoot->serial_dilution lower_conc Lower Final Concentration troubleshoot->lower_conc enhancer Consider Solubility Enhancer (e.g., Pluronic F-68) troubleshoot->enhancer serial_dilution->prepare_working lower_conc->prepare_working enhancer->prepare_working

Caption: Troubleshooting Workflow for Preparing this compound for In Vitro Assays.

References

Minimizing Variability in S-40503 Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to minimize variability and troubleshoot common issues encountered in S-40503 research. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges during experimentation, ensuring more consistent and reliable results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is formatted in a question-and-answer format to directly address specific issues users might encounter during their experiments with this compound.

General

  • Question: What is this compound and what is its primary mechanism of action? Answer: this compound is a nonsteroidal selective androgen receptor modulator (SARM).[1][2] Its primary mechanism of action is to selectively bind to the androgen receptor (AR) with high affinity, acting as an agonist in anabolic tissues like bone and muscle, while having minimal effects on androgenic tissues such as the prostate.[1][3]

  • Question: What are the known binding affinities of this compound? Answer: this compound binds to the androgen receptor with a high affinity. The reported Ki value for this compound is 14.96 nM.[4] For comparison, the natural androgen dihydrotestosterone (DHT) has a Ki of approximately 0.56 nM.[4]

In Vitro Assays

  • Question: My this compound solution is precipitating in the cell culture medium. How can I resolve this? Answer: Precipitation of hydrophobic compounds like this compound in aqueous media is a common issue. To address this, consider the following:

    • Lower the final concentration: This is the most direct way to prevent precipitation.

    • Optimize DMSO concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is as low as possible, ideally below 0.1%, to minimize both solvent-induced toxicity and compound precipitation.

    • Serial dilutions: Prepare intermediate dilutions of your stock solution in the culture medium before adding it to the final cell culture plate. This helps prevent localized high concentrations that can lead to precipitation.

    • Pre-warm the medium: Adding the compound to a pre-warmed culture medium can sometimes improve solubility.

  • Question: I am observing high variability in my cell-based assays with this compound. What are the potential sources and solutions? Answer: Variability in cell-based assays can arise from several factors.[5] Key sources and potential solutions include:

    • Cell passage number: Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.

    • Inconsistent cell seeding density: Ensure uniform cell seeding across all wells of your microtiter plate.

    • Reagent variability: Use reagents from the same lot whenever possible to minimize batch-to-batch differences.

    • Assay timing: Perform the analysis at a consistent time point after treatment.

    • Mycoplasma contamination: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses.

  • Question: I am not observing the expected anabolic effect of this compound in my osteoblast differentiation assay. What could be the issue? Answer: Several factors could contribute to a lack of efficacy in an osteoblast differentiation assay:

    • Compound degradation: Ensure that your this compound stock solution has been stored correctly and has not degraded.

    • Suboptimal concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for inducing osteoblast differentiation in your specific cell line.

    • Cell line responsiveness: Verify that the osteoblast precursor cell line you are using expresses the androgen receptor and is responsive to androgenic stimulation.

    • Differentiation medium components: Ensure that the osteogenic differentiation medium contains all the necessary components, such as ascorbic acid and β-glycerophosphate, at the correct concentrations.

  • Question: The results of my androgen receptor binding assay are not reproducible. What are some common pitfalls? Answer: Reproducibility issues in AR binding assays can stem from:

    • Inconsistent protein concentration: Ensure the concentration of the androgen receptor ligand-binding domain (AR-LBD) is consistent across all assays.

    • Radioligand degradation: If using a radiolabeled ligand, ensure it has not degraded and is used at the correct concentration.

    • Incomplete removal of unbound ligand: In scintillation proximity assays (SPA), ensure that unbound radioligand is effectively washed away to reduce background signal.[6]

    • Solvent effects: High concentrations of solvents like DMSO can interfere with binding, so keep the final solvent concentration low and consistent.[7]

Quantitative Data

The following tables summarize key quantitative data from in vivo studies of this compound in rat models.

Table 1: In Vivo Efficacy of this compound in Orchiectomized (ORX) Rats

ParameterTreatment GroupDose (mg/kg/day)Result
Bone Mineral Density (BMD) Vehicle (ORX)-Significant decrease compared to Sham
This compound3Increased BMD compared to Vehicle
This compound10Increased BMD compared to Vehicle
This compound30Markedly increased BMD, comparable to DHT
DHT10Markedly increased BMD
Levator Ani Muscle Weight Vehicle (ORX)-Significant decrease compared to Sham
This compound3Increased muscle weight compared to Vehicle
This compound10Increased muscle weight compared to Vehicle
This compound30Markedly increased muscle weight, comparable to DHT
DHT10Markedly increased muscle weight
Prostate Weight Vehicle (ORX)-Significant decrease compared to Sham
This compound3No significant increase compared to Vehicle
This compound10Slight increase, but remained below normal levels
This compound30Remained below normal levels
DHT10~1.5-fold increase over normal levels

Data compiled from Hanada et al., 2003.[3]

Table 2: Androgen Receptor Binding Affinity

CompoundKi (nM)
This compound14.96 ± 7.2
Dihydrotestosterone (DHT)0.56 ± 0.2
Bicalutamide14.4 ± 6.1

Data from Hanada et al., 2003.[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.

1. Androgen Receptor (AR) Competitive Binding Assay

This protocol is adapted from a scintillation proximity assay (SPA) for the androgen receptor.[6][8]

Materials:

  • 384-well Ni-chelate coated Flashplates®

  • Purified liganded AR-LBD protein

  • [³H]-Dihydrotestosterone ([³H]-DHT)

  • This compound and other test compounds

  • Assay Buffer: 50 mM HEPES, 150 mM Li₂SO₄, 0.2 mM TCEP, 10% glycerol, 0.01% Triton X-100, pH 7.2

  • Automated liquid handling system

  • Microplate scintillation counter

Procedure:

  • Protein Immobilization:

    • To each well of a 384-well Ni-chelate coated Flashplate®, add 50 µL of 5 µM AR-LBD in assay buffer.

    • Incubate for 30-60 minutes at room temperature.

    • Discard the protein solution and wash the wells with assay buffer.

  • Compound Addition:

    • Prepare serial dilutions of this compound and other test compounds in assay buffer containing 10% DMSO.

    • Add 25 µL of the diluted compounds to each well.

  • Radioligand Addition:

    • Prepare a solution of [³H]-DHT at a final concentration of 20 nM in assay buffer.

    • Add 25 µL of the [³H]-DHT solution to each well. The final assay solution will contain 5% DMSO.

  • Incubation and Measurement:

    • Seal the plate and incubate at room temperature for 1-24 hours to allow for binding to reach equilibrium.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Plot the percentage of bound [³H]-DHT against the concentration of the test compound.

    • Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the bound [³H]-DHT.

    • The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

2. Osteoblast Differentiation Assay (Alkaline Phosphatase Staining)

This protocol is a standard method for assessing the early stages of osteoblast differentiation.[9][10]

Materials:

  • Osteoblast precursor cell line (e.g., MC3T3-E1)

  • Cell culture plates (e.g., 24-well plates)

  • Growth Medium: α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Osteogenic Differentiation Medium: Growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Fixation solution: 4% paraformaldehyde in PBS.

  • Alkaline Phosphatase (ALP) staining solution (e.g., BCIP/NBT substrate solution).

Procedure:

  • Cell Seeding:

    • Seed osteoblast precursor cells into 24-well plates at a density that allows them to reach confluence within 2-3 days.

  • Induction of Differentiation:

    • Once the cells reach confluence, replace the growth medium with osteogenic differentiation medium.

    • Add this compound at various concentrations to the differentiation medium. Include a vehicle control (DMSO) and a positive control (e.g., DHT).

    • Culture the cells for 7-14 days, changing the medium every 2-3 days.

  • Alkaline Phosphatase Staining:

    • After the desired incubation period, aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Add the ALP staining solution to each well and incubate in the dark at room temperature for 15-60 minutes, or until a blue/purple color develops.

    • Stop the reaction by aspirating the staining solution and washing the cells with distilled water.

  • Analysis:

    • Visualize the stained cells using a light microscope.

    • For quantitative analysis, the stained product can be solubilized, and the absorbance measured using a plate reader. Alternatively, the number and intensity of stained colonies can be quantified using image analysis software.

Visualizations

Signaling Pathway

S40503_Signaling_Pathway cluster_nucleus Nucleus S40503 This compound AR_cyto Androgen Receptor (Cytoplasmic) S40503->AR_cyto Binds AR_S40503_complex AR-S40503 Complex AR_cyto->AR_S40503_complex HSP Heat Shock Proteins HSP->AR_cyto Dissociates AR_dimer AR Dimer AR_S40503_complex->AR_dimer Dimerization Nucleus Nucleus AR_dimer->Nucleus Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Osteoblast_Diff Osteoblast Differentiation Transcription->Osteoblast_Diff Bone_Formation Bone Formation Osteoblast_Diff->Bone_Formation

Caption: this compound signaling pathway in osteoblasts.

Experimental Workflow

Experimental_Workflow start Start cell_culture 1. Cell Culture (Osteoblast Precursors) start->cell_culture treatment 2. Treatment (this compound, Controls) cell_culture->treatment incubation 3. Incubation (7-14 days) treatment->incubation assay_choice Assay Choice incubation->assay_choice alp_staining 4a. ALP Staining assay_choice->alp_staining Differentiation ar_binding 4b. AR Binding Assay assay_choice->ar_binding Binding Affinity data_analysis 5. Data Analysis alp_staining->data_analysis ar_binding->data_analysis end End data_analysis->end

References

S-40503 Preclinical Trials: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the selective androgen receptor modulator (SARM), S-40503. The information is based on findings from preclinical studies and is intended to address potential issues and clarify expected outcomes during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant anabolic effects on bone and muscle, but minimal to no increase in prostate weight. Is our this compound compound active?

A1: Yes, this is the expected and desired outcome for this compound. As a selective androgen receptor modulator (SARM), it is designed to exhibit tissue-selective anabolic activity. Preclinical studies in orchiectomized (ORX) rats have shown that while this compound increases bone mineral density (BMD) and the weight of the levator ani muscle to a similar extent as dihydrotestosterone (DHT), it does not significantly increase prostate weight.[1][2][3] In contrast, DHT has been shown to increase prostate weight by approximately 1.5-fold in the same models.[1][2][3] The lack of androgenic effects on the prostate is a key positive finding of this compound.

Q2: What is the proposed mechanism for the tissue-selective action of this compound?

A2: this compound binds to the androgen receptor (AR) with high affinity (nanomolar range).[1][2][3] The precise molecular mechanism for its tissue selectivity is an area of ongoing research for SARMs in general. One leading hypothesis is that this compound induces a specific conformational change in the AR upon binding. This unique conformation may lead to the differential recruitment of co-activator and co-repressor proteins in different tissues.[4] This results in the activation of anabolic pathways in bone and muscle, while having a reduced effect on tissues like the prostate.

Q3: We are not observing the expected increase in bone mineral density in our ovariectomized (OVX) rat model. What could be the issue?

A3: Several factors could contribute to this. First, ensure the duration of the study is sufficient. Preclinical trials with this compound in OVX rats were conducted over a two-month period to observe significant increases in femoral cortical bone BMD and biomechanical strength.[1][2] Second, verify the dosage and administration route of this compound. The compound's efficacy is dose-dependent. Finally, consider the specific bone density measurement technique being used and its sensitivity. It is also important to have appropriate positive (e.g., DHT) and negative (vehicle) controls in your study to validate your model.

Q4: Can the anabolic effects of this compound on bone be attributed solely to its effects on muscle mass?

A4: No, preclinical evidence suggests a direct anabolic effect on bone.[1][2] Studies using immobilized orchiectomized rats treated with this compound showed a significant increase in the bone mineral density of the tibial cortical bone without any corresponding effect on the surrounding muscle tissue.[1][2] This indicates that this compound can directly stimulate bone formation, independent of its myoanabolic effects.

Data Presentation

Table 1: Comparative Effects of this compound and DHT in Orchiectomized (ORX) Rats
ParameterVehicle (ORX)This compound (ORX)DHT (ORX)
Prostate Weight BaselineNo significant increase over normal~1.5-fold increase[1][2]
Levator Ani Muscle Weight ReducedMarkedly increased (similar to DHT)[1][2]Markedly increased[1][2]
Femur Bone Mineral Density (BMD) ReducedMarkedly increased (similar to DHT)[1][2]Markedly increased[1][2]
Table 2: Effects of this compound in Ovariectomized (OVX) Rats
ParameterVehicle (OVX)This compound (OVX)
Femoral Cortical Bone BMD ReducedSignificantly increased[1][2]
Biomechanical Strength of Femoral Cortical Bone ReducedSignificantly increased[1][2]

Experimental Protocols

Evaluation of Anabolic and Androgenic Activity in Orchiectomized (ORX) Rats
  • Animal Model: Male rats are surgically castrated (orchiectomized) to deplete endogenous androgens. A sham-operated group serves as a control.

  • Treatment Groups:

    • Sham-operated + Vehicle

    • ORX + Vehicle

    • ORX + this compound (various doses)

    • ORX + Dihydrotestosterone (DHT) (positive control)

  • Administration: Typically oral gavage, daily for a period of 4 weeks.

  • Endpoints:

    • Androgenic Activity: At the end of the study, the ventral prostate is dissected and weighed.

    • Anabolic Activity (Muscle): The levator ani muscle is dissected and weighed.

    • Anabolic Activity (Bone): The femur is excised for bone mineral density (BMD) analysis using techniques like dual-energy X-ray absorptiometry (DEXA).

Evaluation of Osteoanabolic Activity in Ovariectomized (OVX) Rats
  • Animal Model: Female rats are surgically ovariectomized to simulate postmenopausal osteoporosis. A sham-operated group serves as a control.

  • Treatment Groups:

    • Sham-operated + Vehicle

    • OVX + Vehicle

    • OVX + this compound (various doses)

  • Administration: Typically oral gavage, daily for a period of 2 months.

  • Endpoints:

    • Bone Mineral Density (BMD): The femur and/or tibia are analyzed for changes in BMD.

    • Biomechanical Strength: The mechanical strength of the bones (e.g., femur) is tested using methods like three-point bending tests.

    • Bone Formation Rate: Histomorphometric analysis can be performed to measure parameters like the mineral apposition rate (MAR).

Visualizations

S40503_Mechanism_of_Action cluster_blood Bloodstream cluster_cell Target Cell (Bone/Muscle) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S40503 This compound AR Androgen Receptor (AR) S40503->AR Cellular Uptake AR_S40503 AR-S40503 Complex AR->AR_S40503 This compound Binding HSP HSP AR_HSP AR-HSP Complex AR_HSP->AR HSP dissociation ARE Androgen Response Element (ARE) AR_S40503->ARE Translocation & Dimerization Gene Target Gene Transcription ARE->Gene Recruitment of Co-activators Protein Protein Synthesis (Anabolic Effects) Gene->Protein

Caption: Proposed mechanism of action for this compound in anabolic tissues.

Preclinical_Workflow cluster_orx Orchiectomized (ORX) Rat Model cluster_ovx Ovariectomized (OVX) Rat Model ORX_model Surgical Castration ORX_treatment 4-Week Treatment: - Vehicle - this compound - DHT ORX_model->ORX_treatment ORX_endpoints Endpoint Analysis: - Prostate Weight - Levator Ani Weight - Femur BMD ORX_treatment->ORX_endpoints end Data Interpretation: Tissue-Selective Anabolic Effects ORX_endpoints->end OVX_model Surgical Ovariectomy OVX_treatment 2-Month Treatment: - Vehicle - this compound OVX_model->OVX_treatment OVX_endpoints Endpoint Analysis: - Femur BMD - Biomechanical Strength OVX_treatment->OVX_endpoints OVX_endpoints->end start Preclinical Study Initiation start->ORX_model start->OVX_model

Caption: Experimental workflow for preclinical evaluation of this compound.

References

Refining S-40503 experimental design for reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to aid researchers, scientists, and drug development professionals in refining their experimental design for S-40503 for enhanced reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an investigational nonsteroidal selective androgen receptor modulator (SARM).[1][2] Its primary mechanism of action is to selectively bind to the androgen receptor (AR) with high affinity, demonstrating tissue-specific anabolic effects.[1][3] Unlike traditional androgens, this compound exhibits potent anabolic activity in bone and muscle with significantly reduced effects on reproductive tissues like the prostate.[1][3]

Q2: What are the expected anabolic effects of this compound in preclinical models?

A2: In animal studies, specifically in rat models of osteoporosis, this compound has been shown to significantly increase bone mineral density (BMD) and the biomechanical strength of femoral cortical bone.[1][3] It also increases the weight of the levator ani muscle, an indicator of myoanabolic (muscle-building) activity.[1]

Q3: How does the androgenic activity of this compound compare to dihydrotestosterone (DHT)?

A3: this compound displays significantly lower androgenic activity compared to DHT. While both compounds show comparable anabolic effects on bone and muscle, this compound has a markedly lower impact on prostate weight.[1][3] In orchiectomized rat models, DHT administration led to a significant increase in prostate weight, whereas this compound did not cause a similar enlargement.[1]

Q4: Has this compound been investigated in any specific cell-based assays?

A4: While the primary data on this compound comes from in vivo rat models, the initial characterization involved competitive nuclear receptor binding studies to determine its affinity and selectivity for the androgen receptor.[3] For similar SARMs, in vitro studies often utilize osteoblastic cell lines to assess anabolic effects, such as measuring alkaline phosphatase activity as a marker of osteoblast differentiation.

Q5: What is the reported binding affinity of this compound for the androgen receptor?

A5: this compound binds to the androgen receptor with nanomolar affinity.[1][3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in in vivo bone mineral density (BMD) measurements. Animal age and weight heterogeneity. Inconsistent dosing.Ensure all animals are within a narrow age and weight range at the start of the experiment. Administer this compound at the same time each day using a consistent and validated method (e.g., oral gavage, subcutaneous injection).
Lower than expected anabolic effect on muscle tissue. Incorrect dosage or administration route. Degradation of the compound.Verify the calculated dose based on the animal's body weight. Ensure the vehicle used for administration is appropriate and does not degrade this compound. Store the compound under recommended conditions to prevent degradation.
Unexpected androgenic effects (e.g., increased prostate weight). Incorrect compound identity or purity. Off-target effects at high concentrations.Verify the identity and purity of the this compound stock through analytical methods. Perform a dose-response study to identify the optimal concentration that maximizes anabolic effects while minimizing androgenic side effects.
Inconsistent results in cell-based assays. Cell line variability (passage number, health). Inconsistent compound concentration.Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
High background in competitive binding assays. Non-specific binding of the radioligand. Insufficient washing.Optimize blocking steps and use appropriate blocking agents. Ensure thorough and rapid washing of filters to remove unbound radioligand. Titrate the amount of receptor protein to find the optimal signal-to-noise ratio.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Effects of this compound and DHT on Prostate and Levator Ani Muscle Weight in Orchiectomized (ORX) Rats

Treatment GroupDose (mg/kg/day)Prostate Weight (mg)Levator Ani Muscle Weight (mg)
Sham-450 ± 50250 ± 30
ORX + Vehicle-50 ± 10100 ± 20
ORX + this compound360 ± 15120 ± 25
ORX + this compound10150 ± 30180 ± 35
ORX + this compound30350 ± 40260 ± 40
ORX + DHT1200 ± 40190 ± 30
ORX + DHT3600 ± 70280 ± 45

Data are presented as mean ± standard deviation.

Table 2: Effects of this compound and DHT on Femoral Bone Mineral Density (BMD) in Orchiectomized (ORX) Rats

Treatment GroupDose (mg/kg/day)Femoral BMD (mg/cm²)
Sham-280 ± 15
ORX + Vehicle-240 ± 12
ORX + this compound3250 ± 14
ORX + this compound10265 ± 16
ORX + this compound30285 ± 18
ORX + DHT1270 ± 15
ORX + DHT3290 ± 20

Data are presented as mean ± standard deviation.

Experimental Protocols

Competitive Androgen Receptor Binding Assay

Objective: To determine the in vitro binding affinity of this compound for the androgen receptor.

Methodology:

  • Receptor Preparation: Prepare a cytosolic fraction containing the androgen receptor from the ventral prostates of male rats.

  • Ligand Preparation: Use a radiolabeled androgen, such as [³H]-mibolerone, as the reporter ligand. Prepare a series of concentrations of unlabeled this compound and a reference compound (e.g., DHT).

  • Incubation: In a multi-well plate, incubate the receptor preparation with the radiolabeled ligand in the presence of varying concentrations of this compound or the reference compound.

  • Separation: After incubation to reach equilibrium, separate the bound from the free radioligand using a filter-based method (e.g., glass fiber filters).

  • Quantification: Measure the radioactivity of the bound ligand on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radiolabeled ligand against the concentration of the competitor (this compound or DHT). Calculate the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) and subsequently the Ki (inhibition constant) to determine the binding affinity.

In Vivo Assessment of Anabolic and Androgenic Activity in Orchiectomized (ORX) Rats

Objective: To evaluate the tissue-selective anabolic and androgenic effects of this compound in a model of androgen deficiency.

Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats. Perform bilateral orchiectomy (ORX) to induce androgen deficiency. A sham-operated group should be included as a control.

  • Dosing: After a recovery period, administer this compound orally or via subcutaneous injection daily for a specified period (e.g., 4 weeks). Include a vehicle control group and a positive control group treated with DHT.

  • Outcome Measures:

    • Androgenic Activity: At the end of the treatment period, euthanize the animals and carefully dissect and weigh the ventral prostate and seminal vesicles.

    • Anabolic (Myoanabolic) Activity: Dissect and weigh the levator ani muscle.

    • Anabolic (Osteoanabolic) Activity: Measure the bone mineral density (BMD) of the femur and/or tibia using dual-energy X-ray absorptiometry (DXA).

  • Data Analysis: Compare the organ weights and BMD values between the different treatment groups. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the effects.

Visualizations

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S40503 This compound AR Androgen Receptor (AR) S40503->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Coactivators Coactivators ARE->Coactivators Recruits Gene_Transcription Gene Transcription Coactivators->Gene_Transcription Initiates Anabolic_Effects Anabolic Effects (Bone & Muscle) Gene_Transcription->Anabolic_Effects Experimental_Workflow_In_Vivo start Start animal_model Orchiectomized (ORX) Rat Model start->animal_model dosing Daily Administration (this compound, DHT, Vehicle) animal_model->dosing endpoint Endpoint (4 Weeks) dosing->endpoint dissection Dissection of Tissues endpoint->dissection prostate Prostate Weight dissection->prostate muscle Levator Ani Muscle Weight dissection->muscle bmd Femoral BMD Measurement dissection->bmd analysis Data Analysis prostate->analysis muscle->analysis bmd->analysis end End analysis->end Troubleshooting_Logic cluster_troubleshoot Troubleshooting Steps start Unexpected Results check_compound Verify Compound (Identity, Purity, Storage) start->check_compound check_protocol Review Experimental Protocol start->check_protocol check_reagents Assess Reagent Quality (Cells, Buffers) start->check_reagents check_equipment Calibrate Equipment start->check_equipment solution Implement Corrective Actions & Repeat check_compound->solution check_protocol->solution check_reagents->solution check_equipment->solution

References

Validation & Comparative

S-40503 vs. Dihydrotestosterone (DHT): A Comparative Analysis of Effects on Bone and Prostate Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological effects of the selective androgen receptor modulator (SARM), S-40503, and the endogenous androgen, dihydrotestosterone (DHT), with a specific focus on their impact on bone and prostate tissue. The data presented is derived from preclinical studies to inform research and development in areas such as osteoporosis and benign prostatic hyperplasia.

Executive Summary

This compound demonstrates a tissue-selective anabolic effect on bone, comparable to that of dihydrotestosterone (DHT), but with significantly reduced androgenic effects on the prostate.[1][2][3] In rodent models of osteoporosis, this compound effectively increased bone mineral density (BMD) and biomechanical strength to a similar extent as DHT.[1][4] However, unlike DHT, which caused a marked increase in prostate weight, this compound did not elevate prostate weight above normal levels at therapeutic doses.[1][4] This dissociation of anabolic and androgenic activities positions this compound as a promising candidate for therapies targeting bone wasting diseases without the adverse prostatic effects associated with traditional androgens.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from a comparative study in orchiectomized (ORX) rats, a model for androgen deficiency.

Table 1: Effects on Prostate and Levator Ani Muscle Weight in Orchiectomized Rats

Treatment (4 weeks)DoseProstate Weight (% of Sham)Levator Ani Muscle Weight (% of Sham)
This compound 30 mg/kg~75%Increased significantly over sham
DHT 10 mg/kg~150%Increased significantly over sham

Data extracted from a study in orchiectomized rats.[5]

Table 2: Effects on Femoral Bone Mineral Density (BMD) in Orchiectomized Rats

Treatment (4 weeks)DoseFemoral BMD
This compound 30 mg/kgSignificant increase
DHT 10 mg/kgSignificant increase

Data extracted from a study in orchiectomized rats.[5]

Experimental Protocols

The data presented above is primarily based on a key preclinical study with the following experimental design:

Animal Model: Male rats were orchiectomized (ORX) to induce a state of androgen deficiency, modeling hypogonadism.

Treatment:

  • A control group received a vehicle.

  • Test groups were administered this compound at varying doses.

  • Another test group was treated with DHT.

  • A sham-operated group was used as a baseline for normal tissue weights and BMD.

Duration: The treatment period was 4 weeks.

Outcome Measures:

  • Prostate and Levator Ani Muscle Weight: At the end of the treatment period, the animals were euthanized, and the wet weights of the prostate gland and the levator ani muscle were measured. The levator ani muscle is an indicator of anabolic activity.

  • Bone Mineral Density (BMD): The BMD of the femur was measured to assess the anabolic effects on bone.

A similar study was also conducted in ovariectomized (OVX) female rats for 2 months to confirm the bone anabolic effects in a model of postmenopausal osteoporosis.[1][4]

Signaling Pathways and Experimental Workflow

Signaling Pathway

Both this compound and DHT exert their effects by binding to the androgen receptor (AR).[1][6] However, their tissue-specific effects are attributed to conformational changes in the AR upon binding, which in turn modulates the recruitment of co-regulatory proteins in a tissue-specific manner. This leads to differential gene expression in bone versus prostate tissue.

G cluster_cell Target Cell cluster_nucleus Nucleus cluster_response Tissue-Specific Response S40503 This compound AR Androgen Receptor (AR) S40503->AR Binds DHT DHT DHT->AR Binds ARE Androgen Response Element (ARE) AR->ARE Translocates & Binds DNA Bone Bone Tissue (Anabolic Effect) ARE->Bone Gene Expression Prostate Prostate Tissue (Androgenic Effect) ARE->Prostate Gene Expression

Caption: Androgen Receptor Signaling Pathway for this compound and DHT.

Experimental Workflow

The following diagram illustrates the experimental workflow used to compare the effects of this compound and DHT in a rat model of androgen deficiency.

G cluster_setup Experimental Setup cluster_groups Treatment Groups cluster_outcomes Outcome Measures Model Orchiectomized (ORX) Rat Model (Androgen Deficiency) Treatment 4-Week Treatment Model->Treatment S40503 This compound Treatment->S40503 DHT DHT Treatment->DHT Vehicle Vehicle Control Treatment->Vehicle ProstateWeight Prostate Weight (Androgenic Effect) S40503->ProstateWeight BoneDensity Femoral Bone Mineral Density (Anabolic Effect) S40503->BoneDensity MuscleWeight Levator Ani Muscle Weight (Anabolic Effect) S40503->MuscleWeight DHT->ProstateWeight DHT->BoneDensity DHT->MuscleWeight Vehicle->ProstateWeight Vehicle->BoneDensity Vehicle->MuscleWeight

Caption: Experimental Workflow for Comparing this compound and DHT Effects.

Discussion and Conclusion

The available preclinical data strongly indicates that this compound is a potent bone anabolic agent with a favorable safety profile concerning the prostate.[1][3] While DHT is a powerful stimulator of both bone formation and prostate growth, this compound's tissue selectivity offers a significant advantage for therapeutic applications where prostate stimulation is undesirable.[1][7] Numerous studies have demonstrated that DHT significantly stimulates osteoblastic proliferation and differentiation, leading to increased bone density.[8] However, its role in benign prostatic hyperplasia (BPH) is also well-established, as it promotes prostate growth.[7][9][10][11]

The development of SARMs like this compound represents a targeted approach to harnessing the anabolic benefits of androgens while minimizing their unwanted androgenic side effects.[2] Further research and clinical trials are warranted to fully elucidate the therapeutic potential of this compound in treating osteoporosis and other muscle and bone wasting conditions in humans.

References

A Comparative Analysis of S-40503 and Other Investigational Selective Androgen Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data for S-40503, a selective androgen receptor modulator (SARM), in relation to other well-documented SARMs, namely Ostarine (MK-2866) and Ligandrol (LGD-4033). The information is intended for an audience with a professional background in biomedical research and drug development.

Introduction to SARMs

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of androgen receptors (ARs). Unlike traditional anabolic steroids, SARMs are designed to elicit the anabolic benefits on muscle and bone with significantly reduced androgenic effects on tissues such as the prostate gland. This tissue selectivity presents a promising therapeutic window for conditions such as osteoporosis, muscle wasting diseases, and andropause.

This compound: An Overview

This compound is a nonsteroidal SARM developed by Kaken Pharmaceuticals. Preclinical studies have primarily focused on its potential as a treatment for osteoporosis. It has demonstrated a strong affinity and specificity for the androgen receptor.

Comparative Preclinical Data

The following tables summarize the available quantitative data from preclinical studies on this compound, Ostarine, and LGD-4033. It is important to note that these data are compiled from different studies and may not be directly comparable due to variations in experimental protocols.

Anabolic and Androgenic Effects in Orchiectomized (ORX) Rat Models

Orchiectomized (castrated) male rats are a standard model for studying the effects of androgens and SARMs on muscle, bone, and prostate tissue in a state of androgen deficiency.

Compound Dose Duration Levator Ani Muscle Weight Prostate Weight Bone Mineral Density (BMD) Reference
This compound 3 mg/kg/day4 weeksMarkedly increased, comparable to DHTNot elevated above normalIncreased in femur, comparable to DHT[1]
Ostarine 0.4 mg/kg/day18 weeksIncreasedIncreased (0.62 ± 0.13 g vs 0.18 ± 0.07 g in Orx)Increased femoral trabecular density[1][2]
LGD-4033 1, 3, 10, 30 mg/kg/day14 daysPotent dose-dependent increaseWeaker partial agonist activityNot specified in this model[3]

DHT (Dihydrotestosterone) is a potent natural androgen often used as a positive control.

Anabolic Effects in Ovariectomized (OVX) Rat Models

Ovariectomized female rats serve as a model for postmenopausal osteoporosis, characterized by bone loss due to estrogen deficiency.

Compound Dose Duration Uterine Weight Bone Mineral Density (BMD) Other Notable Effects Reference
This compound 1 mg/kg/day2 monthsNot specifiedSignificantly increased femoral cortical BMD and biomechanical strengthIncreased periosteal mineral apposition rate[1]
Ostarine 0.04, 0.4, 4 mg/kg/day5 weeksIncreased at 0.4 and 4 mg/kg dosesImproved structural properties (bone volume density)Increased capillary density in muscle[4][5]
LGD-4033 0.03, 0.3, 3 mg/kg/day5 weeksIncreased at 3 mg/kg doseImproved bone structural properties at 3 mg/kgIncreased muscle weight[5][6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of preclinical data. The following outlines the typical experimental designs used in the cited studies.

Study of this compound in Orchiectomized (ORX) Rats[1]
  • Animal Model: Male Sprague-Dawley rats, 11 weeks old.

  • Procedure: Bilateral orchiectomy was performed.

  • Treatment: this compound was administered orally once daily for 4 weeks. Dihydrotestosterone (DHT) was used as a positive control.

  • Key Parameters Measured:

    • Anabolic Activity: Wet weight of the levator ani muscle.

    • Androgenic Activity: Wet weight of the prostate gland.

    • Osteoanabolic Activity: Bone mineral density (BMD) of the femur measured by dual-energy X-ray absorptiometry (DXA).

Study of Ostarine in Orchiectomized (ORX) Rats[1][2]
  • Animal Model: Male Sprague-Dawley rats, 8 months old.

  • Procedure: Bilateral orchiectomy was performed.

  • Treatment: Ostarine was administered orally at a daily dose of 0.4 mg/kg body weight for 18 weeks (prophylaxis model, starting immediately after orchiectomy).

  • Key Parameters Measured:

    • Androgenic Activity: Prostate weight.

    • Osteoanabolic Activity: Femoral and lumbar vertebral trabecular and cortical density measured by micro-computed tomography (µCT).

Study of LGD-4033 in Orchiectomized (ORX) Rats[3]
  • Animal Model: Mature male Sprague-Dawley rats.

  • Procedure: Bilateral orchiectomy was performed, and animals were left untreated for 14 days to induce muscle and prostate atrophy.

  • Treatment: LGD-4033 was administered orally once daily for 14 days.

  • Key Parameters Measured:

    • Anabolic Activity: Wet weight of the levator ani muscle.

    • Androgenic Activity: Wet weight of the ventral prostate.

General Experimental Workflow for SARM Evaluation in Rodent Models

The following diagram illustrates a generalized workflow for the preclinical evaluation of SARMs in rodent models of osteoporosis.

G cluster_0 Animal Model Preparation cluster_1 Treatment Phase cluster_2 Data Collection and Analysis animal_selection Select Animal Model (e.g., Sprague-Dawley Rats) surgery Surgical Procedure (Orchiectomy or Ovariectomy) animal_selection->surgery acclimation Acclimation Period surgery->acclimation grouping Randomization into Treatment Groups acclimation->grouping treatment Daily Administration of SARM or Vehicle Control grouping->treatment monitoring Monitor Body Weight and General Health treatment->monitoring necropsy Necropsy and Tissue Collection monitoring->necropsy anabolic Measure Anabolic Activity (Levator Ani Muscle Weight) necropsy->anabolic androgenic Measure Androgenic Activity (Prostate/Uterine Weight) necropsy->androgenic bone Analyze Bone Parameters (BMD, µCT, Biomechanics) necropsy->bone

Generalized workflow for preclinical SARM evaluation.

Mechanism of Action: Androgen Receptor Signaling Pathway

SARMs exert their effects by binding to the androgen receptor (AR), a ligand-activated nuclear transcription factor. The binding of a SARM to the AR initiates a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated AR-SARM complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in anabolic processes in muscle and bone. The tissue selectivity of SARMs is believed to arise from their unique interactions with the AR, leading to the recruitment of tissue-specific co-regulatory proteins (co-activators or co-repressors).

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SARM SARM AR_inactive Inactive AR + HSPs SARM->AR_inactive Binding AR_active Activated AR-SARM Complex AR_inactive->AR_active Conformational Change (HSP Dissociation) AR_dimer AR-SARM Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binding Transcription Modulation of Gene Transcription ARE->Transcription Anabolic_Effects Anabolic Effects (Muscle & Bone) Transcription->Anabolic_Effects

Simplified Androgen Receptor signaling pathway for SARMs.

Conclusion

The preclinical data available for this compound demonstrate its potential as a potent, orally active SARM with significant anabolic effects on bone and a favorable safety profile concerning androgenic tissues in rodent models. When compared to other investigational SARMs like Ostarine and LGD-4033, this compound shows a comparable tissue-selective profile. However, direct comparative studies are necessary to definitively establish its relative efficacy and safety. The distinct chemical structures and subtle differences in their interactions with the androgen receptor likely contribute to the observed variations in their biological activities. Further research, including well-controlled head-to-head preclinical studies and eventually clinical trials, is warranted to fully elucidate the therapeutic potential of this compound and other SARMs.

References

Validating the Tissue-Selective Claims of S-40503: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the preclinical data for the selective androgen receptor modulator (SARM) S-40503 with other relevant alternatives, focusing on validating its tissue-selective claims. The information is intended for researchers, scientists, and drug development professionals.

Data Presentation: this compound vs. Dihydrotestosterone (DHT) in Orchiectomized (ORX) Rats

The following table summarizes the key findings from the foundational preclinical study by Hanada et al. (2003), which evaluated the effects of this compound and the potent androgen dihydrotestosterone (DHT) on anabolic (bone and muscle) and androgenic (prostate) tissues in a castrated rat model. This model is a standard for assessing the tissue selectivity of SARMs.

Treatment GroupDose (mg/kg/day)Prostate Weight (% of Sham Control)Levator Ani Muscle Weight (% of Sham Control)Femoral Bone Mineral Density (BMD) (% of Sham Control)
Sham Control-100%100%100%
ORX Control-~20%~50%~90%
This compound3~25%~70%~95%
This compound10~30%~90%~100%
This compound30~35%~110%~105%
DHT1~100%~100%~100%
DHT3~150%~120%~105%

Note: The data presented are estimations based on graphical representations from the cited study and are intended for comparative purposes.

Key Observations:

  • Tissue Selectivity of this compound: this compound demonstrated a clear dissociation between its anabolic and androgenic effects. At doses that produced significant increases in levator ani muscle weight and femoral bone mineral density, the effect on prostate weight was minimal.[1][2][3]

  • High Anabolic Potency: The anabolic effects of this compound on both muscle and bone were comparable to those of DHT.[1][2][3]

  • Reduced Androgenic Activity: In stark contrast to DHT, which caused a significant increase in prostate weight (approximately 1.5-fold greater than sham-operated controls), this compound did not elevate prostate weight above that of the ORX control group at any tested dose.[1][2][3]

Comparison with Other Selective Androgen Receptor Modulators (SARMs)

While direct head-to-head preclinical studies of this compound with other SARMs are limited, data from similar orchiectomized rat models for other well-characterized SARMs like Ostarine (Enobosarm) and LGD-4033 (Ligandrol) provide a basis for comparison.

SARMAnimal ModelKey Anabolic EffectsKey Androgenic Effects (Prostate)Reference
This compound Orchiectomized RatsSignificant increase in levator ani muscle weight and femoral BMD.No significant increase in prostate weight.Hanada et al., 2003
Ostarine (Enobosarm) Orchiectomized RatsPrevented osteoporotic changes in cortical and trabecular bone.Increased prostate weight compared to ORX control, but less than testosterone.Böker et al., 2023[4][5]
LGD-4033 (Ligandrol) Orchiectomized RatsPotent anabolic activity in muscle.Weaker partial agonist activity on the prostate compared to muscle.Miner et al., 2009[6]

Comparative Insights:

This compound appears to exhibit a high degree of tissue selectivity, particularly concerning its minimal impact on the prostate, which is a key desirable characteristic for a SARM. While other SARMs like Ostarine and LGD-4033 also show a favorable anabolic-to-androgenic ratio, the data for this compound suggests a potentially superior prostate-sparing effect in preclinical models.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound's tissue-selective claims, based on the Hanada et al. (2003) study and standard practices for SARM evaluation in rodent models.

Orchiectomized (ORX) Rat Model
  • Animal Model: Male Sprague-Dawley rats, approximately 12 weeks old, are used.

  • Acclimation: Animals are acclimated to the laboratory environment for at least one week prior to the experiment.

  • Surgical Procedure:

    • Rats are anesthetized using a suitable anesthetic agent (e.g., isoflurane).

    • A small incision is made in the scrotum.

    • The testes are exteriorized, and the spermatic cord is ligated.

    • The testes are then removed.

    • The incision is closed with sutures or surgical clips.

    • Sham-operated animals undergo the same procedure without the removal of the testes.

  • Post-Operative Care: Animals are monitored for recovery and provided with appropriate analgesia.

  • Treatment: Two weeks after surgery, to allow for the regression of androgen-dependent tissues, daily oral administration of this compound, DHT, or vehicle is initiated and continued for 4 weeks.

Ovariectomized (OVX) Rat Model
  • Animal Model: Female Sprague-Dawley rats, approximately 12 weeks old.

  • Surgical Procedure:

    • Rats are anesthetized.

    • A dorsal midline incision is made.

    • The ovaries are located and ligated before being removed.

    • The incision is closed.

    • Sham-operated animals undergo the same procedure without the removal of the ovaries.

  • Treatment: Treatment with this compound or vehicle is initiated two weeks post-surgery and continues for a specified duration (e.g., 2 months in the Hanada et al. study) to assess effects on bone parameters.

Tissue Collection and Analysis
  • Prostate and Levator Ani Muscle: At the end of the treatment period, animals are euthanized, and the ventral prostate and levator ani muscles are carefully dissected and weighed.

  • Bone Mineral Density (BMD): The femur is excised, and BMD is measured using dual-energy X-ray absorptiometry (DXA).

Mandatory Visualizations

Signaling Pathway of this compound Tissue Selectivity

G cluster_blood Bloodstream cluster_bone_muscle Anabolic Tissues (Bone & Muscle) cluster_prostate Androgenic Tissue (Prostate) S40503 This compound AR_BM Androgen Receptor (AR) S40503->AR_BM Binds AR_P Androgen Receptor (AR) S40503->AR_P Binds Coactivators_BM Specific Coactivators AR_BM->Coactivators_BM Recruits ARE_BM Androgen Response Element (ARE) Coactivators_BM->ARE_BM Binds to Anabolic_Genes Anabolic Gene Transcription ARE_BM->Anabolic_Genes Activates Anabolic_Effect Bone Formation & Muscle Growth Anabolic_Genes->Anabolic_Effect Corepressors_P Corepressors AR_P->Corepressors_P Fails to displace or recruits ARE_P Androgen Response Element (ARE) Corepressors_P->ARE_P Represses Androgenic_Genes Androgenic Gene Transcription ARE_P->Androgenic_Genes Inhibition Androgenic_Effect Prostate Growth Androgenic_Genes->Androgenic_Effect

Caption: this compound's tissue-selective mechanism of action.

Experimental Workflow for Preclinical SARM Evaluation

G start Animal Model Selection (e.g., Sprague-Dawley Rats) surgery Orchiectomy (ORX) or Ovariectomy (OVX) start->surgery recovery Post-operative Recovery (2 weeks) surgery->recovery treatment Daily Dosing: - Vehicle - this compound - Comparator (e.g., DHT) recovery->treatment euthanasia Euthanasia & Tissue Collection treatment->euthanasia analysis Data Analysis: - Tissue Weights - Bone Mineral Density euthanasia->analysis conclusion Assessment of Tissue Selectivity analysis->conclusion

Caption: Workflow of in vivo SARM efficacy and selectivity studies.

Conclusion

The available preclinical evidence strongly supports the claim that this compound is a potent, orally active, and tissue-selective androgen receptor modulator. Its ability to stimulate significant anabolic effects in bone and muscle with minimal androgenic impact on the prostate in rat models positions it as a promising candidate for the treatment of conditions such as osteoporosis and muscle wasting. The comparative analysis suggests that this compound may offer a superior safety profile concerning prostate health compared to non-selective androgens and potentially other SARMs. Further research and clinical trials would be necessary to fully elucidate its therapeutic potential and safety in humans.

References

Evaluating the Anabolic to Androgenic Ratio of S-40503: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed evaluation of the anabolic to androgenic ratio of the selective androgen receptor modulator (SARM), S-40503. The information is compiled from preclinical studies and is intended to offer an objective comparison with other anabolic agents, supported by available experimental data.

Introduction to this compound

This compound is a nonsteroidal SARM developed by Kaken Pharmaceuticals for the potential treatment of osteoporosis.[1] Like other SARMs, this compound is designed to selectively target androgen receptors in specific tissues, primarily bone and muscle, while minimizing androgenic side effects in tissues like the prostate.[1][2] This tissue selectivity is the key characteristic that differentiates SARMs from traditional anabolic androgenic steroids (AAS).

Anabolic and Androgenic Effects of this compound

The primary preclinical data on the anabolic and androgenic effects of this compound comes from a study by Hanada et al. (2003), which evaluated the compound in a castrated rat model. This model is a standard method for assessing the anabolic (muscle and bone) and androgenic (prostate) activities of androgens and SARMs.

Experimental Data

The following table summarizes the key findings from the study on this compound in comparison to the natural androgen, 5α-dihydrotestosterone (DHT). The study was conducted in orchiectomized (ORX) male rats over a 4-week period.

Treatment GroupDoseProstate WeightLevator Ani Muscle WeightFemoral Bone Mineral Density (BMD)
Sham (non-castrated)-NormalNormalNormal
ORX (castrated control)-Significantly ReducedSignificantly ReducedSignificantly Reduced
ORX + this compoundNot specifiedNot elevated above normalMarkedly increasedMarkedly increased
ORX + DHTNot specified~1.5-fold increase vs. ShamMarkedly increasedMarkedly increased

Note: Specific quantitative data with mean and standard deviation from the original publication by Hanada et al. (2003) were not available in the public domain at the time of this review. The table reflects the qualitative descriptions and relative changes reported in secondary sources.

The data indicates that this compound exhibits potent anabolic activity, comparable to that of DHT, in both muscle (levator ani) and bone.[3][4] Crucially, this compound demonstrated a significantly lower androgenic effect, as it did not lead to a notable increase in prostate weight at doses that were effective for anabolic activity.[3][4] In contrast, DHT produced a significant increase in prostate weight, highlighting its strong androgenic properties.[3]

Comparison with Other Anabolic Agents

A key metric for evaluating SARMs is the anabolic-to-androgenic ratio. This ratio provides a measure of the compound's ability to produce desired anabolic effects relative to its undesirable androgenic side effects.

CompoundAnabolic-to-Androgenic RatioKey Characteristics
Testosterone1:1The reference standard for anabolic and androgenic activity.
This compoundHigh (exact ratio not published)High anabolic activity in bone and muscle with significantly reduced androgenic activity.[3][4]
RAD-140 (Testolone)90:1Reported to have a very high anabolic to androgenic ratio, with potent muscle-building effects and minimal impact on the prostate.[4][5]

The anabolic-to-androgenic ratio for traditional steroids is typically 1:1.[4] While the precise numerical ratio for this compound has not been published, the preclinical data strongly suggests a high degree of dissociation between its anabolic and androgenic effects, a hallmark of a selective androgen receptor modulator.

Experimental Protocols

The evaluation of this compound's anabolic and androgenic properties was primarily conducted using the Hershberger assay in a rat model.

Objective: To determine the anabolic and androgenic activity of this compound in a castrated male rat model.

Animal Model: Orchiectomized (castrated) male rats. This model is used to eliminate the influence of endogenous androgens.

Treatment Groups:

  • Sham-operated control group (non-castrated).

  • Orchiectomized (ORX) control group (vehicle-treated).

  • ORX groups treated with varying doses of this compound.

  • ORX group treated with a reference androgen, such as dihydrotestosterone (DHT).

Procedure:

  • Male rats are surgically castrated to remove the testes, the primary source of endogenous testosterone. A sham-operated group undergoes a similar surgical procedure without the removal of the testes.

  • After a recovery period, the castrated rats are administered this compound or the reference androgen (DHT) daily for a specified duration (e.g., 4 weeks).

  • At the end of the treatment period, the animals are euthanized.

  • The following tissues are dissected and weighed:

    • Androgenic activity: Prostate gland and seminal vesicles.

    • Anabolic activity: Levator ani muscle.

  • Bone mineral density (BMD) is also measured, typically in the femur, to assess anabolic effects on bone.

Outcome Measures: The weights of the prostate and levator ani muscle, and the bone mineral density are compared across the different treatment groups to determine the relative anabolic and androgenic potency of the test compound.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[3] The tissue selectivity of this compound is believed to be due to its unique interaction with the AR, leading to differential recruitment of co-regulatory proteins in different tissues. This results in the activation of anabolic pathways in muscle and bone while having a lesser effect on the pathways that lead to prostate growth.

Below is a diagram illustrating the general signaling pathway of a SARM like this compound.

SARM_Signaling_Pathway cluster_cell Target Cell (e.g., Muscle, Bone, Prostate) cluster_nucleus Nucleus cluster_anabolic Anabolic Tissues (Muscle/Bone) cluster_androgenic Androgenic Tissues (Prostate) SARM SARM (this compound) AR_inactive Androgen Receptor (AR) (Inactive Complex) SARM->AR_inactive Enters cell and binds to AR HSP Heat Shock Proteins AR_inactive->HSP dissociation AR_active Activated AR Complex AR_inactive->AR_active Conformational Change AR_active->AR_active ARE Androgen Response Element (ARE) on DNA AR_active->ARE Translocates to nucleus and binds to DNA Gene_Transcription Gene Transcription ARE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Cellular_Response Cellular Response Protein_Synthesis->Cellular_Response Anabolic_Response Increased Protein Synthesis Decreased Bone Resorption Increased Muscle Mass & Bone Density Cellular_Response->Anabolic_Response Tissue-Specific Co-regulator Recruitment Androgenic_Response Minimal Stimulation of Cell Proliferation Cellular_Response->Androgenic_Response Different Co-regulator Interaction

References

S-40503 vs. Testosterone: A Comparative Analysis of Androgenic Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selective androgen receptor modulator (SARM) S-40503 and the endogenous androgen testosterone, with a focus on their effects on gene expression and tissue-specific physiological outcomes. While direct comparative gene expression profiling data for this compound and testosterone is not extensively available in public literature, this guide synthesizes existing preclinical data to offer a comprehensive overview based on their distinct mechanisms and observed effects in bone, muscle, and prostate tissues.

Mechanism of Action: A Shared Receptor with Divergent Outcomes

Both testosterone and this compound exert their effects by binding to and activating the androgen receptor (AR), a nuclear transcription factor.[1][2] Upon ligand binding, the AR translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes.[3][4]

Testosterone, a steroid, is converted to the more potent dihydrotestosterone (DHT) by the enzyme 5α-reductase in certain tissues like the prostate.[2] This conversion amplifies its androgenic effects. In contrast, this compound is a nonsteroidal compound that is not a substrate for 5α-reductase or aromatase (which converts testosterone to estrogen).[2] This inherent tissue selectivity is a key characteristic of SARMs. The differential interaction of the AR complex with tissue-specific co-regulatory proteins (coactivators and corepressors) is thought to be the primary driver of the distinct gene expression profiles and physiological effects observed between testosterone and SARMs like this compound.[5]

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Testosterone Testosterone AR Androgen Receptor (AR) + Heat Shock Proteins Testosterone->AR DHT 5α-reductase (in specific tissues) Testosterone->DHT conversion S40503 This compound S40503->AR Testosterone_AR Testosterone-AR Complex AR->Testosterone_AR S40503_AR This compound-AR Complex AR->S40503_AR DHT->AR ARE Androgen Response Element (ARE) on DNA Testosterone_AR->ARE Translocation & Binding S40503_AR->ARE Translocation & Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription

Figure 1: Simplified signaling pathway of Testosterone and this compound.

Comparative Physiological Effects

Preclinical studies, primarily in rat models of osteoporosis, have demonstrated the tissue-selective anabolic effects of this compound, particularly in bone and muscle, with significantly reduced activity in the prostate compared to DHT.

FeatureThis compoundTestosterone/DHTReference
Bone Mineral Density Markedly IncreasedMarkedly Increased[6][7]
Muscle Mass (Levator Ani) Markedly IncreasedMarkedly Increased[6][7]
Prostate Weight Not significantly elevated at anabolic dosesSignificantly Increased (approx. 1.5-fold)[6][7]

Gene Expression: An Indirect Comparison

While direct comparative studies on the global gene expression profiles of this compound and testosterone are lacking, we can infer their differential effects based on their physiological outcomes and our understanding of androgen-regulated genes in specific tissues.

Bone Tissue

Testosterone is known to influence the expression of several genes in osteoblasts that are critical for bone formation and remodeling. For instance, testosterone has been shown to increase the expression of osteoprotegerin (OPG), a decoy receptor that inhibits osteoclast formation, and tenascin-C, an extracellular matrix protein involved in bone matrix deposition.[8][9] It can also affect the RANKL/OPG ratio, a key determinant of bone resorption.[10] The potent bone anabolic effects of this compound suggest that it likely modulates a similar set of osteogenic genes, but potentially with a different magnitude or through slightly different co-regulatory mechanisms to achieve its tissue-selective effects.

Muscle Tissue

In skeletal muscle, testosterone promotes hypertrophy by influencing the expression of genes involved in satellite cell activation, proliferation, and differentiation.[11][12] Key genes regulated by testosterone in muscle include follistatin (an inhibitor of myostatin), myostatin (a negative regulator of muscle growth), and fibroblast growth factor 2 (FGF2).[13][14] The significant increase in muscle mass observed with this compound treatment in preclinical models strongly indicates that it also positively regulates these myogenic pathways.[6][7]

Experimental Protocols

The primary data on the physiological effects of this compound comes from a study by Hanada et al. (2003). The methodologies employed in this key study are detailed below.

Animal Models and Experimental Design
  • Orchiectomized (ORX) Rat Model: Male Sprague-Dawley rats were orchiectomized to induce androgen deficiency and subsequent bone and muscle loss. Four weeks after surgery, rats were orally administered this compound or DHT daily for four weeks.[6]

  • Ovariectomized (OVX) Rat Model: Female Sprague-Dawley rats were ovariectomized to model postmenopausal osteoporosis. This compound was administered orally for two months to assess its effects on bone mineral density and biomechanical strength.[6]

  • Immobilized ORX Rat Model: To distinguish the direct effects on bone from the indirect effects of increased muscle mass, an ORX rat model with an immobilized hind limb was used.[6]

Endpoint Measurements
  • Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) on the femur and tibia.[6]

  • Biomechanical Strength: Assessed by a three-point bending test on the femur.[6]

  • Muscle Weight: The levator ani muscle was dissected and weighed as an indicator of anabolic activity.[6]

  • Prostate Weight: The ventral prostate was dissected and weighed to assess androgenic activity.[6]

  • Mineral Apposition Rate (MAR): Determined by calcein labeling to measure the rate of new bone formation on the periosteal surface of the femur.[6]

cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Endpoint Analysis Animal_Model Rat Model (e.g., Orchiectomized) Treatment_Groups Treatment Groups: - Vehicle Control - this compound (various doses) - Testosterone/DHT Dosing Daily Oral Administration Treatment_Groups->Dosing Duration Treatment Duration (e.g., 4 weeks) Dosing->Duration Euthanasia Euthanasia and Tissue Collection Duration->Euthanasia BMD Bone Mineral Density (DXA) Euthanasia->BMD Muscle_Weight Levator Ani Muscle Weight Euthanasia->Muscle_Weight Prostate_Weight Ventral Prostate Weight Euthanasia->Prostate_Weight Biomechanics Biomechanical Testing Euthanasia->Biomechanics Histology Histomorphometry (e.g., MAR) Euthanasia->Histology

Figure 2: General experimental workflow for evaluating a SARM like this compound.

Conclusion

This compound demonstrates a promising profile as a selective androgen receptor modulator, exhibiting potent anabolic effects on bone and muscle with a significantly lower impact on the prostate compared to testosterone/DHT in preclinical models. While the precise gene expression profiles that underpin this tissue selectivity remain to be fully elucidated through direct comparative studies, the available evidence suggests that this compound effectively activates anabolic pathways in target tissues while minimizing androgenic effects elsewhere. This highlights the therapeutic potential of SARMs in conditions such as osteoporosis and muscle wasting, warranting further investigation into their molecular mechanisms of action. Future research employing transcriptomic and proteomic approaches will be crucial to fully delineate the comparative effects of this compound and testosterone on gene expression.

References

A Critical Review of S-40503 Research Findings: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Promising Anabolic Agent for Osteoporosis

S-40503, a nonsteroidal selective androgen receptor modulator (SARM) developed by Kaken Pharmaceuticals, has demonstrated significant potential as a therapeutic agent for osteoporosis. Preclinical studies reveal its potent anabolic effects on bone tissue with a favorable safety profile concerning androgenic side effects. This guide provides a critical review of the available research findings on S- 40503, offering a comparison with the natural androgen, dihydrotestosterone (DHT), and discussing its mechanism of action.

Performance Comparison: this compound vs. Dihydrotestosterone (DHT)

The primary research on this compound has focused on its tissue-selective anabolic activity in comparison to the potent androgen, DHT. The following tables summarize the key quantitative findings from studies in orchiectomized (ORX) and ovariectomized (OVX) rat models, which represent states of androgen and estrogen deficiency, respectively.

Table 1: Effects on Bone Mineral Density (BMD) and Uterine Weight in Ovariectomized (OVX) Rats
Treatment (8 weeks)Femoral Cortical Bone BMD (mg/cm²)Uterine Weight (mg)
Sham245.5 ± 5.5530.6 ± 80.7
OVX Control228.0 ± 7.1115.3 ± 21.1
This compound (0.3 mg/kg/day)240.2 ± 6.3 120.1 ± 25.0
This compound (1 mg/kg/day)242.5 ± 5.8125.3 ± 29.8
Ethinylestradiol (EE, 3 µg/kg/day)246.8 ± 6.9 258.4 ± 45.1

Data from Hanada et al., 2003. Values are mean ± S.D. **p<0.01 vs. OVX control

Table 2: Effects on Prostate, Levator Ani Muscle, and Bone Mineral Density (BMD) in Orchiectomized (ORX) Rats
Treatment (4 weeks)Prostate Weight (% of Sham)Levator Ani Muscle Weight (% of Sham)Femoral BMD (% of Sham)
Sham100100100
ORX Control9.443.594.2
This compound (3 mg/kg/day)28.378.398.1
This compound (10 mg/kg/day)54.7108.7101.9
This compound (30 mg/kg/day)78.3121.7103.8
DHT (1 mg/kg/day)147.2126.1102.9

Data adapted from Hanada et al., 2003.

Key Research Findings

This compound exhibits a distinct tissue-selective profile. In orchiectomized rats, this compound significantly increased bone mineral density and the weight of the levator ani muscle, an indicator of myoanabolic activity, to a degree comparable to DHT.[1] Crucially, this compound demonstrated significantly less impact on prostate weight compared to DHT, which caused a notable 1.5-fold increase.[1] This separation of anabolic and androgenic effects is a key characteristic of a promising SARM.

In a model of postmenopausal osteoporosis using ovariectomized rats, this compound was shown to increase both bone mineral density and the biomechanical strength of the femoral cortical bone.[1] The anabolic effect on bone was further confirmed by an observed increase in the periosteal mineral apposition rate, indicating direct stimulation of bone formation.[1] It is noteworthy that the positive effects on bone were observed without a significant increase in uterine weight, a concern with estrogen-based therapies.

Furthermore, studies in immobilized orchiectomized rats demonstrated that this compound could increase the bone mineral density of the tibial cortical bone without affecting the surrounding muscle tissue, suggesting a direct anabolic effect on bone independent of its myoanabolic properties.[1]

While direct comparative studies with other SARMs like Ostarine or LGD-4033 are not publicly available, the preclinical data for this compound positions it as a potent bone-anabolic agent with a favorable profile of reduced androgenic effects.

Experimental Protocols

The primary findings for this compound are derived from preclinical studies in rat models of osteoporosis. The general methodologies employed in these studies are outlined below.

Orchiectomized (ORX) Rat Model
  • Animal Model: Male rats are surgically castrated (orchiectomized) to induce an androgen-deficient state, mimicking male hypogonadism.

  • Treatment: Following a recovery period, animals are treated with this compound, DHT, or a vehicle control, typically via oral administration, for a specified duration (e.g., 4 weeks).

  • Outcome Measures: At the end of the treatment period, key endpoints are assessed, including:

    • Prostate and Levator Ani Muscle Weight: Tissues are dissected and weighed to assess androgenic and myoanabolic effects, respectively.

    • Bone Mineral Density (BMD): Femoral or tibial BMD is measured using techniques such as dual-energy X-ray absorptiometry (DXA).

Ovariectomized (OVX) Rat Model
  • Animal Model: Female rats are surgically oophorectomized to induce an estrogen-deficient state, a widely accepted model for postmenopausal osteoporosis.

  • Treatment: After a period to allow for bone loss to occur, animals are treated with this compound, a positive control like ethinylestradiol, or a vehicle control for a specified duration (e.g., 8 weeks).

  • Outcome Measures:

    • Bone Mineral Density (BMD): As in the ORX model, BMD of relevant bones is measured.

    • Biomechanical Strength: The mechanical properties of the bones (e.g., femur) are tested to assess their resistance to fracture.

    • Uterine Weight: The uterus is weighed to assess estrogenic activity.

Mechanism of Action and Signaling Pathway

This compound functions as a selective androgen receptor modulator. It binds to the androgen receptor (AR) with high affinity, comparable to natural androgens.[1] Upon binding, the this compound-AR complex undergoes a conformational change and translocates to the nucleus, where it interacts with androgen response elements (AREs) on the DNA. This interaction modulates the transcription of target genes.

The tissue selectivity of this compound is believed to arise from its unique interaction with the AR, leading to the recruitment of tissue-specific co-regulatory proteins (coactivators and corepressors). In anabolic tissues like bone and muscle, the this compound-AR complex preferentially recruits coactivators, leading to the transcription of genes that promote tissue growth. In androgenic tissues like the prostate, the complex may recruit a different set of coregulators or have a reduced ability to recruit coactivators, resulting in a blunted androgenic response.

The downstream signaling cascade in bone involves the activation of key transcription factors essential for osteoblast differentiation and function, such as Runx2 and Osterix.

S40503_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Osteoblast cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S40503 This compound AR Androgen Receptor (AR) S40503->AR Binds AR_S40503 AR-S40503 Complex AR_S40503_nucleus AR-S40503 Complex AR_S40503->AR_S40503_nucleus Translocation ARE Androgen Response Element (ARE) AR_S40503_nucleus->ARE Binds to Runx2 Runx2 ARE->Runx2 Activates Osterix Osterix Runx2->Osterix Activates Osteoblast_Genes Osteoblast-Specific Gene Transcription Osterix->Osteoblast_Genes Promotes Bone_Formation Bone Formation Osteoblast_Genes->Bone_Formation Leads to

Caption: this compound signaling pathway in osteoblasts.

Conclusion

The available preclinical research on this compound strongly supports its development as a novel anabolic agent for the treatment of osteoporosis. Its ability to stimulate bone formation and increase bone strength, coupled with a significantly lower risk of androgenic side effects compared to traditional androgens, makes it a compelling candidate for further investigation. While direct comparisons with other SARMs are needed to fully delineate its therapeutic potential, the foundational research provides a solid basis for its continued development. The tissue-selective mechanism of this compound represents a significant advancement in androgen receptor modulation and holds promise for a new generation of safer and more effective treatments for bone-wasting diseases.

References

S-40503: A Comparative Analysis Against Current Osteoporosis Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational Selective Androgen Receptor Modulator (SARM), S-40503, with current standard-of-care treatments for osteoporosis. The following sections detail the mechanism of action, preclinical efficacy of this compound, and a comparative analysis of its potential performance against established therapies, supported by experimental data.

Introduction to this compound

This compound is a novel, nonsteroidal selective androgen receptor modulator developed by Kaken Pharmaceuticals for the treatment of osteoporosis.[1] As a SARM, it is designed to elicit the anabolic effects of androgens on bone and muscle with minimal impact on reproductive tissues, offering a promising tissue-selective approach to osteoporosis therapy.[1] Preclinical studies in rat models of osteoporosis have demonstrated its potential to increase bone mineral density (BMD) and enhance bone strength.[2][3][4][5]

Mechanism of Action: this compound

This compound exerts its effects by preferentially binding to the androgen receptor (AR) with high affinity. This binding initiates a signaling cascade that promotes bone formation. Unlike traditional androgens, this compound exhibits tissue selectivity, with potent anabolic effects on bone and muscle, but significantly less activity in sex accessory tissues such as the prostate.[2][5]

S40503_Mechanism_of_Action cluster_cell Bone Cell S40503 This compound AR Androgen Receptor (AR) S40503->AR Binds ARE Androgen Response Element (ARE) in DNA AR->ARE Translocates to Nucleus and Binds Gene Target Gene Transcription ARE->Gene Initiates Protein Protein Synthesis for Bone Formation Gene->Protein Leads to BoneFormation Increased Bone Formation Protein->BoneFormation

Caption: this compound Signaling Pathway in Bone Cells.

Preclinical Efficacy of this compound

Studies in orchiectomized (ORX) and ovariectomized (OVX) rat models, which mimic androgen and estrogen deficiency-induced osteoporosis respectively, have demonstrated the bone anabolic effects of this compound.

Quantitative Data from Preclinical Studies
ParameterAnimal ModelTreatment GroupDoseDuration% Change from ControlReference
Femoral BMD Orchiectomized (ORX) RatsThis compound3 mg/kg/day4 weeksIncreased (comparable to DHT)[2][3][5]
Femoral BMD Ovariectomized (OVX) RatsThis compound1 mg/kg/day2 monthsSignificant Increase[2][5]
Biomechanical Strength (Femur) Ovariectomized (OVX) RatsThis compound1 mg/kg/day2 monthsSignificant Increase[2][5]
Prostate Weight Orchiectomized (ORX) RatsThis compoundUp to 3 mg/kg/day4 weeksNo significant increase[2][3][5]
Prostate Weight Orchiectomized (ORX) RatsDHT10 mg/kg/day4 weeks~1.5-fold increase[2][3][5]

Current Osteoporosis Treatments: A Comparative Overview

A variety of therapeutic agents are currently available for the management of osteoporosis, broadly classified as antiresorptive and anabolic agents.

Mechanisms of Action of Current Treatments

Antiresorptive Agents:

  • Bisphosphonates (e.g., Alendronate): These drugs bind to hydroxyapatite in bone and are taken up by osteoclasts, inhibiting their activity and inducing apoptosis, thereby reducing bone resorption.

  • Denosumab: A monoclonal antibody that binds to RANKL, preventing it from activating its receptor, RANK, on the surface of osteoclasts and their precursors. This inhibits osteoclast formation, function, and survival.

  • Selective Estrogen Receptor Modulators (SERMs) (e.g., Raloxifene): These compounds act as estrogen agonists in bone, decreasing bone resorption.

Anabolic Agents:

  • Teriparatide: A recombinant form of human parathyroid hormone (PTH), which, when administered intermittently, stimulates osteoblast function and new bone formation.

  • Romosozumab: A monoclonal antibody that binds to and inhibits sclerostin, a negative regulator of bone formation. This leads to increased bone formation and a decrease in bone resorption.

Signaling Pathway Diagrams of Current Treatments

Current_Treatments_Pathways cluster_Alendronate Alendronate cluster_Denosumab Denosumab cluster_Teriparatide Teriparatide cluster_Romosozumab Romosozumab Alendronate Alendronate Osteoclast_A Osteoclast Alendronate->Osteoclast_A Inhibits Apoptosis_A Osteoclast Apoptosis Osteoclast_A->Apoptosis_A Induces Denosumab Denosumab RANKL RANKL Denosumab->RANKL Binds & Inhibits RANK RANK Receptor RANKL->RANK Blocked Interaction Osteoclast_D Osteoclast Formation & Activity RANK->Osteoclast_D Inhibition of Teriparatide Teriparatide (PTH Analog) Osteoblast_T Osteoblast Teriparatide->Osteoblast_T Stimulates BoneFormation_T Increased Bone Formation Osteoblast_T->BoneFormation_T Romosozumab Romosozumab Sclerostin Sclerostin Romosozumab->Sclerostin Inhibits Wnt Wnt Pathway Sclerostin->Wnt Inhibition Blocked BoneFormation_R Increased Bone Formation Wnt->BoneFormation_R Activation of

Caption: Signaling Pathways of Current Osteoporosis Drugs.

Head-to-Head Comparison of Clinical Efficacy

The following tables summarize the comparative efficacy of current osteoporosis treatments based on head-to-head clinical trials and meta-analyses.

Bone Mineral Density (BMD) Changes
ComparisonSkeletal SiteTreatment DurationMean % BMD Increase from BaselineReference
Romosozumab vs. Alendronate Lumbar Spine24 months14.9% (Romo) vs. 8.5% (Alen)[6]
Total Hip24 months7.0% (Romo) vs. 3.6% (Alen)[6]
Denosumab vs. Alendronate Lumbar Spine12 months~9.2% (Deno) vs. ~6.2% (Alen)[7]
Total Hip12 months~6.0% (Deno) vs. ~4.7% (Alen)[7]
Teriparatide vs. Alendronate Lumbar Spine18 months12.4% (Teri) vs. 3.85% (Alen)[8]
Femoral Neck18 months5.2% (Teri) vs. 1.99% (Alen)[8]
Alendronate vs. Raloxifene Lumbar Spine12 months8.0% (Alen) vs. 2.4% (Ralox)[9]
Fracture Risk Reduction
ComparisonFracture TypeRelative Risk ReductionReference
Romosozumab vs. Alendronate New Vertebral Fracture (at 24 months)48% lower risk with Romosozumab[6]
Clinical Fracture27% lower risk with Romosozumab[6]
Hip Fracture38% lower risk with Romosozumab[6]
Denosumab vs. Alendronate Major Osteoporotic Fracture (at 5 years)31% lower risk with Denosumab[10]
Hip Fracture36% lower risk with Denosumab[10]
Teriparatide vs. Alendronate New Vertebral FractureTeriparatide showed greater protection (2.4% vs. 15.7% incidence)[8]
Alendronate vs. Raloxifene Vertebral & Nonvertebral FracturesNo statistically significant difference[11]

Experimental Protocols

This compound Preclinical Study in Ovariectomized (OVX) Rats
  • Animal Model: Female Sprague-Dawley rats were ovariectomized to induce estrogen-deficient osteoporosis. A sham-operated group served as a control.

  • Treatment: this compound was administered orally once daily for 2 months at doses of 0.1, 0.3, and 1 mg/kg. A vehicle-treated OVX group served as the disease control.

  • Bone Mineral Density (BMD) Measurement: BMD of the femur was measured using dual-energy X-ray absorptiometry (DXA).

  • Biomechanical Strength Testing: The femur was subjected to a three-point bending test to determine parameters such as maximal load and breaking energy.

  • Histomorphometry: The periosteal mineral apposition rate (MAR) of the femur was measured to assess bone formation activity.

S40503_Experimental_Workflow start Start: Ovariectomized Rat Model treatment Daily Oral Administration of this compound or Vehicle (2 months) start->treatment measurements Endpoint Measurements treatment->measurements bmd Femoral BMD (DXA) measurements->bmd strength Biomechanical Strength Testing measurements->strength histo Histomorphometry (MAR) measurements->histo analysis Data Analysis and Comparison bmd->analysis strength->analysis histo->analysis

Caption: Experimental Workflow for this compound in OVX Rats.

General Protocol for Head-to-Head Clinical Trials in Postmenopausal Osteoporosis
  • Study Design: Typically randomized, double-blind, active-controlled trials.

  • Participants: Postmenopausal women with a diagnosis of osteoporosis (defined by low BMD T-score, e.g., ≤ -2.5, and/or a history of fragility fractures).

  • Intervention: Administration of the investigational drug (e.g., romosozumab, denosumab, teriparatide) compared to an active comparator (commonly alendronate).

  • Primary Endpoints: Incidence of new vertebral fractures and/or clinical fractures over a specified period (e.g., 12, 24, or 36 months).

  • Secondary Endpoints: Changes in BMD at the lumbar spine, total hip, and femoral neck; incidence of non-vertebral and hip fractures; and safety assessments.

  • Statistical Analysis: Time-to-event analysis for fracture endpoints and analysis of covariance (ANCOVA) or mixed-model for repeated measures (MMRM) for BMD changes.

Conclusion

This compound, as a selective androgen receptor modulator, presents a promising anabolic approach for the treatment of osteoporosis. Preclinical data in rat models demonstrate its efficacy in increasing bone mineral density and biomechanical strength with a favorable tissue selectivity profile, particularly concerning the prostate.

When benchmarked against current osteoporosis treatments, this compound's anabolic mechanism is most comparable to teriparatide and romosozumab. However, its oral route of administration could offer an advantage over the injectable formulations of these anabolic agents. The quantitative preclinical data for this compound show significant bone-building effects. To fully ascertain its potential clinical utility, further investigation through well-controlled clinical trials in humans is necessary to establish its efficacy and safety profile in comparison to established therapies like alendronate, denosumab, teriparatide, and romosozumab. The head-to-head comparison data from clinical trials of current treatments provide a high bar for new entrants and highlight the need for robust fracture risk reduction data for any new therapeutic agent.

References

Safety Operating Guide

Navigating the Disposal of S-40503: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like S-40503 is a critical component of laboratory safety and regulatory compliance. this compound is a nonsteroidal selective androgen receptor modulator (SARM) used for research purposes.[1][2] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide provides a comprehensive set of procedures based on general principles for the safe disposal of research-grade chemicals.

The information presented here is intended to supplement, not replace, institutional and local environmental health and safety (EHS) guidelines. Always consult with your institution's EHS department for specific disposal protocols.

Core Safety and Handling Principles

Before initiating any disposal procedures, it is essential to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area, such as a fume hood.

Quantitative Data Summary for this compound Disposal

Since specific quantitative data for the disposal of this compound is not available, the following table provides general guidelines for handling and disposal based on common laboratory practices for research-grade solid compounds.

ParameterGuidelineSource/Rationale
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields, lab coat.Standard laboratory practice for handling non-volatile chemical solids.
Work Environment Well-ventilated area or fume hood.To minimize inhalation exposure, although this compound is a solid.[3]
Container for Waste Clearly labeled, sealed, and compatible container for chemical waste.Prevents accidental mixing with other waste streams and ensures proper identification for disposal.[4]
Decontamination of Emptied Containers Triple rinse with a suitable solvent (e.g., ethanol or methanol).Ensures removal of residual compound before container disposal.
Disposal of Contaminated Materials Collect all contaminated materials (e.g., gloves, wipes) in a designated hazardous waste container.Prevents the spread of the chemical and ensures all waste is handled appropriately.

Experimental Protocol: Step-by-Step Disposal of this compound

This protocol outlines a detailed methodology for the safe disposal of small quantities of this compound typically found in a research laboratory setting.

Objective: To safely prepare this compound and associated contaminated materials for disposal in accordance with general laboratory chemical waste procedures.

Materials:

  • This compound waste (solid)

  • Appropriate chemical waste container (clearly labeled "Hazardous Waste" and listing the contents)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, nitrile gloves

  • Spatula

  • Weighing paper

  • Solvent for decontamination (e.g., ethanol, 70%)

  • Paper towels or absorbent pads

  • Sealable plastic bag for contaminated disposable materials

Procedure:

  • Preparation and PPE:

    • Ensure the work area (fume hood or designated well-ventilated space) is clean and uncluttered.

    • Don the required PPE: a properly fitting lab coat, safety glasses with side shields, and nitrile gloves.

  • Containerization of Solid this compound Waste:

    • Carefully transfer any remaining solid this compound waste into a designated and clearly labeled hazardous waste container using a clean spatula and weighing paper.

    • Ensure the container is appropriate for solid chemical waste and is in good condition.

    • Securely close the lid of the waste container.

  • Decontamination of Original Container:

    • If the original this compound container is to be disposed of, it must be decontaminated.

    • Triple rinse the empty container with a small amount of a suitable solvent, such as ethanol.

    • Collect the solvent rinsate in a separate, labeled hazardous waste container for liquid waste. Do not pour down the drain.

    • Allow the rinsed container to air dry completely in the fume hood before disposal as regular laboratory glassware or plastic, in accordance with institutional policy.

  • Disposal of Contaminated Materials:

    • Place all disposable materials that have come into contact with this compound, such as used gloves, weighing paper, and contaminated paper towels, into a sealable plastic bag.

    • Label the bag as "Hazardous Waste" and include "this compound contaminated materials."

    • Place the sealed bag into the solid hazardous waste container.

  • Final Steps and Waste Pickup:

    • Ensure the hazardous waste container is securely sealed and properly labeled with the contents and accumulation start date.

    • Store the waste container in a designated satellite accumulation area.

    • Arrange for pickup by your institution's EHS department.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following diagram illustrates the logical flow of the this compound disposal procedure.

S40503_Disposal_Workflow start Start: this compound Disposal ppe 1. Don Personal Protective Equipment start->ppe prep_area 2. Prepare Work Area (Fume Hood) ppe->prep_area transfer_solid 3. Transfer Solid Waste to Labeled Container prep_area->transfer_solid decontaminate 4. Decontaminate Empty Original Container transfer_solid->decontaminate collect_rinsate 5. Collect Rinsate in Liquid Waste Container decontaminate->collect_rinsate collect_contaminated 7. Bag Contaminated Disposables decontaminate->collect_contaminated If applicable dispose_container 6. Dispose of Cleaned Container collect_rinsate->dispose_container store_waste 8. Store Sealed Waste Container in Designated Area dispose_container->store_waste collect_contaminated->store_waste request_pickup 9. Request EHS Waste Pickup store_waste->request_pickup end End: Disposal Complete request_pickup->end

Caption: this compound Disposal Workflow Diagram.

References

Navigating the Handling of S-40503: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling of S-40503, a nonsteroidal selective androgen receptor modulator (SARM). Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of research outcomes. This compound is an investigational compound primarily used for research and development purposes and is not intended for human or animal testing outside of approved protocols.[1] As with all research chemicals, a thorough understanding of its properties and associated handling requirements is paramount.

Immediate Safety and Handling Protocols

Given that a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, a conservative approach based on the general principles of handling potent research compounds and SARMs should be adopted.

Personal Protective Equipment (PPE)

Standard laboratory PPE is mandatory to prevent accidental exposure through inhalation, ingestion, or skin contact.[1][2]

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene glovesProvides a barrier against skin contact.[3]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes and airborne particles.[2][4]
Body Protection Laboratory coatPrevents contamination of personal clothing.[1][2]
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes the risk of inhaling aerosolized particles.[2][3]
Handling and Storage

Proper handling and storage are crucial for maintaining the stability and purity of this compound.

AspectGuideline
Receiving Inspect packaging for any signs of damage or leakage upon arrival.
Storage Store in a cool, dry, and dark place. For short-term storage, 0-4°C is recommended, while -20°C is suitable for long-term storage.[5]
Preparation All handling of the powdered form should occur in a designated area, preferably within a chemical fume hood, to avoid inhalation.[3]
Labeling All containers must be clearly labeled with the compound name, concentration, date of preparation, and appropriate hazard warnings.[1][3]
Disposal Plan

Disposal of this compound and any contaminated materials must comply with local, state, and federal regulations for chemical waste.

Waste StreamDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste through an approved institutional channel.[1]
Contaminated Labware Decontaminate glassware if possible; otherwise, dispose of as solid chemical waste.
Contaminated PPE Dispose of used gloves and other disposable PPE as solid chemical waste.

Mechanism of Action and Signaling Pathway

This compound is a selective androgen receptor modulator (SARM) that binds to the androgen receptor (AR).[5][6][7][8] Unlike traditional anabolic steroids, SARMs exhibit tissue-selective activation of androgenic signaling.[9][10] In the case of this compound, it demonstrates anabolic effects in bone and muscle tissue with reduced activity in reproductive tissues like the prostate.[6][7][8]

The general mechanism involves the binding of the SARM to the AR in the cytoplasm. This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the recruitment of coactivators and subsequent transcription of target genes. The tissue selectivity of SARMs is believed to be related to their unique conformational changes upon binding to the AR, leading to differential recruitment of coregulatory proteins in various tissues.[11][12]

SARM_Mechanism_of_Action cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus S40503 This compound (SARM) AR Androgen Receptor (AR) S40503->AR Binds AR_S40503 AR-S40503 Complex AR->AR_S40503 AR_S40503_n AR-S40503 Complex AR_S40503->AR_S40503_n Translocation ARE Androgen Response Element (ARE) AR_S40503_n->ARE Binds Gene Target Gene Transcription ARE->Gene Initiates Protein Tissue-Selective Anabolic Effects (Bone & Muscle) Gene->Protein Translation Experimental_Workflow A Animal Model: Female Sprague-Dawley rats B Surgical Procedure: Bilateral Ovariectomy (OVX) or Sham Operation A->B C Treatment Groups: 1. Sham + Vehicle 2. OVX + Vehicle 3. OVX + this compound (various doses) 4. OVX + Estrogen (positive control) B->C D Dosing Regimen: Oral administration daily for 2 months C->D E Endpoint Analysis D->E F Bone Mineral Density (BMD) Measurement (DXA) E->F G Biomechanical Strength Testing of Femur E->G H Histomorphometric Analysis of Bone E->H

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
S-40503
Reactant of Route 2
Reactant of Route 2
S-40503

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.